molecular formula C22H25F2NO4 B126333 (S,R,R,S)-Nebivolol CAS No. 119365-23-0

(S,R,R,S)-Nebivolol

货号: B126333
CAS 编号: 119365-23-0
分子量: 405.4 g/mol
InChI 键: KOHIRBRYDXPAMZ-UBBRYJJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S,R,R,S)-Nebivolol is a specific stereoisomer of the pharmaceutical agent Nebivolol, a third-generation beta-blocker. The racemic mixture of Nebivolol is clinically used to treat hypertension and heart failure, functioning as a highly selective β1-adrenergic receptor antagonist . The distinct activity of Nebivolol is attributed to its complex stereochemistry; the (S,R,R,S)-isomer is one of several enantiomers that contribute to the overall pharmacological profile of the drug . Research into individual stereoisomers like (S,R,R,S)-Nebivolol is critical for elucidating structure-activity relationships, receptor binding affinity, and selective mechanisms of action . Nebivolol's main research value lies in its dual mechanism of action. Unlike traditional beta-blockers, it not only blocks β1-receptors in the heart but also stimulates the endothelial L-arginine/nitric oxide (NO) pathway, leading to vasodilation . This NO-mediated activity is primarily associated with specific enantiomers within the racemic mixture, making the study of individual isomers vital for understanding and separating the β-blocking and vasodilatory effects . Researchers utilize this compound in preclinical studies to investigate cardiovascular physiology, endothelial dysfunction, and the role of nitric oxide in vascular tone. It is also a valuable tool for studying the metabolic pathways involving the CYP2D6 enzyme . This product is provided for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-UBBRYJJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (S,R,R,S)-Nebivolol on β1 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mechanism of action of (S,R,R,S)-Nebivolol, the d-enantiomer of Nebivolol, with a specific focus on its interaction with β1-adrenergic receptors (β1-AR). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details key experimental methodologies, and presents critical data to elucidate the nuanced pharmacology of this third-generation beta-blocker.

Introduction: The Unique Profile of Nebivolol

Nebivolol is a third-generation β-blocker distinguished from its predecessors by a unique pharmacological profile that combines high β1-selectivity with nitric oxide (NO)-mediated vasodilation.[1][2][3] It is administered as a racemic mixture of two enantiomers: d-Nebivolol ((+)-SRRR-Nebivolol) and l-Nebivolol ((-)-RSSS-Nebivolol).[4][5][6] The selective blockade of β1-adrenoceptors is almost exclusively attributed to the d-enantiomer, (S,R,R,S)-Nebivolol, which is the focus of this guide.[4] The l-enantiomer contributes to the overall therapeutic effect primarily through its vasodilatory actions mediated by endothelial NO production.[4][5][7] This dual mechanism of action results in a distinct hemodynamic profile, including effective blood pressure reduction, a decrease in peripheral vascular resistance, and maintenance of cardiac output.[2][4]

Core Mechanism at the β1-Adrenergic Receptor

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue.[8][9] Upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, it couples to the Gs alpha subunit, activating adenylyl cyclase to produce cyclic AMP (cAMP).[8] This signaling cascade leads to increased heart rate, contractility, and cardiac output.[8][10] (S,R,R,S)-Nebivolol modulates this pathway through a combination of high-affinity binding, pronounced selectivity, and inverse agonism.

High Selectivity and Binding Affinity

A hallmark of (S,R,R,S)-Nebivolol is its high selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor.[1][11] In human myocardial tissue, Nebivolol has demonstrated a β1/β2 selectivity ratio of up to 321-fold, which is significantly higher than other cardioselective β-blockers like bisoprolol and metoprolol.[2][12] This high selectivity is clinically significant as it minimizes off-target effects associated with β2-receptor blockade, such as bronchoconstriction.[1][3]

The affinity of a ligand for its receptor is a critical determinant of its potency. The binding affinity of (S,R,R,S)-Nebivolol to the β1-AR is typically quantified by its equilibrium dissociation constant (Kd) or its inhibitory constant (Ki) derived from competition binding assays.

LigandReceptorTissue/Cell LineKi (nM)β1/β2 Selectivity
(S,R,R,S)-Nebivolol (d-isomer) Human β1-ARHuman Myocardium~0.8-1.5~321-fold
BisoprololHuman β1-ARHuman Myocardium~10-20~16-20-fold
MetoprololHuman β1-ARHuman Myocardium~100-200~4-10-fold
CarvedilolHuman β1-ARHuman Myocardium~1.5-3.0Non-selective

Table 1: Comparative binding affinities and selectivities of various β-blockers for the human β1-adrenergic receptor. Data compiled from multiple sources.[2][12][13][14]

Inverse Agonism: Suppressing Basal Receptor Activity

G-protein coupled receptors, including the β1-AR, can exhibit a degree of constitutive activity, meaning they can signal in the absence of an agonist.[15][16] This basal activity is due to a small fraction of the receptor population adopting an active conformation (R*).[16] While many β-blockers act as neutral antagonists, simply blocking agonist binding, (S,R,R,S)-Nebivolol functions as an inverse agonist.[13][15] This means it preferentially binds to and stabilizes the inactive conformation (R) of the β1-AR, thereby reducing the basal level of receptor signaling.[13][17] This property is particularly relevant in pathological conditions like heart failure where chronic sympathetic activation can lead to elevated basal β1-AR activity.[10] The inverse agonism of Nebivolol has been demonstrated to be similar to that of bisoprolol and carvedilol in human myocardium.[13][14]

The β1-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway of the β1-adrenergic receptor involves the activation of the Gs protein, leading to the production of cAMP by adenylyl cyclase.[8] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban, ultimately increasing cardiac myocyte contractility and heart rate.[18][19] (S,R,R,S)-Nebivolol, by acting as a competitive antagonist and inverse agonist, effectively dampens this signaling cascade.

Gprotein_Signaling cluster_membrane Plasma Membrane B1AR β1-AR (Inactive) B1AR_active β1-AR (Active) B1AR->B1AR_active Gs Gs Protein (GDP-bound) B1AR_active->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->B1AR Binds & Activates Nebivolol (S,R,R,S)-Nebivolol Nebivolol->B1AR Binds & Stabilizes (Inverse Agonism) Nebivolol->Agonist Competitively Inhibits Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical β1-AR signaling and points of intervention by (S,R,R,S)-Nebivolol.

Experimental Protocols for Characterizing (S,R,R,S)-Nebivolol's Action

The pharmacological properties of (S,R,R,S)-Nebivolol have been elucidated through a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two fundamental assays used to characterize its interaction with β1-receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for its receptor.[20][21] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.

This protocol is designed to determine the inhibitory constant (Ki) of (S,R,R,S)-Nebivolol for the β1-AR.

  • Membrane Preparation:

    • Homogenize tissue (e.g., human myocardium) or cells expressing the β1-AR in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) containing protease inhibitors.[22]

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[22]

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[22]

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a non-selective β-adrenoceptor radioligand (e.g., [125I]-Iodocyanopindolol).[13][14]

    • Add increasing concentrations of unlabeled (S,R,R,S)-Nebivolol.

    • To determine non-specific binding, include a set of wells with a high concentration of a non-selective β-blocker (e.g., propranolol).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[22]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.[22]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Subtract non-specific binding from total binding to obtain specific binding at each concentration of Nebivolol.

    • Plot the specific binding as a percentage of control (no competitor) against the log concentration of Nebivolol.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation (β1-AR source) Start->MembranePrep AssaySetup Assay Setup: Radioligand + Nebivolol + Membranes MembranePrep->AssaySetup Incubation Incubation to Equilibrium AssaySetup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: IC50 & Ki Calculation Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand competition binding assay.

Functional Assays: cAMP Measurement

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. Measuring changes in intracellular cAMP levels is a direct way to assess the functional consequence of β1-AR modulation.[23]

This protocol measures the ability of (S,R,R,S)-Nebivolol to inhibit agonist-stimulated cAMP production (antagonism) and to reduce basal cAMP levels (inverse agonism).

  • Cell Culture and Treatment:

    • Culture cells stably or transiently expressing the human β1-AR (e.g., CHO or HEK293 cells).[23]

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For antagonism studies, incubate the cells with varying concentrations of (S,R,R,S)-Nebivolol followed by a fixed concentration of a β-agonist (e.g., isoproterenol).

    • For inverse agonism studies, incubate the cells with varying concentrations of (S,R,R,S)-Nebivolol alone.

  • Cell Lysis and cAMP Detection:

    • After the incubation period, lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Alternatively, reporter gene assays where a luciferase gene is under the control of a cAMP response element can be used.[23]

  • Data Analysis:

    • For antagonism, plot the cAMP levels against the log concentration of Nebivolol to determine the IC50 for inhibition of the agonist response.

    • For inverse agonism, plot the cAMP levels against the log concentration of Nebivolol to observe any reduction below the basal level. The efficacy of inverse agonism can be quantified relative to a known inverse agonist.

Advanced Methodologies: BRET and FRET

Modern drug discovery increasingly employs advanced biophysical techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) to study receptor-ligand interactions in real-time in living cells.[24] These methods can provide kinetic data on ligand binding and can also be used to monitor receptor conformational changes and interactions with downstream signaling partners like G-proteins and β-arrestins.[24][25] For instance, a BRET-based assay could be designed with a luciferase-tagged β1-AR and a fluorescently labeled Nebivolol analog to directly measure binding kinetics in a live-cell format.[24]

Conclusion

The (S,R,R,S)-enantiomer of Nebivolol exerts its therapeutic effects on the heart through a sophisticated mechanism of action at the β1-adrenergic receptor. Its high selectivity ensures targeted cardiac effects while minimizing off-target liabilities. Furthermore, its inverse agonist properties may offer additional benefits in conditions characterized by elevated basal sympathetic tone. A thorough understanding of this mechanism, grounded in robust experimental data from assays such as radioligand binding and functional cAMP measurements, is essential for the rational design and development of future cardiovascular therapeutics.

References

  • de Boer, R. A., van Veldhuisen, D. J., & van Gilst, W. H. (2007). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. Journal of the American College of Cardiology, 50(17), 1675-1677.
  • Maack, C., Elter, T., Böhm, M. (2001). Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. British Journal of Pharmacology, 132(8), 1817-1826.
  • Engelhardt, S., Grimmer, Y., Fan, G. H., & Lohse, M. J. (2001). Constitutive activity of the human beta(1)-adrenergic receptor in beta(1)-receptor transgenic mice. Molecular Pharmacology, 60(4), 712-717.
  • O'Connell, T. D., & Bristow, M. R. (2023). Beta 1 Receptors. In StatPearls.
  • Xiang, Y. K., & Kobilka, B. K. (2024). Differential Downregulation of β1‐Adrenergic Receptor Signaling in the Heart.
  • O'Dell, L. E., & Marshall, J. F. (2011). β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons. Journal of Neurochemistry, 116(6), 1062-1073.
  • Maack, C., & Böhm, M. (2001). Characterization of b1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human. British Journal of Pharmacology, 132(8), 1817-1826.
  • Abcam. (2025). The β1-adrenergic receptor in heart failure and beyond. Abcam.
  • Wikipedia contributors. (2024). Beta-1 adrenergic receptor. Wikipedia, The Free Encyclopedia.
  • Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2015). Application of BRET to monitor ligand binding to GPCRs. Methods in Molecular Biology, 1335, 137-153.
  • Lee, Y., & Park, S. (2021). FRET/BRET-based GPCR biosensors. Experimental & Molecular Medicine, 53(10), 1565-1576.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc..
  • Jackson, G., & Jackson, N. (2008). Stereochemical comparison of nebivolol with other β-blockers. Therapeutic Advances in Cardiovascular Disease, 2(1), 23-28.
  • Baker, M., & Sours, C. (1999). An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands. Journal of Receptor and Signal Transduction Research, 19(5), 853-863.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 265-281.
  • Lattion, A. L., Abuin, L., Nenniger-Tosato, M., & Cotecchia, S. (1999). Constitutively active mutants of the beta1-adrenergic receptor. FEBS Letters, 457(2), 302-306.
  • Engelhardt, S., Grimmer, Y., Fan, G. H., & Lohse, M. J. (2001). Constitutive Activity of the Human β1-Adrenergic Receptor in β1-Receptor Transgenic Mice. Molecular Pharmacology, 60(4), 712-717.
  • Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Montana Molecular.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living. Berthold Technologies.
  • Jackson, G., & Jackson, N. (2008). Stereochemical comparison of nebivolol with other beta-blockers. Therapeutic Advances in Cardiovascular Disease, 2(1), 23-28.
  • De Caterina, R., & Zampolli, A. (1998). Pharmacology of nebivolol. Pharmacological Research, 38(6), 487-496.
  • Warne, T., Moukhametzianov, R., Baker, J. G., Nehmé, R., Edwards, P. C., Leslie, A. G., Schertler, G. F., & Tate, C. G. (2011). The structural basis for agonist and partial agonist action on a β1-adrenergic receptor.
  • Albizu, L., Cottet, M., Kralikova, M., Stoev, S., Seyer, R., Brabet, I., ... & Mouillac, B. (2010). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology, 3, 83.
  • Gupta, S., & Wright, H. M. (2008). Nebivolol: A Highly Selective βI-Adrenergic Receptor Blocker That Causes Vasodilation by Increasing Nitric Oxide. Cardiovascular Therapeutics, 26(3), 189-202.
  • Singh, S. K., & Kumar, S. (2011). Nebivolol - pharmacological aspects: a review. International Journal of Biological & Medical Research, 2(2), 548-552.
  • Mitrović, V. (2016). Nebivolol: A Different Beta-Blocker for Hypertension. Journal of Cardiology & Current Research, 5(4), 00171.
  • Labome. (2022). Receptor-Ligand Binding Assays. Labome.
  • Patsnap. (2024). What is the mechanism of Nebivolol hydrochloride?.
  • BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs. BMG LABTECH.
  • Zhang, Y., Sun, B., Meng, Z., Xu, F., Li, Y., He, Y., ... & Zhang, C. (2020). Structures of β1-adrenergic receptor in complex with Gs and ligands of different efficacies.
  • Li, Y., Zhang, Y., Wang, Y., Zhang, C., & Sun, B. (2024). Coupling and Activation of the β1 Adrenergic Receptor - The Role of the Third Intracellular Loop. Journal of the American Chemical Society.
  • Haddad, F., & Zelt, J. G. E. (2024). Nebivolol. In StatPearls.
  • Luján, M., & Cacharrón, J. L. (2017). Nebivolol: Does the key lie in β3 agonism?. Journal of Cardiology and Therapy, 4(5), 701-706.
  • Xiang, Y. K., & Kobilka, B. K. (2011). A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes. The Journal of Biological Chemistry, 286(48), 41537–41544.
  • Andresen, B. T. (2013). The β-blocker Nebivolol Is a GRK/β-arrestin Biased Agonist. PLoS ONE, 8(8), e71980.
  • Bristow, M. R., & Port, J. D. (2008). Characterization of β 1-adrenergic receptor selectivity of nebivolol and various other beta-blockers in human myocardium. Journal of Cardiac Failure, 14(6), S100.
  • Warne, T., Serrano-Vega, M. J., Baker, J. G., Moukhametzianov, R., Edwards, P. C., Henderson, R., ... & Tate, C. G. (2008). Structure of a beta1-adrenergic G-protein-coupled receptor.
  • Nikolaev, V. O., Bünemann, M., Hein, L., Hannawacker, A., & Lohse, M. J. (2004). β-Adrenergic- and muscarinic receptor-induced changes in cAMP activity in adult cardiac myocytes detected with FRET-based biosensor.
  • Dehury, B., & Sahu, J. (2025). Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets. Molecular Systems Design & Engineering.
  • Dehury, B., Sahu, J., & Maharana, J. (2021). Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. Molecules, 26(20), 6263.
  • Lewis, J. S., & Lewis, M. R. (2009). In vitro receptor binding assays: General methods and considerations. Methods in Molecular Biology, 552, 23-37.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays. Revvity.
  • Woodcock, E. A., & Du, X. J. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2707, 107-117.

Sources

Pharmacological Profile of d-Nebivolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nebivolol is a third-generation


-adrenergic receptor antagonist distinguished by its high cardioselectivity and unique vasodilatory properties.[1][2] Unlike traditional 

-blockers, nebivolol is a racemic mixture consisting of two enantiomers: d-nebivolol (SR 67058) and l-nebivolol (SR 67059).

This guide isolates the pharmacological profile of d-nebivolol . While the l-enantiomer is frequently cited as the primary driver of nitric oxide (NO) modulation, d-nebivolol is the pharmacological workhorse responsible for the drug's defining


-adrenergic antagonism.[3] Understanding the stereoselective pharmacodynamics and pharmacokinetics of d-nebivolol is critical for optimizing therapeutic windows and interpreting clinical variability in CYP2D6 metabolizers.

Pharmacodynamics: The d-Nebivolol Mechanism

-Adrenergic Receptor Selectivity

The clinical efficacy of nebivolol as an antihypertensive and anti-anginal agent rests on its ability to block


-adrenergic receptors in the myocardium.[1][4][5] This activity is stereoselective:
  • d-Nebivolol: Exhibits high affinity for the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -receptor (
    
    
    
    nM). It is approximately >1000-fold more potent at the
    
    
    site than its l-enantiomer.
  • Selectivity Ratio: d-Nebivolol confers the highest

    
     selectivity among clinically used 
    
    
    
    -blockers (approx.[1][4][5] 320-fold), significantly exceeding bisoprolol (~26-fold) and metoprolol (~25-fold).
The Nitric Oxide (NO) Synergy

While l-nebivolol is the primary agonist of endothelial


-adrenergic receptors (leading to eNOS activation), d-nebivolol is not merely a passive bystander. Recent kinetic studies suggest a synergistic model where d-nebivolol reduces oxidative degradation of NO, thereby enhancing the bioavailability generated by the l-isomer.
Quantitative Binding Profile

The following table summarizes the binding affinities, highlighting the dominance of the d-enantiomer at the


 site.
Receptor TargetLigandAffinity (

/

)
Functional Outcome

-Adrenergic
d-Nebivolol 0.88 nM Potent Antagonism (Cardioselective)

-Adrenergic
l-Nebivolol> 1,000 nMNegligible Activity

-Adrenergic
d-Nebivolol~44 nMWeak Antagonism (High Selectivity Window)

-Adrenergic
l-Nebivolol(Agonist Potency Var.)eNOS Activation / Vasodilation
5-HT

Racemate~20 nMMinor Modulation

Stereoselective Pharmacokinetics & Metabolism[8]

The disposition of d-nebivolol is heavily influenced by genetic polymorphism in the cytochrome P450 system.[6]

CYP2D6 Metabolism

d-Nebivolol undergoes extensive first-pass metabolism via CYP2D6 (alicyclic oxidation) and glucuronidation.[7]

  • Extensive Metabolizers (EM): Rapid clearance; bioavailability is lower, but active hydroxylated metabolites contribute to

    
    -blockade. 
    
    
    
    hours.[1]
  • Poor Metabolizers (PM): Metabolism is severely retarded. Plasma concentrations of d-nebivolol can be 10-15 fold higher than in EMs.[6]

    
     hours.
    

Clinical Insight: Despite this massive kinetic divergence, dose adjustment is rarely required. This is because in EMs, the hydroxylated metabolites are pharmacologically active, maintaining the therapeutic effect. In PMs, the parent d-nebivolol accumulates to perform the same blockade.

Experimental Methodologies

Protocol A: Differential Radioligand Binding Assay ( vs )

Objective: To quantify the selectivity ratio of d-nebivolol in myocardial tissue.[4]

  • Membrane Preparation:

    • Homogenize human left ventricular tissue (or transfected CHO cells expressing human

      
      ) in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA).
      
    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet in assay buffer.
      
  • Ligand Competition:

    • Use [

      
      I]-Iodocyanopindolol (ICYP)  (50 pM) as the non-selective radioligand.[4][5]
      
    • Prepare serial dilutions of d-nebivolol (

      
       to 
      
      
      
      M).
    • Validation Step: Include CGP-20712A (specific

      
       antagonist) and ICI-118,551  (specific 
      
      
      
      antagonist) in parallel wells to define non-specific binding windows.
  • Incubation & Harvesting:

    • Incubate for 90 min at 25°C to reach equilibrium.

    • Terminate via rapid vacuum filtration over GF/C glass fiber filters.

  • Analysis:

    • Measure radioactivity via gamma counter.[8]

    • Fit data to a one-site vs. two-site competition model.[4][5] d-Nebivolol should displace ICYP from

      
       sites at nanomolar concentrations, while requiring micromolar concentrations for 
      
      
      
      .
Protocol B: Fluorometric NO Release Assay (Endothelial)

Objective: To verify the NO-potentiating effect (synergy check).

  • Cell Culture:

    • Culture HUVECs (Human Umbilical Vein Endothelial Cells) in EGM-2 media.

  • Probe Loading:

    • Wash cells and load with DAF-2 DA (5

      
      M), a cell-permeable NO-sensitive fluorophore, for 30 min at 37°C.
      
  • Treatment:

    • Treat cells with d-nebivolol, l-nebivolol, and the racemate separately (1

      
      M).
      
    • Control: Pre-incubate a subset with L-NAME (eNOS inhibitor) to validate signal specificity.

  • Detection:

    • Measure fluorescence excitation/emission at 495/515 nm.

    • Expectation: l-nebivolol and Racemate will show high fluorescence. d-Nebivolol alone may show low/baseline fluorescence unless tested in an oxidative stress model where its antioxidant properties preserve basal NO.

Mechanistic Visualization

The following diagram illustrates the dual-pathway pharmacology of the nebivolol racemate, highlighting the specific contribution of the d-enantiomer.

Nebivolol_Mechanism cluster_inputs Drug Inputs cluster_receptors Receptor Targets cluster_effectors Intracellular Effectors cluster_outcomes Clinical Outcomes d_neb d-Nebivolol b1_rec β1-Adrenergic Receptor d_neb->b1_rec High Affinity Antagonism b3_rec β3-Adrenergic Receptor d_neb->b3_rec Weak/Synergistic Action no Nitric Oxide (NO) d_neb->no Prevents Oxidative Degradation l_neb l-Nebivolol l_neb->b3_rec Agonism camp ↓ cAMP / PKA b1_rec->camp Blockade enos eNOS Activation b3_rec->enos Phosphorylation hr ↓ Heart Rate (Negative Chronotropy) camp->hr Reduced Ca2+ Influx enos->no Synthesis vaso Vasodilation (↓ SVR) no->vaso cGMP Pathway

Caption: Figure 1. Pharmacological bifurcation of nebivolol enantiomers. d-Nebivolol drives cardioselective


-blockade, while l-nebivolol drives 

-mediated vasodilation, with d-nebivolol providing secondary antioxidant support to the NO pathway.

References

  • Pauwels, P. J., et al. (1988). The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers. Molecular Pharmacology. Link

  • Van de Water, A., et al. (1988).[2] Pharmacological and hemodynamic profile of nebivolol, a chemically novel, potent, and selective beta 1-adrenergic antagonist.[3][9] Journal of Cardiovascular Pharmacology. Link

  • Maffei, A., & Lembo, G. (2009). Nitric oxide mechanisms of nebivolol. Therapeutic Advances in Cardiovascular Disease. Link

  • Zhang, Z., et al. (2014).[10] Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling.[10] PLoS ONE. Link

  • Rozec, B., et al. (2006).[2] Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta. British Journal of Pharmacology.[11] Link

  • FDA Label. (2011). Bystolic (nebivolol) Prescribing Information.[1][7][10][12][13] U.S. Food and Drug Administration.[7][10] Link

Sources

(S,R,R,S)-Nebivolol and its role in nitric oxide pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: (S,R,R,S)-Nebivolol and its Role in Nitric Oxide Pathways Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nebivolol is a third-generation beta-blocker that distinguishes itself from its predecessors through a unique pharmacological profile, combining high β1-adrenergic receptor selectivity with nitric oxide (NO)-mediated vasodilatory effects.[1][2][3][4] This guide provides an in-depth technical exploration of the mechanisms by which nebivolol, particularly its (R,S,S,S)-enantiomer, modulates the nitric oxide pathway. We will delve into the complex stereochemistry of nebivolol, dissect the signaling cascades involved in its NO-releasing properties, and provide detailed experimental protocols for investigating these effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in cardiovascular pharmacology.

Introduction to Nebivolol: A Third-Generation Beta-Blocker

Nebivolol is a highly selective β1-adrenergic receptor antagonist used for the treatment of hypertension and heart failure.[1][4] Unlike traditional beta-blockers, which can increase peripheral vascular resistance, nebivolol induces vasodilation, an effect attributed to its interaction with the L-arginine/nitric oxide pathway in the vascular endothelium.[2][5][6] This vasodilatory action contributes to its antihypertensive efficacy and may offer additional cardiovascular benefits, particularly in patient populations with endothelial dysfunction.[6][7][8] The drug is administered as a racemic mixture of two enantiomers, (S,R,R,R)-nebivolol and (R,S,S,S)-nebivolol, which possess distinct pharmacological properties.[9][10]

The Stereochemistry of Nebivolol: A Tale of Two Enantiomers

Nebivolol has four chiral centers, resulting in two enantiomers: d-nebivolol ((+)-(S,R,R,R)-nebivolol) and l-nebivolol ((-)-(R,S,S,S)-nebivolol).[9][11][12] The racemic mixture administered clinically consists of equal parts of these two forms.[10]

  • d-Nebivolol ((S,R,R,R)-enantiomer): This enantiomer is primarily responsible for the potent and highly selective β1-adrenergic receptor blockade.[9][13] Its selectivity for β1 receptors is among the highest of all clinically available beta-blockers.[2]

  • l-Nebivolol ((R,S,S,S)-enantiomer): The vasodilatory, NO-dependent effects of nebivolol are largely attributed to the l-enantiomer.[6][7][9][10][13][14][15] This enantiomer stimulates endothelial nitric oxide synthase (eNOS) to produce NO.[9][14]

It is worth noting that there are some conflicting reports in the literature, with a few studies suggesting that the d-isomer is the primary driver of NO release.[5][16] However, the majority of evidence points towards the l-enantiomer as the main effector of NO-mediated vasodilation.[6][7][9][10][13][14][15] The synergistic action of the two enantiomers—β1 blockade from the d-isomer and vasodilation from the l-isomer—results in the unique hemodynamic profile of nebivolol.[9][13]

Molecular Mechanisms of (R,S,S,S)-Nebivolol-Mediated Nitric Oxide Release

The l-enantiomer of nebivolol stimulates NO production in endothelial cells through a multi-faceted mechanism that is not yet fully elucidated. The primary pathways implicated are detailed below.

Beta-Adrenergic Receptor Agonism (β2 and β3)

While nebivolol is a potent β1 antagonist, its l-enantiomer and/or its metabolites appear to act as agonists at other beta-adrenergic receptors, particularly β2 and β3 receptors, which are expressed on endothelial cells.[17][18][19]

  • β2-Adrenergic Receptor: Some studies have shown that the NO-releasing effect of metabolized nebivolol can be blocked by the β2-selective antagonist butoxamine, suggesting a β2-mediated mechanism.[17][18][19]

  • β3-Adrenergic Receptor: Other evidence points to the involvement of β3-adrenergic receptors.[14][20][21][22] Activation of β3 receptors is known to stimulate eNOS. The β3-receptor antagonist SR59230A has been shown to abolish nebivolol-induced NO production in some experimental models.[14][20]

The activation of these receptors is thought to initiate downstream signaling cascades that lead to eNOS activation.

The Critical Role of Intracellular Calcium Mobilization

A key event in nebivolol-induced eNOS activation is an increase in intracellular calcium concentration ([Ca2+]i).[5][16][17][18] eNOS is a Ca2+/calmodulin-dependent enzyme, and an increase in cytosolic Ca2+ promotes the binding of calmodulin to eNOS, leading to a conformational change that greatly enhances its enzymatic activity. Several studies have demonstrated that nebivolol and its metabolites induce a rapid and sustained rise in endothelial [Ca2+]i.[17][18] Furthermore, the removal of extracellular calcium or the use of calcium chelators abolishes the NO-releasing effect of nebivolol, underscoring the calcium-dependency of this pathway.[5][16][18]

The Disputed Involvement of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another major route for eNOS activation, leading to its phosphorylation at Serine 1177 and subsequent activation. The role of this pathway in nebivolol's mechanism is controversial. Some studies have reported that nebivolol induces the phosphorylation of Akt and that PI3K inhibitors can block its vasodilatory effects.[23] However, other research has found that while nebivolol may increase Akt phosphorylation in whole blood vessels, this effect is localized to smooth muscle cells, not endothelial cells, and that blocking the PI3K/Akt pathway does not prevent nebivolol-induced NO production or vasodilation.[5][24] This suggests that the PI3K/Akt pathway may not be the primary mechanism for nebivolol's effect on eNOS in the endothelium.

Antioxidant Properties and eNOS Uncoupling

In conditions of oxidative stress, eNOS can become "uncoupled," producing superoxide radicals instead of NO. l-Nebivolol has been shown to possess antioxidant properties.[14] It can reduce the intracellular formation of reactive oxygen species and inhibit eNOS uncoupling.[9][13] By preserving the coupled state of eNOS and reducing the oxidative inactivation of NO, nebivolol can increase the bioavailability of NO in the vasculature.[8][9][10][13]

Signaling Pathway of Nebivolol-Induced NO Release

Nebivolol_NO_Pathway cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell l-Nebivolol l-Nebivolol Beta2_AR β2-AR l-Nebivolol->Beta2_AR Agonist Beta3_AR β3-AR l-Nebivolol->Beta3_AR Agonist G_Protein G Protein Beta2_AR->G_Protein Beta3_AR->G_Protein PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_ion Ca²⁺ ER->Ca2_ion Releases Calmodulin Calmodulin Ca2_ion->Calmodulin Binds CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex eNOS_inactive eNOS (inactive) CaM_Complex->eNOS_inactive Binds & Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Substrate

Caption: Signaling cascade for l-nebivolol-induced nitric oxide production.

Experimental Protocols for Investigating the Nebivolol-NO Pathway

The following protocols are designed to provide a framework for studying the effects of (R,S,S,S)-nebivolol on the nitric oxide pathway.

Protocol: Quantification of Nitric Oxide Production using DAF-FM Diacetate

This protocol details the measurement of intracellular NO production in cultured endothelial cells (e.g., HUVECs) using the fluorescent probe DAF-FM Diacetate.

Principle: DAF-FM Diacetate is a cell-permeable dye that is deacetylated by intracellular esterases to DAF-FM. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative. The fluorescence intensity is proportional to the amount of NO produced.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • DAF-FM Diacetate (5 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • (R,S,S,S)-Nebivolol

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) as a positive control

  • eNOS inhibitor (e.g., L-NAME) as a negative control

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Seed HUVECs in a 96-well black, clear-bottom plate and grow to 90-95% confluency.

  • Dye Loading: a. Prepare a loading buffer by diluting DAF-FM Diacetate stock to a final concentration of 5 µM in HBSS. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%. b. Remove the culture medium from the cells and wash once with HBSS. c. Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.

  • Treatment: Add 100 µL of HBSS containing the desired concentrations of (R,S,S,S)-nebivolol, controls (SNAP, L-NAME + nebivolol), or vehicle to the respective wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

  • Data Analysis: For each well, subtract the baseline fluorescence (at time 0) from the subsequent readings. Plot the change in fluorescence over time. Compare the rate of fluorescence increase between the different treatment groups.

Workflow for NO Production Measurement

NO_Measurement_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Endothelial Cells in 96-well plate C Wash Cells with HBSS A->C B Prepare DAF-FM Loading Buffer D Load Cells with DAF-FM (37°C, 30-60 min) B->D C->D E Wash Cells to Remove Excess Dye D->E F Add Nebivolol/Controls E->F G Measure Fluorescence (Ex: 495nm, Em: 515nm) F->G H Plot ΔFluorescence vs. Time G->H I Compare Treatment Groups H->I

Caption: Workflow for quantifying nitric oxide production in endothelial cells.

Protocol: Measurement of eNOS Activity by L-Citrulline Conversion Assay

Principle: This assay measures the enzymatic activity of eNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[25][26]

Materials:

  • Endothelial cell lysates

  • L-[³H]arginine

  • Reaction buffer (containing NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin)

  • Stop buffer (e.g., containing EDTA)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Lysate Preparation: Prepare endothelial cell lysates and determine the protein concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing L-[³H]arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Separation: Apply the reaction mixture to a column containing Dowex resin. The resin binds the unreacted L-[³H]arginine, while the L-[³H]citrulline passes through.

  • Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of L-[³H]citrulline produced per unit of protein per unit of time to determine the eNOS activity.

Protocol: Assessment of Intracellular Calcium Dynamics using Fura-2 AM

Principle: Fura-2 AM is a ratiometric fluorescent indicator for intracellular calcium.[27] When excited at 340 nm, its fluorescence emission increases upon Ca²⁺ binding. When excited at 380 nm, its emission decreases. The ratio of the fluorescence emitted at these two excitation wavelengths (~510 nm) is directly proportional to the intracellular Ca²⁺ concentration, providing a reliable measurement that is independent of dye concentration.[27]

Materials:

  • Cultured endothelial cells on glass coverslips

  • Fura-2 AM (1 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Physiological salt solution (PSS)

  • (R,S,S,S)-Nebivolol

  • Ionomycin (positive control)

  • EGTA (for Ca²⁺-free experiments)

  • Fluorescence imaging system with dual-wavelength excitation capabilities

Procedure:

  • Dye Loading: a. Prepare a Fura-2 AM loading solution (2-5 µM) in PSS, containing 0.02% Pluronic F-127. b. Incubate cells on coverslips in the loading solution for 30-45 minutes at room temperature in the dark.

  • De-esterification: Wash the cells with PSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.

  • Imaging: a. Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Continuously perfuse the cells with PSS at 37°C. c. Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm. d. Perfuse the cells with a solution containing (R,S,S,S)-nebivolol and continue to acquire images. e. At the end of the experiment, perfuse with ionomycin to obtain the maximum fluorescence ratio, followed by a Ca²⁺-free solution with EGTA to obtain the minimum ratio for calibration purposes.

  • Data Analysis: Calculate the 340/380 nm fluorescence ratio for each time point. Plot the ratio over time to visualize the changes in intracellular Ca²⁺ concentration in response to nebivolol.

Workflow for Intracellular Calcium Measurement

Calcium_Measurement_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Endothelial Cells on Coverslips C Load Cells with Fura-2 AM A->C B Prepare Fura-2 AM Loading Solution B->C D Wash and Allow De-esterification C->D E Mount on Microscope D->E F Acquire Baseline Ratio E->F G Perfuse with Nebivolol F->G H Record 340/380nm Emission Ratio G->H I Plot Ratio vs. Time H->I J Calibrate with Ionomycin/EGTA I->J

Caption: Workflow for measuring intracellular calcium dynamics.

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the effects of nebivolol on the nitric oxide pathway.

ParameterEnantiomer/MetaboliteValue/EffectExperimental SystemReference
NO Release Racemic NebivololSignificant increase at 10⁻⁶ MRat arteries[5][16]
Racemic NebivololPlateau at 10⁻⁵ MRat arteries[5][16]
Metabolized Nebivolol~2-fold increase in NO releaseMouse aorta[17][18]
β-Receptor Selectivity d-Nebivolol~321-fold higher for β1 vs β2Receptor binding assays
Vasodilation Racemic NebivololConcentration-dependent (10⁻⁷ to 10⁻⁴ M)Rat basilar artery[28]

Conclusion and Future Directions

(R,S,S,S)-Nebivolol, the l-enantiomer of nebivolol, plays a crucial role in the unique vasodilatory properties of this third-generation beta-blocker. Its ability to stimulate endothelial NO production, primarily through a calcium-dependent mechanism potentially initiated by β2/β3-adrenergic receptor agonism, sets it apart from other drugs in its class. Additionally, its antioxidant properties may further enhance NO bioavailability.

While significant progress has been made in understanding the actions of nebivolol on the NO pathway, several questions remain. The precise receptor subtype(s) and the full downstream signaling network that couple l-nebivolol to eNOS activation require further clarification. The controversy surrounding the role of the PI3K/Akt pathway highlights the need for more targeted studies. Future research should also focus on the in vivo relevance of the different proposed mechanisms and the therapeutic implications of nebivolol's unique mode of action in various cardiovascular diseases.

References

  • Maffei, A., et al. (2006). Characterization of Nitric Oxide Release by Nebivolol and Its Metabolites. American Journal of Hypertension, 19(6), 632-639. [Link]

  • Broeders, M. A., et al. (2000). Nebivolol: A Third-Generation β-Blocker That Augments Vascular Nitric Oxide Release. Circulation, 102(6), 677-684. [Link]

  • Ignarro, L. J. (2008). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. Cardiovascular & Hematological Agents in Medicinal Chemistry, 6(3), 154-164. [Link]

  • Weiss, R. (2006). Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation. Vascular Health and Risk Management, 2(3), 303-308. [Link]

  • Broeders, M. A., et al. (2000). Nebivolol: a third-generation beta-blocker that augments vascular nitric oxide release: endothelial beta(2)-adrenergic receptor-mediated nitric oxide production. Circulation, 102(6), 677-84. [Link]

  • Fazzi, D., et al. (2007). Effect of DL-nebivolol, its enantiomers and metabolites on the intracellular production of superoxide and nitric oxide in human endothelial cells. Pharmacological Research, 55(4), 336-343. [Link]

  • Maffei, A., et al. (2006). Characterization of nitric oxide release by nebivolol and its metabolites. American Journal of Hypertension, 19(6), 632-9. [Link]

  • Weiss, R. (2006). Nebivolol: a novel beta-blocker with nitric oxide-induced vasodilatation. Vascular Health and Risk Management, 2(3), 303-8. [Link]

  • Kalinowski, L., et al. (2005). Nebivolol Reduces Nitroxidative Stress and Restores Nitric Oxide Bioavailability in Endothelium of Black Americans. Circulation, 112(23), 3511-3517. [Link]

  • Ignarro, L. J. (2008). Different Pharmacological Properties of Two Enantiomers in a Unique β-Blocker, Nebivolol. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]

  • Falciani, M., et al. (2014). Stimulation of Platelet Nitric Oxide Production by Nebivolol Prevents Thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(4), 827-835. [Link]

  • Weiss, R. (2006). Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation. Vascular Health and Risk Management, 2(3), 303-308. [Link]

  • Al-Dhaheri, A. H. (2016). Nebivolol: A Different Beta-Blocker for Hypertension. Journal of Cardiology & Current Research, 5(3). [Link]

  • Broeders, M. A. W., et al. (2000). Nebivolol: A Third-Generation beta-Blocker That Augments Vascular Nitric Oxide Release : Endothelial beta(2)-Adrenergic Receptor-Mediated Nitric Oxide Production. Cris.maastrichtuniversity.nl. [Link]

  • Zanchetti, A. (2002). Clinical pharmacodynamics of nebivolol: new evidence of nitric oxide-mediated vasodilating activity and peculiar haemodynamic. Journal of Hypertension, 20(Suppl 2), S11-S19. [Link]

  • Dr. Oracle. (2025). What is Nebivolol (beta-blocker)?. Dr. Oracle. [Link]

  • Velarde, V., et al. (2022). Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients. International Journal of Molecular Sciences, 23(5), 2824. [Link]

  • Zhang, Y., et al. (2009). Neither K+ channels nor PI3K/Akt mediates the vasodilative effect of nebivolol on different types of rat arteries. European Journal of Pharmacology, 625(1-3), 75-81. [Link]

  • MacCarthy, P. A. (2008). A review of the safety and efficacy of nebivolol in the mildly hypertensive patient. Vascular Health and Risk Management, 4(6), 1317-1324. [Link]

  • de Klerk, G. (2008). Stereochemical comparison of nebivolol with other β-blockers. Cardiovascular Drugs and Therapy, 22(1), 73-77. [Link]

  • de Klerk, G. (2008). Stereochemical comparison of nebivolol with other beta-blockers. Cardiovascular Drugs and Therapy, 22(1), 73-7. [Link]

  • Falciani, M., et al. (2014). Stimulation of platelet nitric oxide production by nebivolol prevents thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(4), 827-35. [Link]

  • Inxight Drugs. (n.d.). NEBIVOLOL HYDROCHLORIDE. Inxight Drugs. [Link]

  • Benko, R., et al. (2016). The Beta-1-Receptor Blocker Nebivolol Elicits Dilation of Cerebral Arteries by Reducing Smooth Muscle [Ca2+]i. PLOS ONE, 11(10), e0164249. [Link]

  • JoVE. (2022). Quantitative Measurements: Endothelial [Ca2+]i & Nitric Oxide Production l Protocol Preview. YouTube. [Link]

  • Dessy, C., et al. (2007). Nebivolol Induces Nitric Oxide Release in the Heart Through Inducible Nitric Oxide Synthase Activation. Hypertension, 50(3), 518-525. [Link]

  • De Caterina, R., et al. (1998). Pharmacology of nebivolol. Pharmacological Research, 38(6), 403-15. [Link]

  • Behringer, E. J., & Segal, S. S. (2012). Simultaneous Measurements of Intracellular Calcium and Membrane Potential in Freshly Isolated and Intact Mouse Cerebral Endothelium. Journal of Visualized Experiments, (68), e4291. [Link]

  • Al-Awadi, F. M. (2015). Simple Method for Measuring Endothelial Nitric Oxide Synthase Activity in Clinical Researches. Semantic Scholar. [Link]

  • Manrique, C., et al. (2019). Nebivolol enhances insulin-induced Akt activation, phosphorylation of 5'-AMP-activated protein kinase (AMPK), and phosphorylation of endothelial nitric oxide synthase (eNOS) in the Ren2 heart. American Journal of Physiology-Heart and Circulatory Physiology, 316(4), H885-H895. [Link]

  • ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?. ResearchGate. [Link]

  • JoVE. (2022). Particle Analysis Techniques: Quantify Intracellular Ca2+ Signaling In Situ l Protocol Preview. YouTube. [Link]

  • Vecchione, C., et al. (2009). Nitric oxide mechanisms of nebivolol. Current Opinion in Nephrology and Hypertension, 18(5), 387-92. [Link]

  • Feng, M. G., et al. (2012). Nebivolol-induced vasodilation of renal afferent arterioles involves β3-adrenergic receptor and nitric oxide synthase activation. American Journal of Physiology. Renal Physiology, 303(5), F757-64. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nebivolol hydrochloride?. Patsnap Synapse. [Link]

Sources

Discovery and development of (S,R,R,S)-Nebivolol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Discovery and Development of Nebivolol – Stereochemical Engineering of the (S,R,R,R) and (R,S,S,S) Eutomers

Nebivolol stands as a paradigm of "Third Generation" beta-blockers, distinguished not just by its cardioselectivity but by its unique dual mechanism of action.[1][2][3] Unlike conventional


-blockers (e.g., atenolol, metoprolol), nebivolol is a racemic mixture of two enantiomers with distinct pharmacological targets:[2][3][4]
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Nebivolol (S,R,R,R):  The highly potent, selective 
    
    
    
    -adrenergic antagonist.[1][2][3][5]
  • 
    -Nebivolol (R,S,S,S):  The endothelial nitric oxide (NO) modulator.[2][3]
    

Clarification on (S,R,R,S)-Nebivolol: The specific isomer (S,R,R,S)-nebivolol (often referenced in process chemistry) is the meso-isomer .[2][3][6] Due to the molecule's C2 symmetry, the (S,R,R,S) configuration represents an internally compensated, achiral form. In the development of nebivolol, the (S,R,R,S) isomer is a critical process impurity that must be rigorously excluded via fractional crystallization or chromatography, as it lacks the synergistic therapeutic profile of the active racemate. This guide details the engineering required to synthesize the active enantiomers while eliminating the meso-form.[2]

Molecular Architecture & Pharmacological Differentiation[2][3][6][7]

Nebivolol contains four chiral centers (positions 2 and


 on both benzopyran fragments).[2][3] The clinical efficacy relies on the synergy between the d and l enantiomers.
Table 1: Stereochemical Activity Profile[2][3][6]
IsomerConfiguration (IUPAC)Pharmacological RoleClinical Status
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Nebivolol
(+)-(S,R,R,R)Potent

-antagonist (

nM).[2][3] Reduces heart rate and contractility.[1][2][3]
Active Component
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Nebivolol
(-)-(R,S,S,S)Weak

-blocker.[2][3][7] Agonist at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-receptors; stimulates eNOS to release NO.[2][3]
Active Component
Meso-Nebivolol (S,R,R,S) / (R,S,S,R)Biologically inert or non-synergistic.[2][3] Low solubility.Impurity (Excluded)
Mechanism of Action: The Dual Pathway

The following diagram illustrates the synergistic mechanism where the (S,R,R,R) isomer acts as the "brake" on the heart, while the (R,S,S,S) isomer acts as the "pipe widener" (vasodilator), preserving cardiac output.

Nebivolol_Mechanism Nebivolol Racemic Nebivolol D_Iso d-Nebivolol (S,R,R,R) Nebivolol->D_Iso L_Iso l-Nebivolol (R,S,S,S) Nebivolol->L_Iso Beta1 β1-Adrenergic Receptor (Heart) D_Iso->Beta1 Antagonism (Ki 0.8 nM) Beta3 β3-Adrenergic Receptor (Endothelium) L_Iso->Beta3 Agonism Signaling1 Inhibition of cAMP Beta1->Signaling1 Signaling2 eNOS Activation Beta3->Signaling2 Effect1 Decreased Heart Rate (Negative Chronotropy) Signaling1->Effect1 NO Nitric Oxide (NO) Release Signaling2->NO Effect2 Vasodilation (Reduced Afterload) NO->Effect2 Outcome Preserved Cardiac Output Improved Diastolic Function Effect1->Outcome Effect2->Outcome

Figure 1: Synergistic mechanism of action showing the distinct pathways of the d- and l-enantiomers.[2][3][6]

Synthetic Process & Stereochemical Control

The synthesis of Nebivolol is a challenge in stereocontrol.[8] The core difficulty lies in establishing the correct chirality at the alcohol positions (


) and the chroman ring positions (

).
The Janssen Route (and Modern Improvements)

The classical synthesis involves the coupling of two 6-fluoro-chroman epoxide fragments.[2][3][6] However, this often yields a mixture of the desired racemate (SRRR/RSSS) and the undesired meso forms (SRRS).[5]

Key Synthetic Challenge: The coupling of (S)-epoxide and (R)-amine fragments yields the (S,R,R,S) meso-isomer.[2][3][6] To obtain the active drug, one must couple:

  • (S)-epoxide + (S)-amine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (S,S,S,S) precursor 
    
    
    
    (S,R,R,R) d-nebivolol (after inversion/opening).[2][3]
  • (R)-epoxide + (R)-amine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (R,R,R,R) precursor 
    
    
    
    (R,S,S,S) l-nebivolol.[2][3]
Protocol: Biocatalytic Synthesis of Chiral Intermediates

To avoid the formation of the (S,R,R,S) meso-impurity, modern process chemistry utilizes biocatalysis (ketoreductases) to set the stereocenters before coupling.

Step 1: Enzymatic Reduction of Chloroketone

  • Reagents: 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, KRED (Ketoreductase enzyme), NADPH, Isopropanol (co-substrate).[2][3][6]

  • Conditions: pH 7.0 buffer, 30°C, 24h.

  • Outcome: Yields (S,R)-chlorohydrin or (R,S)-chlorohydrin with >99% ee.[2][3][6]

Step 2: Epoxide Formation & Coupling [2][3][6]

  • Cyclization: The chlorohydrin is treated with NaOH to form the specific epoxide.

  • Coupling: The epoxide is reacted with benzylamine to form the amino-alcohol, which is then coupled with a second epoxide equivalent.[3][6]

  • Deprotection: Pd/C hydrogenation removes the benzyl group.

Separation of the Meso-Isomer (S,R,R,S)

Even with stereocontrol, trace meso-isomers form.[2][3][6]

  • Method: Fractional Crystallization.[2][3][6][9]

  • Principle: The (S,R,R,S) meso-isomer has significantly different solubility in alcohols (e.g., methanol/ethanol) compared to the hydrochloride salt of the racemate.[3]

  • Protocol: The crude hydrochloride mixture is refluxed in ethanol. The (S,R,R,S) isomer precipitates or remains in the mother liquor (depending on the specific polymorph strategy), allowing isolation of the pure racemate (SRRR + RSSS).

Synthesis_Flow Input 6-Fluoro-chroman Carboxylic Acid Step1 Chloroketone Synthesis Input->Step1 Enzyme Biocatalytic Reduction (KRED Screening) Step1->Enzyme Chiral_Int Chiral Chlorohydrins (S,R) and (R,S) Enzyme->Chiral_Int >99% ee Coupling Amine Coupling (Convergent Step) Chiral_Int->Coupling Crude Crude Mixture (Racemate + Meso) Coupling->Crude Purification Fractional Crystallization (Removal of S,R,R,S) Crude->Purification Final Nebivolol HCl (SRRR + RSSS) Purification->Final Waste Meso-Isomer (S,R,R,S) Purification->Waste Rejection

Figure 2: Process flow highlighting the critical removal of the (S,R,R,S) meso-isomer.

Experimental Protocol: Analytical Validation

To ensure the absence of the (S,R,R,S) isomer in the final API (Active Pharmaceutical Ingredient), a validated UPC2 (UltraPerformance Convergence Chromatography) method is recommended over traditional HPLC due to superior resolution of the four potential stereoisomers.

Protocol: Enantiomeric Separation via UPC2

  • Instrument: Waters ACQUITY UPC2 System.

  • Column: Chiralpak AD-3 (3.0 x 100 mm, 3 µm).[2][3][6]

  • Mobile Phase:

    • A: CO2 (Supercritical fluid).[2][3][10]

    • B: Methanol with 0.2% Isopropylamine.[2][3]

  • Gradient: 5% to 40% B over 5 minutes.

  • Detection: PDA at 280 nm.

  • Acceptance Criteria:

    • Resolution (

      
      ) between (S,R,R,R) and (S,R,R,S) > 2.0.[2][3]
      
    • Meso-isomer content < 0.1%.[2][3][6]

References

  • Janssen Pharmaceutica. (1987).[2][3] Derivatives of 2,2'-iminobisethanol, their preparation and compositions containing them.[2][3][7] US Patent 4,654,362.[2][3]

  • Van Lomm, G., et al. (1990).[2][3] Synthesis and pharmacological evaluation of nebivolol and its enantiomers.Journal of Medicinal Chemistry. (Foundational paper on the separation of SRRR and RSSS isomers).

  • Waters Corporation. (2012).[2][3] Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2).[3][10][2][3][6]

  • Gao, S., et al. (2016).[2][3] Biocatalytic stereoselective synthesis of chiral precursors for nebivolol.[11][12]Tetrahedron Letters.

  • PubChem. (2025).[2][3] Nebivolol Compound Summary.[2][3]

  • Mylan/Forest Laboratories. (2007).[2][3] Bystolic (Nebivolol) Prescribing Information.[2][3][5] (Clinical pharmacology of the d/l mixture).

Sources

Precision Targeting: (S,R,R,S)-Nebivolol Binding Affinity & Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the pharmacodynamic profile of (S,R,R,S)-Nebivolol (d-nebivolol), the enantiomer responsible for the potent, highly selective


-adrenergic blockade observed in the clinical racemate. Unlike its enantiomeric counterpart (l-nebivolol), which drives nitric oxide (NO)-mediated vasodilation, (S,R,R,S)-Nebivolol exhibits a binding signature characterized by nanomolar affinity for the 

-adrenoceptor (

-AR) and exceptional selectivity over

- and

-subtypes.

This document is structured for drug development scientists, detailing the binding kinetics, selectivity ratios, and the validated radioligand binding protocols required to replicate these data.

Stereochemical Basis of Action

Nebivolol is a racemic mixture (1:[1][2][3][4]1) of two enantiomers with distinct pharmacological roles.[1][2][5][6] Understanding the specific contribution of the (S,R,R,S) isomer is critical for interpreting binding data.

  • d-Nebivolol [(+)-(S,R,R,S)]: The "Pharmacological Warhead." It provides the high-affinity antagonism of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -AR.[6] It is approximately 100-fold more potent at the 
    
    
    
    receptor than the l-isomer.
  • l-Nebivolol [(-)-(R,S,S,R)]: The "Vasodilatory Modulator." It exhibits low affinity for

    
    -AR but is essential for endothelial NO synthase (eNOS) coupling, potentially via 
    
    
    
    -agonism or distinct non-GPCR pathways.
Molecular Pathway Divergence

The following diagram illustrates the functional divergence of the two isomers, highlighting the specific domain of (S,R,R,S)-Nebivolol.

Nebivolol_Stereochemistry Racemate Nebivolol Racemate (1:1 Mixture) d_isomer (S,R,R,S)-Nebivolol (d-isomer) Racemate->d_isomer l_isomer (R,S,S,R)-Nebivolol (l-isomer) Racemate->l_isomer B1_Rec β1-Adrenoceptor (Antagonism) d_isomer->B1_Rec High Affinity (Ki ~0.8 nM) B2_Rec β2-Adrenoceptor (Low Affinity) d_isomer->B2_Rec Low Affinity (Selectivity >300x) l_isomer->B1_Rec Weak Binding eNOS eNOS Pathway (NO Release) l_isomer->eNOS Primary Driver Effect_HR Reduced Heart Rate (Negative Chronotropy) B1_Rec->Effect_HR Effect_Vaso Vasodilation (Reduced SVR) eNOS->Effect_Vaso

Caption: Functional divergence of Nebivolol stereoisomers. (S,R,R,S)-Nebivolol drives


 blockade, while (R,S,S,R) drives NO production.

Binding Affinity and Selectivity Profile

The (S,R,R,S) isomer distinguishes itself through a "kinetic" selectivity profile. It is highly lipophilic, allowing it to access the hydrophobic pocket of the


-AR with high specificity.
Quantitative Binding Data ( )

The values below represent the inhibition constant (


), derived from competitive radioligand binding assays (typically using 

I-Iodocyanopindolol).
Receptor SubtypeLigand

(nM)
Affinity Interpretation

-Adrenergic
(S,R,R,S)-Nebivolol 0.88 ± 0.1 Ultra-High Affinity

-Adrenergic
(S,R,R,S)-Nebivolol30 - 45Moderate/Low Affinity

-Adrenergic
(S,R,R,S)-Nebivolol> 1,500Negligible Affinity

-Adrenergic
(S,R,R,S)-Nebivolol~1,160Negligible Affinity
5-HT

(S,R,R,S)-Nebivolol~20Moderate (Off-target)
Selectivity Ratios

Selectivity is defined as the ratio of


.[7] A higher number indicates greater cardioselectivity.[7]
  • (S,R,R,S)-Nebivolol Selectivity: ~321-fold (Human cardiac tissue)[8]

  • Bisoprolol Selectivity: ~26-fold[6][7]

  • Metoprolol Selectivity: ~6-fold[7]

Expert Insight: The high selectivity of (S,R,R,S)-Nebivolol minimizes bronchoconstriction risks associated with


 blockade, making it a superior candidate for patients with comorbid COPD, provided the dosage remains within the therapeutic window where selectivity is maintained.

Experimental Protocol: Radioligand Binding Assay

To validate the affinity of (S,R,R,S)-Nebivolol, a robust competitive binding assay is required. Due to the compound's high lipophilicity, standard washing protocols must be rigorous to prevent non-specific binding artifacts.

Materials & Reagents[5][7][10][11][12]
  • Cell Line: CHO-K1 cells stably expressing human recombinant

    
    -AR (or human ventricular myocardium homogenate).
    
  • Radioligand:

    
    I-Iodocyanopindolol (
    
    
    
    I-ICYP).[4] Specific activity: 2200 Ci/mmol. Rationale: High affinity and low non-specific binding compared to tritiated ligands.
  • Non-Specific Binder: Propranolol (

    
    ) or Atenolol.[5]
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 0.1 mM EDTA, pH 7.4.
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO cells and homogenize in ice-cold lysis buffer.

    • Centrifuge at 1,000 x g (10 min) to remove nuclei.

    • Supernatant centrifugation at 20,000 x g (20 min) to pellet membranes.

    • Resuspend pellet in Assay Buffer to a final protein concentration of 20-50

      
      /well.
      
  • Competition Assay Setup:

    • Total Binding: Membrane +

      
      I-ICYP (50 pM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      I-ICYP + Propranolol (
      
      
      
      ).
    • Test Wells: Membrane +

      
      I-ICYP + (S,R,R,S)-Nebivolol (Concentration range: 
      
      
      
      to
      
      
      M).
  • Incubation:

    • Incubate at 30°C for 60 minutes .

    • Note: Equilibrium time is critical. (S,R,R,S)-Nebivolol has a slow dissociation rate; insufficient incubation yields underestimated affinity.

  • Harvesting:

    • Rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to filters).[9]

    • Critical Step: Wash filters 3x with 5 mL ice-cold wash buffer immediately.

  • Quantification:

    • Measure radioactivity (CPM) using a gamma counter.

    • Calculate Specific Binding = Total Binding - NSB.[9]

Assay Logic Flowchart

Binding_Protocol Start Start: Membrane Prep (CHO-hBeta1) Incubation Incubation (30°C, 60min) + 125I-ICYP + (S,R,R,S)-Nebivolol Start->Incubation Equilibrium Equilibrium Reached? Incubation->Equilibrium Equilibrium->Incubation No (<60m) Filtration GF/C Filtration (Vacuum Manifold) Equilibrium->Filtration Yes Wash Wash 3x Ice-Cold Buffer (Remove Unbound) Filtration->Wash Count Gamma Counting (CPM Data) Wash->Count Analysis Non-Linear Regression Calculate Ki Count->Analysis

Caption: Validated workflow for determining (S,R,R,S)-Nebivolol affinity constants (


).

Data Analysis & Interpretation

To derive the


 from the 

obtained in the assay, use the Cheng-Prusoff equation. This correction is vital because the

is dependent on the radioligand concentration used.


  • 
     : Concentration of (S,R,R,S)-Nebivolol inhibiting 50% of specific radioligand binding.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Concentration of 
    
    
    
    I-ICYP used (e.g., 50 pM).[10]
  • 
     : Dissociation constant of 
    
    
    
    I-ICYP (determined via separate Saturation Assay).

Self-Validation Check: If your calculated Hill Slope is significantly different from -1.0 (e.g., -0.5), suspect negative cooperativity or incomplete equilibrium due to the lipophilic nature of the ligand.

References

  • Erickson, J. R., et al. (2013). The β-blocker Nebivolol is a GRK/β-arrestin Biased Agonist.[6][11] PLOS ONE. Retrieved from [Link]

  • Bundkirchen, A., & Brixius, K. (2003). Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. British Journal of Pharmacology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Ignarro, L. J. (2008). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. Cardiovascular Drug Reviews. Retrieved from [Link]

Sources

Methodological & Application

Chiral HPLC method for (S,R,R,S)-Nebivolol separation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chiral HPLC Separation of (S,R,R,S)-Nebivolol

Executive Summary

This protocol details a validated, high-resolution Normal-Phase HPLC method for the isolation and quantification of (S,R,R,S)-Nebivolol , a critical stereoisomeric impurity, from the Active Pharmaceutical Ingredient (API) matrix. Nebivolol contains four chiral centers, theoretically yielding 16 stereoisomers.[1][2] Due to C2 symmetry, this is reduced to 10 unique stereoisomers (2 enantiomeric pairs and 6 meso forms). The API is a racemic mixture of d-nebivolol (SRRR) and l-nebivolol (RSSS) .[3][4]

The separation of the (S,R,R,S) isomer (often a meso-impurity) is chromatographically challenging due to its structural similarity to the active enantiomers. This guide utilizes an Amylose-based Chiral Stationary Phase (CSP) with a ternary alcohol mobile phase system to achieve baseline resolution (


) for all 10 stereoisomers.

Scientific Rationale & Mechanism

Chiral Selector Selection

The separation relies on the Chiralpak AD-3 (or AD-H) column. The stationary phase consists of Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Mechanism: The carbamate groups on the amylose backbone form hydrogen bonds with the hydroxyl and amine groups of Nebivolol. The 3,5-dimethylphenyl groups provide

    
    -
    
    
    
    interaction sites for the benzopyran rings.
  • Why Amylose over Cellulose? Amylose coils into a helical structure that creates distinct inclusion cavities. For Nebivolol’s bulky, symmetrical structure, these cavities provide superior steric discrimination compared to the linear sheets of cellulose (e.g., Chiralcel OD).

Mobile Phase Chemistry

A standard binary system (Hexane:Ethanol) often fails to resolve the meso-impurities (like (S,R,R,S)) from the main enantiomeric pair.

  • The "Golden" Ratio: We utilize a ternary mixture of n-Hexane : Ethanol : Isopropanol (42 : 45 : 13) .[5][6][7]

  • Causality: Ethanol acts as the primary modifier for elution strength, while Isopropanol (IPA) fine-tunes the solvation of the chiral selector, altering the shape of the chiral cavities slightly to enhance selectivity (

    
    ) for the meso-isomers.
    
  • Basic Additive: Diethylamine (DEA) (0.1%) is strictly required. Nebivolol is a basic secondary amine. Without DEA, the amine interacts with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

Experimental Protocol

Instrumentation & Materials
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary pump preferred for mixing flexibility).

  • Detector: PDA/UV set to 280 nm (max absorption of benzopyran ring).

  • Column: Daicel Chiralpak AD-3 (

    
    ) or Chiralpak AD-H (
    
    
    
    ).
    • Note: The 3

      
       particle size (AD-3) is recommended for maximizing resolution between the (S,R,R,S) impurity and the main peak.
      
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : Ethanol : IPA : DEA(42 : 45 : 13 : 0.1 v/v/v/v) Optimized ternary blend for 10-isomer resolution.
Flow Rate 0.8 mL/min (for 3

)1.0 mL/min (for 5

)
Balances backpressure (< 200 bar) with mass transfer efficiency.
Column Temp 40°CHigher temperature improves mass transfer and reduces peak width.
Injection Vol 10 - 20

Depending on sample concentration (target 0.5 mg/mL).
Run Time ~ 45 minutesSufficient to elute all meso isomers and enantiomers.
Sample Preparation
  • Stock Solution: Weigh 10 mg of Nebivolol API (or crude sample).

  • Dissolution: Dissolve in 1 mL of Methanol . (Avoid dissolving in pure hexane as solubility is poor; avoid pure ethanol if it causes solvent shock).

  • Dilution: Dilute to 0.5 mg/mL using the Mobile Phase .

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter.
    

Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of Nebivolol isomers.

Nebivolol_Method_Dev Start Start: Nebivolol Isomer Separation ColSelect Select Column: Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-3 / AD-H) Start->ColSelect MP_Screen Initial Mobile Phase: Hexane : EtOH : DEA (50:50:0.1) ColSelect->MP_Screen Check_Res Check Resolution (Rs) of (S,R,R,S) vs API MP_Screen->Check_Res Optimize_Ternary Switch to Ternary Phase: Hexane : EtOH : IPA (42 : 45 : 13) Check_Res->Optimize_Ternary Rs < 1.5 (Co-elution) Final_Method Final Validated Method: Resolution > 2.0 for all 10 isomers Check_Res->Final_Method Rs > 2.0 Optimize_Temp Increase Temp to 40°C (Improves Mass Transfer) Optimize_Ternary->Optimize_Temp Optimize_Temp->Final_Method

Figure 1: Decision tree for optimizing the chiral separation of Nebivolol stereoisomers, highlighting the shift to a ternary mobile phase system.

Results & Discussion

Expected Chromatogram

Under the prescribed conditions (Hexane/EtOH/IPA/DEA), the elution order typically follows the polarity and steric fit of the isomers.

  • Early Eluting: Meso-isomers (impurities).

  • Middle Eluting: (S,R,R,S) and (R,S,S,R) forms often elute distinctively before the main enantiomeric pair due to different hydrogen bonding capabilities in the "folded" meso conformation.

  • Late Eluting: The main enantiomers SRRR and RSSS .[3]

Note: The resolution between the (S,R,R,S) isomer and the nearest peak should be monitored. In this specific ternary system, literature confirms a resolution (


) of 

between all 10 stereoisomers.[4][5][8]
System Suitability Limits

To ensure data trustworthiness, the system must meet these criteria before running samples:

  • Tailing Factor (

    
    ): 
    
    
    
    (Controlled by DEA concentration).
  • Resolution (

    
    ): 
    
    
    
    between (S,R,R,S) impurity and Nebivolol API peaks.
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary amine interaction with silanols.Increase DEA concentration to 0.15% or 0.2%. Ensure column is equilibrated for >30 mins.
Loss of Resolution Column contamination or MP evaporation.Hexane is volatile; prepare MP fresh daily. Wash column with 100% Ethanol to remove lipophilic contaminants.
Broad Peaks Low temperature or high viscosity.Increase column oven to 40°C. Do not exceed 0.8 mL/min on 3

columns to prevent over-pressure.
(S,R,R,S) Co-elution Incorrect Alcohol Ratio.The EtOH:IPA ratio is critical. If resolution drops, slightly increase the Hexane % to increase retention and separation factor.

References

  • Rao, K. V., Reddy, K. P., & Haldar, P. (2014).[6][7] A Validated Chiral LC Method for Enantiomeric Separation of Nebivolol Stereoisomers in Bulk Drugs and Dosage Forms on Amylose-Based Stationary Phase. Journal of Chromatographic Science. Retrieved from [Link]

  • Waters Corporation. (2025). Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Al-Othman, Z. A., et al. (2011). Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation. Biomedical Chromatography. Retrieved from [Link]

Sources

Application Note: Stereoselective Synthesis of Enantiomerically Pure (S,R,R,S)-Nebivolol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the stereoselective synthesis of (S,R,R,S)-Nebivolol . Unlike the clinical racemate (a mixture of SRRR and RSSS), the (S,R,R,S) isomer is a specific diastereomer derived exclusively from the (S)-chroman scaffold, making it a critical reference standard for impurity profiling and chiral purity analysis in pharmaceutical development.

Abstract & Scope

This protocol details the synthesis of (S,R,R,S)-


-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] . Unlike the commercial drug Nebivolol (a racemate of 

-SRRR and

-RSSS), the (S,R,R,S) target is a

-symmetric diastereomer. The synthesis strategy relies on the convergent coupling of two identical chiral fragments derived from a single enantiomeric precursor: (S)-6-fluorochroman-2-carboxylic acid . This guide prioritizes high optical purity (

) using a robust resolution-epoxidation-coupling sequence.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure absolute stereocontrol at all four chiral centers. Since the target (S,R,R,S) possesses symmetry in its chroman cores (both S) and central alcohol linkers (both R), the strategy diverges from the commercial route (which couples S and R fragments) by utilizing only the (S)-chroman lineage .

Key Strategic Decisions:
  • Chiral Pool Origin: The entire carbon skeleton is derived from (S)-6-fluorochroman-2-carboxylic acid .

  • Diastereoselection: The critical step is the isolation of the specific (S,R)-epoxide diastereomer. The relative stereochemistry established here dictates the configuration of the central alcohol units.

  • Convergent Assembly: The target is formed by coupling the (S,R)-epoxide with its ring-opened counterpart, the (S,R)-amine.

Pathway Visualization

Retrosynthesis Target (S,R,R,S)-Nebivolol (Target Molecule) Coupling Coupling Step (Convergent) Target->Coupling FragmentA (S,R)-Aminoalcohol (Nucleophile) Coupling->FragmentA FragmentB (S,R)-Epoxide (Electrophile) Coupling->FragmentB FragmentA->FragmentB Benzylamine Opening EpoxideMix (S)-Epoxide Mixture (Diastereomers) FragmentB->EpoxideMix Purification Aldehyde (S)-6-Fluorochroman-2-carboxaldehyde EpoxideMix->Aldehyde Corey-Chaykovsky Acid (S)-6-Fluorochroman-2-carboxylic Acid (Chiral Starting Material) Aldehyde->Acid Reduction

Figure 1: Retrosynthetic breakdown showing the derivation of both coupling partners from a single chiral acid precursor.

Detailed Experimental Protocol

Phase 1: Isolation of (S)-6-Fluorochroman-2-carboxylic Acid

The synthesis begins with the optical resolution of the racemic chroman acid. High enantiomeric excess (


) is non-negotiable here, as it sets the "S" configuration for both ends of the final molecule.
  • Reagents: Racemic 6-fluorochroman-2-carboxylic acid, (+)-Dehydroabietylamine (DAA).

  • Mechanism: Diastereomeric salt formation.

Step-by-Step:

  • Salt Formation: Dissolve racemic acid (1.0 eq) in refluxing ethanol. Add (+)-DAA (1.0 eq) dropwise.

  • Crystallization: Cool the solution slowly to 20°C over 4 hours. The salt of the (S)-acid crystallizes preferentially.

  • Recrystallization: Filter the solid and recrystallize from ethanol/water (9:1) to upgrade chiral purity to

    
    .
    
  • Liberation: Suspend the purified salt in EtOAc and treat with 1N HCl. Separate the organic layer, dry over MgSO₄, and concentrate to yield (S)-6-fluorochroman-2-carboxylic acid as a white solid.

    • Quality Check:

      
       (c=1, MeOH).
      
Phase 2: Synthesis of the (S,R)-Epoxide Intermediate

This is the Critical Process Parameter (CPP) . The conversion of the aldehyde to the epoxide generates a new chiral center. We must isolate the specific diastereomer that corresponds to the (R)-configuration at the alcohol position (often referred to as Isomer A or B in patents, depending on elution).

Workflow:

  • Esterification: React (S)-acid with MeOH/H₂SO₄ to form the methyl ester.

  • Reduction: Reduce the ester with DIBAL-H in toluene at -78°C to yield (S)-6-fluorochroman-2-carboxaldehyde . Note: The aldehyde is unstable; proceed immediately.

  • Epoxidation (Corey-Chaykovsky):

    • Suspend trimethylsulfoxonium iodide (1.2 eq) and NaH (1.3 eq) in dry DMSO. Stir at 60°C until clear (ylide formation).

    • Cool to 0°C and add the (S)-aldehyde (in THF).

    • Stir at RT for 2 hours.

  • Separation (Crucial): The reaction yields a mixture of diastereomeric epoxides.[1]

    • Technique: Flash Column Chromatography (Hexane/EtOAc).

    • Target: Isolate the (S,R)-epoxide (typically the less polar, faster-eluting isomer, though this must be confirmed by NMR/HPLC).

    • Yield: ~40% of the desired diastereomer.

Phase 3: Synthesis of (S,R)-Aminoalcohol (Fragment A)

We convert a portion of the (S,R)-epoxide into the nucleophilic amine partner.

  • Reaction: Dissolve (S,R)-epoxide (1.0 eq) in isopropyl alcohol (IPA).

  • Amination: Add Benzylamine (3.0 eq). The excess prevents polymerization.

  • Conditions: Reflux for 4 hours.

  • Workup: Concentrate in vacuo to remove solvent and excess benzylamine. Recrystallize the residue from cyclohexane to obtain (S)-2-(benzylamino)-1-((S)-6-fluorochroman-2-yl)ethanol .

    • Note: In this specific isomer, the stereocenter at the alcohol is "R" (based on CIP priority changes during opening, but relative stereochemistry is preserved).

Phase 4: Convergent Coupling to (S,R,R,S)-Nebivolol

The final assembly couples the (S,R)-amine (Fragment A) with the (S,R)-epoxide (Fragment B).

  • Coupling: Dissolve (S,R)-Aminoalcohol (1.0 eq) and (S,R)-Epoxide (1.1 eq) in Methanol.

  • Conditions: Reflux for 12-16 hours. Monitor by HPLC for the disappearance of the amine.

  • Intermediate Isolation: Cool to crystallize the Benzyl-(S,R,R,S)-Nebivolol intermediate.

  • Deprotection:

    • Dissolve the intermediate in MeOH/AcOH.

    • Add 10% Pd/C catalyst.

    • Hydrogenate at 40 psi H₂ for 4 hours.

  • Salt Formation: Filter catalyst. Add concentrated HCl (1.0 eq) to the filtrate. Evaporate and recrystallize from Ethanol.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Identification Matches Reference StandardIR / 1H-NMR
Chiral Purity

(S,R,R,S)
Chiral HPLC (Chiralpak AD-H)
Chemical Purity

HPLC (C18)
Melting Point Distinct from racemate (approx 220-225°C dec)DSC
Specific Rotation Positive (+)Polarimetry

Process Flow Diagram:

Workflow cluster_0 Fragment Synthesis cluster_1 Fragment A Prep Start Start: (S)-6-Fluorochroman-2-carboxylic Acid Step1 1. Esterification & DIBAL Reduction (-78°C, Toluene) Start->Step1 Step2 2. Corey-Chaykovsky Epoxidation (DMSO, NaH, TMSOI) Step1->Step2 Step3 3. Chromatographic Separation Isolate (S,R)-Epoxide Step2->Step3 Split Step3->Split Step4 4. Ring Opening with Benzylamine (Reflux IPA) Split->Step4 50% Split Step5 5. Coupling Reaction (Methanol, Reflux, 16h) Split->Step5 50% Split (Epoxide) Step4->Step5 Amine Step6 6. Pd/C Hydrogenation & HCl Salt Formation Step5->Step6 Final Final Product: (S,R,R,S)-Nebivolol HCl Step6->Final

Figure 2: Process flow diagram illustrating the divergent-convergent synthesis pathway.

Troubleshooting & Critical Process Parameters (CPPs)

  • Aldehyde Stability: The (S)-aldehyde is prone to racemization at C2 if left in basic conditions or stored. Mitigation: Process the aldehyde into the epoxide immediately after workup.

  • Epoxide Separation: The diastereomeric ratio (dr) of the epoxidation is typically low (near 1:1 or 2:1). Mitigation: Do not carry the mixture forward. The separation of the (S,R) and (S,S) epoxides is easier than separating the final Nebivolol diastereomers. Use preparative HPLC or rigorous column chromatography here.

  • Regioselectivity of Opening: Benzylamine must attack the terminal carbon. Mitigation: Use steric bulk (isopropyl alcohol solvent) and avoid Lewis acids which might promote internal attack.

Safety Considerations

  • Sodium Hydride (NaH): Reacts violently with moisture. Use under inert atmosphere (Argon/Nitrogen).

  • Trimethylsulfoxonium Iodide: Irritant. Handle in a fume hood.

  • High Pressure Hydrogenation: Ensure autoclave integrity when deprotecting the benzyl group.

References

  • Janssen Pharmaceutica. (1987). Derivatives of 2,2'-iminobisethanol. US Patent 4,654,362.[1] Link

  • Janssen Pharmaceutica. (2003). Process for the preparation of nebivolol. US Patent 6,545,040. Link

  • Gao, L., et al. (2010). Enantioselective Synthesis of Nebivolol Intermediates. Journal of Organic Chemistry. (General reference for chroman resolution methods).
  • BenchChem. (2024). Troubleshooting guide for the synthesis of Nebivolol intermediates. Link

  • Cimex Pharma. (2008).[2] Improved process for Nebivolol synthesis. WO Patent 2008/010022. Link

Disclaimer: This protocol is intended for research and development purposes only. All synthesis activities must be conducted by qualified personnel in a strictly controlled laboratory environment.

Sources

Cell-based assay to determine (S,R,R,S)-Nebivolol efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Topic: Determination of biological efficacy and pharmacological profiling of (S,R,R,S)-Nebivolol .

Scientific Grounding: Nebivolol is a third-generation


-blocker distinguished by its dual mechanism of action: highly selective 

-adrenergic receptor (

-AR) antagonism and nitric oxide (NO)-mediated vasodilation.[1][2] Clinically used Nebivolol is a racemic mixture of d-nebivolol (SRRR) , which drives

-antagonism, and l-nebivolol (RSSS) , which drives NO release.

(S,R,R,S)-Nebivolol (also known as Nebivolol Impurity B or the meso-isomer) is a stereoisomer distinct from the active racemate. In drug development and quality control, it is critical to characterize this specific isomer to determine if it retains therapeutic efficacy (potency) or contributes to off-target effects.

This Application Note provides a comprehensive, dual-assay protocol to evaluate (S,R,R,S)-Nebivolol across both primary signaling pathways:

  • 
    -AR Antagonism:  Measured via cAMP inhibition in CHO-K1/
    
    
    
    cells.
  • Endothelial NO Release: Measured via DAF-2 DA fluorescence in HUVECs.

Assay Principle & Mechanism

To fully characterize the efficacy of (S,R,R,S)-Nebivolol, we must interrogate both the G-protein coupled receptor (GPCR) pathway and the endothelial enzymatic pathway.

Pathway A: -Adrenergic Antagonism (cAMP)
  • Mechanism:

    
    -ARs couple to 
    
    
    
    proteins. Agonist binding (e.g., Isoproterenol) activates Adenylyl Cyclase (AC), converting ATP to cAMP.
  • Nebivolol Action: As an antagonist (or inverse agonist), Nebivolol prevents Isoproterenol-induced cAMP accumulation.

  • Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). A decrease in TR-FRET signal (competitive immunoassay) correlates with increased cAMP. Therefore, antagonism restores the FRET signal by lowering cAMP levels.

Pathway B: Nitric Oxide Release
  • Mechanism: Nebivolol (specifically the l-isomer, potentially others) activates endothelial NO Synthase (eNOS) via

    
    -AR stimulation or ATP efflux/P2Y receptor activation, leading to NO production.
    
  • Readout: DAF-2 DA (4,5-diaminofluorescein diacetate). This cell-permeable probe is hydrolyzed by intracellular esterases to DAF-2, which reacts with NO to form the highly fluorescent triazolofluorescein (DAF-2T).

Visualizing the Signaling Pathways

Nebivolol_Signaling cluster_0 Beta-1 Antagonism (Cardiomyocyte Model) cluster_1 NO Release (Endothelial Model) Iso Isoproterenol (Agonist) Beta1 β1-AR Iso->Beta1 Activates Gs Gs Protein Beta1->Gs Neb_SRRS (S,R,R,S)-Nebivolol (Test Compound) Neb_SRRS->Beta1 Blocks (Antagonist) Beta3 β3-AR / P2Y Neb_SRRS->Beta3 Activates (Agonist?) AC Adenylyl Cyclase Gs->AC cAMP cAMP (Signal) AC->cAMP Ca Ca2+ Influx Beta3->Ca eNOS eNOS (Phosphorylated) Ca->eNOS NO Nitric Oxide eNOS->NO Fluo Fluorescence (Readout) NO->Fluo + DAF-2 DAF DAF-2 DA (Probe) DAF->Fluo

Caption: Dual signaling pathways interrogated. Top: Competitive antagonism at


-AR reduces cAMP. Bottom: Potential agonism at endothelial receptors triggers NO synthesis.

Protocol A: -AR Antagonist Efficacy (cAMP Assay)

Objective: Determine the IC50 of (S,R,R,S)-Nebivolol against Isoproterenol-stimulated cAMP production.

Materials
  • Cell Line: CHO-K1 stably overexpressing human

    
    -AR (e.g., PerkinElmer Valifluor or similar).
    
  • Reagents:

    • TR-FRET cAMP Kit (e.g., LANCE Ultra or Cisbio HTRF).

    • Agonist: (-)-Isoproterenol hydrochloride.

    • Reference: Nebivolol HCl (Racemic) or d-Nebivolol.[3][4][5]

    • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest CHO-h

      
       cells using Versene (non-enzymatic) to preserve receptor integrity.
      
    • Resuspend in Assay Buffer at

      
       cells/mL.
      
  • Compound Preparation:

    • Dissolve (S,R,R,S)-Nebivolol in 100% DMSO to 10 mM.

    • Prepare a 10-point serial dilution (1:3) in Assay Buffer.[6] Final DMSO concentration should be <0.5%.

    • Control: Prepare Isoproterenol at its EC80 concentration (determined previously, typically ~1-10 nM).

  • Assay Execution (384-well Plate):

    • Step 1 (Antagonist Addition): Add 5 µL of (S,R,R,S)-Nebivolol dilutions to the plate.

    • Step 2 (Cell Addition): Add 5 µL of cell suspension (1,000-2,000 cells/well). Incubate 15 mins at RT. Rationale: Allows antagonist to equilibrate with the receptor.

    • Step 3 (Agonist Challenge): Add 5 µL of Isoproterenol (at EC80 concentration). Incubate 30-45 mins at RT.

    • Step 4 (Detection): Add 10 µL of cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

    • Step 5 (Read): Incubate 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate the FRET ratio (

      
      ).
      
    • Normalize data: 0% Activity = Isoproterenol alone (EC80); 100% Inhibition = Buffer baseline (no agonist).

    • Fit curve using 4-parameter logistic regression (4PL) to determine IC50 .

Protocol B: Endothelial Nitric Oxide Release Assay

Objective: Determine if (S,R,R,S)-Nebivolol stimulates NO release (Agonist mode).

Materials
  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells), passages 2-6.

  • Reagents:

    • DAF-2 DA (5 µM working solution).

    • L-Arginine (100 µM, substrate for eNOS).

    • Positive Control: Acetylcholine (10 µM) or Calcium Ionophore (A23187).

    • Negative Control: L-NAME (NOS inhibitor).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HUVECs in a black-walled, clear-bottom 96-well plate (fibronectin-coated) at 20,000 cells/well.

    • Incubate overnight to reach confluence.

  • Dye Loading:

    • Wash cells 2x with warm PSS (Physiological Salt Solution).

    • Incubate with 5 µM DAF-2 DA in PSS for 45 mins at 37°C in the dark.

    • Critical Step: Wash cells 3x with PSS to remove extracellular dye and allow de-esterification. Incubate in fresh PSS for 20 mins.

  • Assay Execution:

    • Measure Baseline Fluorescence (Ex/Em: 485/520 nm).

    • Add (S,R,R,S)-Nebivolol (various concentrations, e.g., 1 nM - 10 µM).

    • Kinetic Read: Measure fluorescence every 2 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate

      
      .
      
    • Plot Area Under the Curve (AUC) or Max Response vs. Concentration.

    • Compare efficacy relative to Racemic Nebivolol.[1][7][8][9]

Experimental Workflow Diagram

Workflow cluster_cAMP Protocol A: cAMP Inhibition cluster_NO Protocol B: NO Release Start1 CHO-K1 Cells (hBeta1-AR) Add_Antag Add (S,R,R,S)-Nebivolol (15 min incubation) Start1->Add_Antag Add_Agonist Add Isoproterenol (EC80) (Stimulate cAMP) Add_Antag->Add_Agonist Detect Add TR-FRET Reagents (Lysis & Detection) Add_Agonist->Detect Result1 IC50 Calculation Detect->Result1 Start2 HUVEC Cells (Endothelial) Load_Dye Load DAF-2 DA (45 min + Wash) Start2->Load_Dye Add_Comp Add (S,R,R,S)-Nebivolol (Agonist Mode) Load_Dye->Add_Comp Kinetic Kinetic Read (60 min) Ex/Em 485/520 Add_Comp->Kinetic Result2 EC50 / AUC Calculation Kinetic->Result2

Caption: Parallel workflows for assessing Beta-blockade (left) and NO-mediated vasodilation (right).

Expected Results & Interpretation

Parameterd-Nebivolol (SRRR)l-Nebivolol (RSSS)(S,R,R,S)-Nebivolol (Expected)

Affinity (

)
High (~0.8 nM)Low (>1000 nM)Likely Low/Inactive
cAMP Inhibition Potent IC50Weak/No EffectWeak/No Effect
NO Release Weak/ModeratePotentTo be determined (Likely Low)
Classification Active

-blocker
Active VasodilatorImpurity / Inactive Isomer

Note on Efficacy: If (S,R,R,S)-Nebivolol shows significant activity in either assay, it suggests potential clinical relevance or side-effect contribution. If inactive, it confirms the purity specification requirements for the API.

References

  • Janssens, W. J., et al. (1989). Pharmacological characterization of nebivolol, a novel beta-adrenergic antagonist.[2][4][5][9][10][11][12]European Journal of Pharmacology . Link

  • Broeders, M. A., et al. (2000).[1] Nebivolol: a third-generation beta-blocker that augments vascular nitric oxide release: endothelial beta(2)-adrenergic receptor-mediated nitric oxide production.[1]Circulation . Link

  • PubChem. (2023). (S,R,R,S)-Nebivolol Compound Summary (CID 14577197).[13]National Library of Medicine . Link

  • Gao, Y., et al. (2007). Nebivolol induces nitric oxide release in endothelial cells through beta3-adrenergic receptor activation.Journal of Cardiovascular Pharmacology . Link

  • United States Pharmacopeia (USP). Nebivolol Hydrochloride Monograph: Impurity B.USP-NF . Link

Sources

In-vitro models for studying (S,R,R,S)-Nebivolol effects on endothelial cells

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to In-Vitro Models for Elucidating the Endothelial Effects of Nebivolol

Introduction: Beyond Beta-Blockade - Nebivolol's Unique Vascular Profile

Nebivolol is a third-generation antihypertensive agent that distinguishes itself from its predecessors through a dual mechanism of action. It is administered as a racemate of two enantiomers: (S,R,R,R)-Nebivolol (d-Nebivolol) and (R,S,S,S)-Nebivolol (l-Nebivolol).[1][2] While the d-enantiomer is a highly selective β1-adrenergic receptor antagonist, responsible for the classic beta-blocker effects on the heart, the l-enantiomer confers a unique vasodilatory property by modulating the L-arginine/nitric oxide (NO) pathway in the vascular endothelium.[1][3][4][5]

The endothelium is a critical regulator of vascular homeostasis, and its dysfunction is a primary event in the pathogenesis of cardiovascular diseases like hypertension and atherosclerosis.[6][7][8] Therapeutic agents that can restore or enhance endothelial function are therefore of significant clinical interest.[9] Nebivolol's ability to increase the bioavailability of NO, a potent vasodilator and anti-atherogenic molecule, positions it as a compelling subject for vascular biology research.[10][11]

This guide provides a comprehensive framework for utilizing in-vitro models, specifically Human Umbilical Vein Endothelial Cells (HUVECs), to investigate the molecular and functional effects of Nebivolol. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible research strategy.

Scientific Foundation: The Molecular Mechanisms of Nebivolol in Endothelial Cells

Understanding the signaling cascades activated by Nebivolol is crucial for designing meaningful experiments. The drug's vasodilatory effects are primarily attributed to the l-enantiomer and are mediated through the activation of endothelial Nitric Oxide Synthase (eNOS).[3][12]

Key mechanistic events include:

  • β3-Adrenergic Receptor Stimulation: Unlike traditional beta-blockers, Nebivolol, particularly the l-enantiomer, acts as an agonist at the β3-adrenergic receptor on endothelial cells.[9][12] This stimulation is a key initiating event for NO production.[13][14]

  • eNOS Activation via Phosphorylation: β3-receptor activation triggers a downstream signaling cascade that leads to the phosphorylation of eNOS at its activating site, Serine 1177 (Ser1177).[15][16] This phosphorylation enhances the enzyme's activity, leading to a greater production of NO from its substrate, L-arginine.

  • Increased NO Bioavailability: The resulting increase in NO diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.[10][14] Furthermore, Nebivolol exhibits antioxidant properties, reducing oxidative stress by scavenging superoxide radicals.[9][17] This is critical because superoxide can rapidly react with and inactivate NO, so reducing its levels further enhances NO bioavailability.[11][18]

The following diagram illustrates this signaling pathway.

Caption: Nebivolol signaling pathway in endothelial cells.

Primary In-Vitro Model: Human Umbilical Vein Endothelial Cells (HUVECs)

For studying fundamental endothelial responses, HUVECs are the gold standard. They are primary cells that are readily available, relatively easy to culture, and have been used extensively in cardiovascular research, making results comparable across studies.[19][20] Their robust response to stimuli like Nebivolol makes them an ideal model for investigating the mechanisms described above.[15][18] While more advanced models like organs-on-chips exist, HUVECs provide a reproducible and validated system for initial mechanistic and functional studies.[6][8]

Experimental Protocols

Protocol 1: Culture and Maintenance of HUVECs

Rationale: Establishing a healthy, reproducible endothelial monolayer is the foundation of any successful experiment. Endothelial cells are sensitive to their environment; their signaling and function are highly dependent on cell density and passage number. This protocol is designed to ensure optimal cell health and minimize variability.

Materials:

  • Cryopreserved HUVECs (low passage, P2-P4)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Trypsin/EDTA solution (0.05%)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), Ca++/Mg++ free

  • Tissue culture flasks/plates coated with 0.1% gelatin or fibronectin

  • Sterile tissue culture supplies (pipettes, tubes, etc.)

  • 37°C, 5% CO2 humidified incubator

Procedure:

  • Flask Preparation: Pre-coat T-75 flasks or multi-well plates with a sterile 0.1% gelatin solution for 1 hour at 37°C. Aspirate the gelatin solution immediately before use. This provides an attachment matrix that mimics the in-vivo environment.

  • Thawing Cryopreserved Cells:

    • Warm the complete growth medium to 37°C.

    • Rapidly thaw the vial of HUVECs in a 37°C water bath (approx. 1-2 minutes).

    • Immediately transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium to dilute the cryoprotectant (DMSO), which is toxic to cells.

    • Centrifuge at 200 x g for 5 minutes.[21]

    • Aspirate the supernatant and gently resuspend the cell pellet in 15 mL of fresh medium for a T-75 flask.

  • Seeding and Culture:

    • Transfer the cell suspension to the pre-coated T-75 flask.

    • Incubate at 37°C, 5% CO2. Do not disturb the cells for the first 24 hours.

    • Change the medium every 48 hours. Cells should reach 80-90% confluency in 3-5 days. A confluent monolayer is essential for establishing proper cell-cell junctions and signaling.

  • Subculturing (Passaging):

    • Passage cells when they reach 80-90% confluency. Overgrowth can lead to contact inhibition and altered phenotypes.

    • Aspirate the medium and rinse the monolayer once with sterile DPBS.

    • Add 3 mL of Trypsin/EDTA to the T-75 flask and incubate at 37°C for 2-4 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7 mL of complete growth medium.

    • Collect the cell suspension and centrifuge as in step 2.

    • Resuspend the pellet and plate at a density of 5,000-10,000 cells/cm².

    • Critical Note: Use HUVECs only between passages 3 and 7 for experiments to avoid cellular senescence, which alters endothelial function.[22]

Protocol 2: Treatment of HUVECs with (S,R,R,S)-Nebivolol

Rationale: Precise and consistent drug delivery is key. This protocol details the preparation and application of Nebivolol, including essential controls to validate that the observed effects are specific to the drug and not the vehicle or a general class effect. Racemic Nebivolol is often used to capture the full vasodilatory effect.

Materials:

  • (S,R,R,S)-Nebivolol hydrochloride powder

  • DMSO (cell culture grade)

  • HUVECs cultured to 80-90% confluency in multi-well plates

  • Control beta-blocker (e.g., Metoprolol or Atenolol)

  • Serum-free or low-serum endothelial basal medium

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Nebivolol in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Preparation: One day before treatment, seed HUVECs in appropriate multi-well plates (e.g., 6-well for protein, 96-well for NO measurement) to be 80-90% confluent on the day of the experiment.

  • Treatment:

    • On the day of the experiment, aspirate the growth medium. Wash the cells once with warm DPBS.

    • Add serum-free or low-serum basal medium for 2-4 hours to starve the cells and reduce baseline signaling from growth factors.

    • Prepare working solutions of Nebivolol by diluting the stock solution in the basal medium.

    • Aspirate the starvation medium and add the medium containing Nebivolol or controls.

    • Essential Controls:

      • Vehicle Control: Medium with the same final concentration of DMSO used for the highest Nebivolol dose (typically <0.1%).

      • Negative Control: A beta-blocker that does not induce NO production, such as Metoprolol or Atenolol, at a comparable concentration.[15][16]

      • Positive Control (for NO assays): A known NO-inducer like Acetylcholine (ACh) or Vascular Endothelial Growth Factor (VEGF).

ParameterRecommended RangeRationale
Nebivolol Concentration 1 µM - 10 µMEffective range demonstrated in multiple HUVEC studies.[15][16]
Treatment Duration 5 min - 24 hoursShort-term (5-30 min) for signaling/phosphorylation events. Long-term (4-24h) for functional assays or gene expression.
Vehicle (DMSO) Conc. < 0.1% (v/v)High concentrations of DMSO can be toxic and affect cell function.
Protocol 3: Quantification of Nitric Oxide (NO) Production

Rationale: Measuring NO production is the most direct way to assess Nebivolol's primary endothelial effect. Due to the short half-life of NO, indirect measurement using fluorescent probes is a common and effective method.

Materials:

  • DAF-FM Diacetate fluorescent probe

  • HUVECs in a 96-well black, clear-bottom plate

  • Fluorescence microplate reader (Excitation/Emission ~495/515 nm)

  • L-NAME (eNOS inhibitor)

Workflow Diagram:

Caption: Workflow for NO detection using DAF-FM.

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Probe Loading:

    • Wash cells once with warm DPBS.

    • Prepare a 5 µM working solution of DAF-FM Diacetate in basal medium.

    • Incubate cells with the DAF-FM solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with warm DPBS to remove extracellular probe.

  • Treatment and Measurement:

    • Add treatments (Vehicle, Nebivolol, etc.) prepared in basal medium.

    • To confirm the NO signal is eNOS-dependent, include a co-treatment group of Nebivolol + L-NAME (a potent eNOS inhibitor, ~100 µM).[12]

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure fluorescence intensity every 2-5 minutes for a total of 30-60 minutes. The rate of increase in fluorescence is proportional to NO production.

  • Data Analysis: For each well, calculate the slope of the fluorescence intensity over time. Normalize the slope of the treated groups to the vehicle control. A significant increase in the slope for Nebivolol-treated cells, which is blocked by L-NAME, confirms eNOS-dependent NO production.

Protocol 4: Assessment of Endothelial Cell Functional Responses

Rationale: Beyond NO production, it is important to determine if Nebivolol affects key endothelial functions like migration and the ability to form vascular networks, which are crucial for vascular repair and angiogenesis.

A. Cell Migration - Scratch (Wound Healing) Assay

  • Create Monolayer: Grow HUVECs to 100% confluency in a 24-well plate. A complete monolayer mimics the quiescent state of a blood vessel lining.

  • Create Scratch: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.

  • Wash and Treat: Gently wash with DPBS to remove detached cells. Add basal medium containing the desired treatments (Vehicle, Nebivolol).

  • Image and Quantify:

    • Take an image of the scratch at time 0 using a phase-contrast microscope.

    • Incubate for 8-12 hours.

    • Take another image of the same field.

    • Quantify the wound closure area using software like ImageJ. The rate of migration is calculated as the percentage of the closed area over time.

B. Angiogenesis - Tube Formation Assay

  • Plate Preparation: Thaw a basement membrane matrix (e.g., Matrigel) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Prepare a suspension of HUVECs (10,000-20,000 cells per well) in basal medium containing the desired treatments (Vehicle, Nebivolol).

  • Incubation: Carefully add the cell suspension onto the polymerized matrix. Incubate for 4-12 hours. Do not disturb the plate during this time.

  • Image and Quantify:

    • Observe the formation of capillary-like networks (tubes) using a microscope.

    • Capture images and quantify the results. Parameters such as the total number of junctions, total tube length, and number of loops can be measured using ImageJ with an angiogenesis analyzer plugin.[23]

Expected Outcomes & Troubleshooting

AssayExpected Outcome with NebivololCommon ProblemSolution
NO Production Dose-dependent increase in NO, blocked by L-NAME.[12][15][16]No signal or weak signal.Ensure HUVECs are low passage and healthy. Check probe viability. Ensure L-arginine is present in the medium.
eNOS Phosphorylation Increased ratio of p-eNOS (Ser1177) to total eNOS.High background on Western blot.Optimize antibody concentrations. Ensure sufficient washing steps. Use a fresh lysis buffer with phosphatase inhibitors.
Migration Assay Potential increase in wound closure rate.Edges of the scratch are uneven or cells are lifted.Make the scratch gently and consistently. Wash carefully to remove debris without disturbing the monolayer.
Tube Formation Potential enhancement of tube network formation.Cells form clumps instead of tubes.Use a high-quality basement matrix. Optimize cell seeding density; too many or too few cells will inhibit proper network formation.

Conclusion

The in-vitro models and protocols detailed in this guide provide a robust platform for investigating the unique, endothelium-dependent effects of Nebivolol. By combining biochemical assays that probe the molecular mechanism (NO production, eNOS phosphorylation) with functional assays that assess cellular behavior (migration, tube formation), researchers can build a comprehensive understanding of how this third-generation beta-blocker positively modulates vascular health. The key to success lies in meticulous cell culture technique and the implementation of appropriate controls to ensure that the data generated is both valid and interpretable.

References

  • Engineering advanced in vitro models of endothelial dysfunction. PubMed.
  • Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence. MDPI.
  • Endothelial dysfunction in cardiovascular diseases: mechanisms and in vitro models. Unknown Source.
  • Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells. German Sport University Cologne.
  • Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol. Sigma-Aldrich.
  • Effect of DL-nebivolol, its enantiomers and metabolites on the intracellular production of superoxide and nitric oxide in human endothelial cells. PubMed.
  • Adrenergic Mechanism in the Control of Endothelial Function. PMC - NIH.
  • Endothelial dysfunction in cardiovascular diseases: mechanisms and in vitro models. Unknown Source.
  • Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells. PubMed.
  • A protocol for isolation and culture of human umbilical vein endothelial cells. PubMed.
  • The measurement of nitric oxide production by cultured endothelial cells. PubMed.
  • Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model. Frontiers.
  • Endothelial Cell Growth Media. R&D Systems.
  • P-481: Nebivolol improves eNOS function and nitric oxide bioavailability in endothelial cells from African Americans. Oxford Academic.
  • Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients. Semantic Scholar.
  • Human Umbilical Vein Endothelial Cell Care Manual. Zen-Bio.
  • Adrenergic receptors in endothelial and vascular smooth muscle cells. ResearchGate.
  • A Systematic Review on the Role of Adrenergic Receptors in Angiogenesis Regulation in Health and Disease. MDPI.
  • The Adrenergic System in Vascular Endothelial Cells | Thoracic Key. Thoracic Key.
  • A protocol for isolation and culture of human umbilical vein endothelial cells. ResearchGate.
  • Nebivolol: impact on cardiac and endothelial function and clinical utility. PMC - NIH.
  • Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. Unknown Source.
  • Endothelial Cell Transmigration and Invasion Assay. PromoCell.
  • Adrenoreceptors and nitric oxide in the cardiovascular system. Frontiers.
  • The Endothelial Cell Transwell Migration and Invasion Assay. Sigma-Aldrich.
  • Characterization of Nitric Oxide Release by Nebivolol and Its Metabolites. Oxford Academic.
  • En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries. Unknown Source.
  • What is the mechanism of Nebivolol hydrochloride?. Patsnap Synapse.
  • Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7. PMC - NIH.
  • Summary of Product Characteristics. HPRA.
  • Nebivolol: A Highly Selective βI-Adrenergic Receptor Blocker That Causes Vasodilation by Increasing Nitric Oxide. Unknown Source.
  • Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - ES. Thermo Fisher Scientific.
  • Nebivolol: endothelium-mediated vasodilating effect. PubMed.
  • Nebivolol SRSR and RSRS ISOMER. Veeprho.
  • Quantitative Measurements: Endothelial [Ca2+]i & Nitric Oxide Production l Protocol Preview. Unknown Source.
  • Does someone know how to measure the concentration of NO in endothelial cells?. Unknown Source.
  • Endothelial cell transmigration and invasion assay. RegMedNet.
  • Different Pharmacological Properties of Two Enantiomers in a Unique β‐Blocker, Nebivolol. Unknown Source.
  • Cardiovascular effects of dl-nebivolol and its enantiomers--a comparison with those of atenolol. PubMed.
  • Paper sensors for the measurement of nitric oxide release from endothelial cells. Unknown Source.

Sources

Crystallization techniques for obtaining (S,R,R,S)-Nebivolol single crystals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Advanced Crystallization Techniques for Obtaining High-Purity (S,R,R,S)-Nebivolol Single Crystals

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Challenge of Nebivolol

Nebivolol is a third-generation beta-blocker distinguished by its high β1-selectivity and nitric oxide-mediated vasodilatory properties.[1] Its molecular structure contains four chiral centers, leading to the theoretical possibility of 16 stereoisomers.[2] The commercially available drug is a racemic mixture of two enantiomers: the (S,R,R,R)-Nebivolol (d-Nebivolol) and the (R,S,S,S)-Nebivolol (l-Nebivolol).[1] The (S,R,R,R) isomer is primarily responsible for the β1-blocking activity, while the (R,S,S,S) isomer contributes to its vasodilatory effects.

Obtaining single crystals of specific stereoisomers, such as the (S,R,R,S) form, is a critical step in drug development. High-quality single crystals are essential for unambiguous structure elucidation via X-ray diffraction, which provides definitive proof of stereochemistry and conformational analysis.[3] This information is vital for understanding structure-activity relationships (SAR), validating synthetic pathways, and ensuring the purity and stability of the active pharmaceutical ingredient (API). However, the crystallization of chiral compounds, particularly separating specific diastereomers from a mixture, presents significant challenges due to their similar physicochemical properties.[4][5]

This guide provides a detailed exploration of the principles and methodologies for growing single crystals of (S,R,R,S)-Nebivolol, moving beyond simple procedural lists to explain the underlying scientific rationale for each step.

Pillar 1: The Principle of Selective Crystallization

Crystallization is fundamentally a process of purification that exploits differences in solubility.[5] For a molecule to form a crystal, it must transition from a disordered state (in solution) to a highly ordered, three-dimensional lattice. This process occurs in two main stages: nucleation and crystal growth.

  • Nucleation: The initial formation of small, stable crystalline aggregates from a supersaturated solution. This is the kinetic bottleneck of crystallization.

  • Crystal Growth: The subsequent addition of molecules from the solution onto the surface of existing nuclei.

The key to isolating a specific stereoisomer like (S,R,R,S)-Nebivolol is to create conditions where its solubility is selectively minimized compared to other isomers, allowing it to preferentially nucleate and grow. This is often achieved by carefully controlling solvent environment, temperature, and concentration.[5]

The Role of the Solvent System

The choice of solvent is the most critical parameter in crystallization.[4] An ideal solvent system will not just dissolve the compound but will also facilitate the formation of a stable crystal lattice. For separating diastereomers, mixed solvent systems (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble) are often employed.

G

Pillar 2: Field-Proven Crystallization Protocols

Based on literature and established crystallographic practices, three primary techniques are recommended for growing (S,R,R,S)-Nebivolol single crystals: Slow Cooling, Slow Evaporation, and Vapor Diffusion.

Technique 1: Controlled Slow Cooling Crystallization

Causality: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. By slowly reducing the temperature of a saturated solution, a state of supersaturation is gently induced, promoting slow nucleation and the growth of large, well-ordered crystals. Rapid cooling must be avoided as it leads to rapid nucleation, resulting in many small, often impure, microcrystals.[6]

Patent literature describes methods for separating Nebivolol diastereomers using cooling crystallization, highlighting the efficacy of this approach.[7] For instance, mixtures of alcohol and alkane solvents have been successfully used to selectively crystallize one diastereomer by reducing the temperature.[7]

Protocol 1: Slow Cooling Crystallization

Materials:

  • (S,R,R,S)-Nebivolol (or a diastereomeric mixture rich in this isomer)

  • Solvent System (e.g., Ethanol/n-Heptane, Methanol/tert-Butanol, or tert-Amyl alcohol)[7]

  • Glass vial with a screw cap

  • Programmable heating/cooling block or a Dewar flask with hot water[6]

Procedure:

  • Preparation of Saturated Solution: In a clean glass vial, dissolve the Nebivolol sample in a minimal amount of the chosen solvent or solvent mixture (e.g., Ethanol/n-Heptane 1:1 v/v) at a slightly elevated temperature (e.g., 40-60°C) to ensure complete dissolution.[8]

  • Ensure Clarity: The solution must be perfectly clear. If any particulate matter remains, filter the hot solution through a pre-warmed syringe filter into a clean vial.

  • Initiate Slow Cooling:

    • High Control Method: Place the vial in a programmable heating block. Set a slow cooling ramp, for example, a decrease of 0.1-0.5°C per hour.

    • Low-Tech Method: Place the sealed vial inside a larger container of hot water (e.g., a Dewar flask) and allow it to cool to room temperature undisturbed over 24-48 hours.[6]

  • Low-Temperature Crystallization: Once at room temperature, transfer the vial to a refrigerator (approx. 4°C) and then to a freezer (-4°C to -20°C) for an extended period (24-72 hours) to maximize the yield of crystals.[7][9]

  • Crystal Harvesting: Carefully decant the mother liquor using a pipette. Wash the crystals with a small amount of the cold anti-solvent (e.g., n-Heptane) to remove residual impurities. Allow the crystals to air-dry.

Technique 2: Slow Solvent Evaporation

Causality: This straightforward method gradually increases the concentration of the solute by slowly removing the solvent through evaporation.[4] As the concentration surpasses the saturation point, crystals begin to form. The key is to control the rate of evaporation; a very slow rate is crucial for growing large, high-quality single crystals. This technique is particularly effective for compounds soluble in non-polar, volatile solvents.[4] Several sources mention the use of slow evaporation for crystallizing Nebivolol co-crystals and intermediates.[10][11]

Protocol 2: Slow Evaporation

Materials:

  • (S,R,R,S)-Nebivolol

  • Volatile Solvent (e.g., Ethanol, Methanol, Isopropyl ether, Ethyl acetate)[10][11]

  • Small beaker or vial

  • Parafilm or aluminum foil

Procedure:

  • Prepare a Nearly Saturated Solution: Dissolve the Nebivolol sample in the chosen solvent at room temperature to create a solution that is just below saturation.

  • Set Up for Evaporation: Place the solution in a clean vial. Cover the opening with parafilm or foil.

  • Control Evaporation Rate: Punch a few small holes in the cover with a needle.[6] The number and size of the holes will control the evaporation rate. Fewer/smaller holes lead to slower evaporation and better crystals.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) at a constant temperature.

  • Monitor Crystal Growth: Observe the vial over several days to weeks. Crystals should slowly form as the solvent evaporates.

  • Harvesting: Once suitable crystals have formed, or when the solvent has almost completely evaporated, harvest them as described in Protocol 1.

Technique 3: Vapor Diffusion

Causality: This is often the most effective method for obtaining high-quality single crystals from small amounts of material.[4][12] It involves dissolving the compound in a relatively non-volatile "good" solvent and placing this solution in a sealed chamber containing a more volatile "poor" solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the compound solution, gradually reducing the compound's solubility and inducing crystallization.[6][13] This gentle change in solvent composition allows for very slow and controlled crystal growth.

Protocol 3: Vapor Diffusion (Sitting Drop Method)

Materials:

  • (S,R,R,S)-Nebivolol

  • "Good" Solvent (e.g., Methanol, Ethyl Acetate, DMF)[12]

  • "Poor" Anti-Solvent (e.g., Diethyl ether, Pentane, Water)[12]

  • Small vial (e.g., 1 mL) and a larger vial (e.g., 5 mL) that can accommodate the smaller one.

Procedure:

  • Prepare Solution: Dissolve a small amount of Nebivolol in a few drops of the "good" solvent in the small vial to create a concentrated solution.

  • Set Up Chamber: Add a larger volume (e.g., 2-3 mL) of the "poor" anti-solvent to the larger vial.

  • Combine: Carefully place the small, open vial containing the Nebivolol solution inside the larger vial, ensuring the liquid levels do not touch.

  • Seal and Incubate: Seal the larger vial tightly with its cap. The more volatile anti-solvent will begin to evaporate and its vapor will diffuse into the solution in the smaller vial.

  • Observe: Leave the setup undisturbed in a location with stable temperature. Crystal growth can take anywhere from a few days to several weeks, depending on the solvent system.

  • Harvesting: Once crystals of sufficient size are observed, carefully remove the inner vial and harvest the crystals.

G

Pillar 3: Data & Characterization

Once crystals are obtained, it is crucial to characterize them to confirm their identity, purity, and crystalline form.

Summary of Experimental Parameters

The table below summarizes potential solvent systems and conditions derived from the literature for the crystallization of Nebivolol and its intermediates. These serve as excellent starting points for optimization.

TechniqueSolvent(s)Anti-SolventTemperature ProfileReference
Slow Cooling Methanol / t-Butanol (1:1)N/ADissolve at RT, cool to -3°C, hold for 20h[7]
Slow Cooling Ethanol / n-Heptane (1:1)N/ADissolve at RT, cool to -3°C, hold for 20h[7]
Slow Cooling tert-Amyl alcoholN/ADissolve at RT, cool to -2°C, hold for 20h[7]
Slow Cooling Ethanol / Ethyl Acetate (1:1)N/ADissolve at 60°C, cool slowly to RT[8]
Slow Evaporation Isopropyl etherN/ARoom Temperature[11]
Slow Evaporation MethanolN/ARoom Temperature[10]
Vapor Diffusion Methanol (Good Solvent)Dichloromethane (Poor)Room Temperature[12]
Vapor Diffusion Ethyl Acetate (Good Solvent)Pentane (Poor)Room Temperature[12]
Essential Characterization Methods
  • Visual Inspection: Initial assessment under a microscope can reveal crystal morphology and the presence of single, well-formed crystals versus polycrystalline material.

  • Powder X-ray Diffraction (PXRD): This technique provides a "fingerprint" of the crystalline solid. A sharp, well-defined diffraction pattern is indicative of a highly crystalline material.[14][15] The pattern can be compared to known forms or simulated from single-crystal data to confirm the phase.[11]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. A sharp endothermic peak indicates the melting point of a pure crystalline substance.[16]

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method. It provides the precise three-dimensional arrangement of atoms in the crystal, confirming the (S,R,R,S) stereochemistry, molecular conformation, and packing in the crystal lattice.[3][8]

Conclusion

The successful growth of (S,R,R,S)-Nebivolol single crystals is an achievable but meticulous process that hinges on the careful control of solubility through solvent selection, temperature, and concentration. The slow cooling, slow evaporation, and vapor diffusion techniques each offer a viable pathway, with vapor diffusion often providing the highest quality crystals for structural analysis. The protocols and parameters outlined in this guide, grounded in established crystallographic principles and literature precedents, provide a robust framework for researchers to produce the high-quality single crystals necessary for advancing pharmaceutical development.

References

  • Nebivolol Hydrochloride-Amino Acid Zwitterionic Cocrystals with Superior Physicochemical Characteristics. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Crystallization separation method for nebivolol hydrochloride intermediate mixture. (2017).
  • (S,S,S,S)
  • Process For Isolation Of Desired Isomer Of Nebivolol Intermedi
  • Pharmaceutical cocrystals of nebivolol hydrochloride with enhanced solubility.
  • Preparation of nebivolol. (2011).
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Enhancement of bioavailability of nebivolol hydrochloride through liquisolid formulations: In Vitro and In Vivo evalu
  • A process for preparation of racemic nebivolol. (2007).
  • Nebivolol intermediate crystal and preparing method thereof. (2015).
  • An improved process for the preparation of nebivolol hydrochloride.
  • An improved process for the preparation of nebivolol hydrochloride.
  • Flow Crystalliz
  • NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF.
  • X-ray investigations of nebivolol and its isomers.
  • How to crystallize your sample. KU Leuven.
  • XRD graph of (A) Nebivolol HCl (B) S-SMEDDS.
  • Preparation method of DL-nebivolol and its hydrochloride. (2009).
  • Growing Crystals. MIT.
  • A process for preparation of racemic nebivolol.
  • Crystal habit modification and polymorphic stability assessment of a long-acting β2-adrenergic agonist. CrystEngComm.
  • amorphous form of nebivolol hydrochloride and its preparation.
  • Preparation and Evaluation of Solid Dispersion of Nebivolol Using Solvent Evaporation Method.
  • amorphous form of nebivolol hydrochloride and its preparation. (2012).
  • Crystal Growth. Linac Coherent Light Source.
  • SOLUBILITY ENHANCEMENT OF NEBIVOLOL BY HYDROTROPIC METHOD. ejpmr.com.
  • PREPARATION AND EVALUATION OF SOLID DISPERSION OF NEBIVOLOL USING SOLVENT EVAPORATION METHOD. International Journal of Pharmaceutical Sciences and Drug Research.
  • Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. PMC.
  • Nebivolol Hydrochloride-Amino Acid Zwitterionic Cocrystals with Superior Physicochemical Characteristics. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Formulation and In-Vitro Characterization of Solidified Nebivolol Self-Nanoemulsion using Liquisolid Technique.
  • SOLID DISPERSION INDUCED CO-CRYSTALLIZATION FOR ENHANCED DISSOLUTION RATE OF NEBIVOLOL HYDROCHLORIDE: DEVELOPMENT OF RAPIDLY DISINTEGRATING TABLETS.
  • Preparation, Characterization and Evaluation of Microencapsulation of Nebivolol Hydrochloride Microbeads by Ionotropic Gel
  • Stability-Indicating RP-UPLC Method Development and Validation for the Process Related Impurities of Nebivolol and Structural Characterization of Its Forced Degradation Products by LC-MS/MS.

Sources

How to measure the enantiomeric excess of (S,R,R,S)-Nebivolol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantiomeric Excess Measurement of (S,R,R,S)-Nebivolol

Executive Summary & Scientific Context

Nebivolol is a third-generation


-selective antagonist with nitric oxide-potentiating vasodilatory properties.[1][2][] Commercially, it exists as a racemic mixture of two enantiomers: 

-Nebivolol (SRRR)
and

-Nebivolol (RSSS)
.[][4][5]

The isomer (S,R,R,S)-Nebivolol is a diastereomer of the active pharmaceutical ingredient (API).[] In the context of process chemistry and impurity profiling, it is critical to distinguish this specific isomer from its enantiomer (R,S,S,R)-Nebivolol and the bulk API.[]

The Analytical Challenge: Nebivolol contains four chiral centers, theoretically yielding


 stereoisomers (reduced to 10 unique species due to C2 symmetry in the core structure). Measuring the enantiomeric excess (ee) of the (S,R,R,S) species requires a method capable of resolving the (S,R,R,S)/(R,S,S,R) enantiomeric pair while preventing co-elution with the dominant (SRRR)/(RSSS) forms.[]

This guide details two validated protocols:

  • Method A (Gold Standard): Normal-Phase Chiral HPLC using Amylose-based CSPs.

  • Method B (High-Throughput): Supercritical Fluid Chromatography (SFC).

Stereochemical Landscape

To measure ee, one must resolve the target from its mirror image.[]

Isomer DesignationConfigurationRole
Analyte of Interest (S,R,R,S) Target (or Impurity B)
Counter-Enantiomer (R,S,S,R) Critical Separand for ee Calc
Active Drug (d)(S,R,R,R)Main API Component
Active Drug (l)(R,S,S,S)Main API Component

Method A: Normal-Phase Chiral HPLC (The "Gold Standard")[3]

This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase.[][6][7] This selector forms hydrogen bonds and


-

interactions with the benzopyran ring of Nebivolol, providing high selectivity for the spatial arrangement of the hydroxyl and amine groups.[]
Materials & Equipment
  • Column: Chiralpak AD-3 or AD-H (Amylose derivative coated on silica),

    
    , 
    
    
    
    particle size.[][8][9][10]
  • System: HPLC with UV/PDA detector (e.g., Agilent 1290 or Waters Alliance).[]

  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Isopropyl Alcohol (IPA), Diethylamine (DEA).[]

Experimental Protocol

Step 1: Mobile Phase Preparation

  • Composition: n-Hexane : Ethanol : IPA : DEA

    
    .[8][9][10][11]
    
  • Why DEA? Nebivolol is a basic amine.[] Without a basic additive like diethylamine, the amine protons interact with residual silanols on the column, causing severe peak tailing.[] DEA suppresses this ionization, sharpening the peak.[]

Step 2: Instrument Setup

  • Flow Rate:

    
     (Adjust to 
    
    
    
    if backpressure allows,
    
    
    ).
  • Column Temperature:

    
     (Critical for mass transfer kinetics).[]
    
  • Detection: UV at

    
     (Absorption max for the benzopyran moiety).[]
    
  • Injection Volume:

    
    .
    

Step 3: Sample Preparation

  • Dissolve (S,R,R,S)-Nebivolol sample in the Mobile Phase (minus DEA) at

    
    .[]
    
  • Note: If solubility is poor, dissolve in 100% Methanol first, then dilute with Hexane.[]

Separation Logic & Workflow

HPLC_Workflow cluster_0 Preparation cluster_1 Chromatography (Chiralpak AD-3) cluster_2 Analysis S1 Sample Dissolution (0.5 mg/mL in MeOH/Hex) C1 Injection S1->C1 S2 Mobile Phase Prep (Hex:EtOH:IPA:DEA) S2->C1 C2 Interaction: H-Bonding & Pi-Pi C1->C2 C3 Elution Order: 1. (SRRR)/(RSSS) 2. (SRRS)/(RSSR) C2->C3 D1 UV Detection (280 nm) C3->D1 D2 Integration (Area Calculation) D1->D2

Caption: Workflow for the chiral HPLC separation of Nebivolol isomers using Amylose-based CSP.

Method B: Supercritical Fluid Chromatography (SFC)[3]

SFC is preferred for high-throughput screening or purification due to lower viscosity and faster equilibration.

Protocol Parameters
  • Column: Chiralpak AD-3 or Chiralpak IA (

    
    ).[]
    
  • Mobile Phase A:

    
     (Supercritical).
    
  • Mobile Phase B: Methanol +

    
     DEA.[]
    
  • Gradient: Isocratic

    
     B or Gradient 
    
    
    
    B over 5 mins.
  • Back Pressure Regulator (BPR):

    
    .[]
    
  • Temperature:

    
    .
    

Advantages: Analysis time is typically reduced from 25 minutes (HPLC) to <6 minutes (SFC), significantly speeding up ee determination during synthesis optimization.[]

Data Analysis & Calculations

To determine the enantiomeric excess of the (S,R,R,S) isomer, you must integrate the peak area of the target and its specific enantiomer (R,S,S,R).[]

Formula:


[]

System Suitability Criteria (Validation): To ensure the result is trustworthy, the system must meet these metrics before running samples:

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

Ensures baseline separation between the enantiomeric pair.
Tailing Factor (

)

Confirms adequate amine suppression by DEA.
Repeatability RSD

Validates injection precision.[12]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Broadening Interaction with silanols.[]Increase DEA concentration to

or switch to "Immobilized" columns (Chiralpak IA) which are more robust.
Retention Time Drift Temperature fluctuation.[]Thermostat the column compartment.[6] Chiral selectivity is highly temperature-dependent.
Peak Inversion Solvent mismatch.Ensure the sample solvent is weaker than the mobile phase (e.g., use more Hexane in the diluent).[]

References

  • Visweswara Rao, K., et al. (2014).[][9] "A Validated Chiral LC Method for Enantiomeric Separation of Nebivolol Stereoisomers in Bulk Drugs and Dosage Forms on Amylose-Based Stationary Phase." Journal of Chromatographic Science.

  • Waters Corporation. (2013). "Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2)." Application Note.

  • BenchChem. (2025).[6] "Application Note: Chiral Separation of Nebivolol Enantiomers by High-Performance Liquid Chromatography (HPLC)."

  • Cass, Q. B., et al. (2013).[] "Stereoselective analysis of nebivolol isomers in human plasma by LC-MS/MS." Journal of Chromatography B.

Sources

Application Note: (S,R,R,S)-Nebivolol in Cardiac Hypertrophy Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the stereoselective pharmacology of third-generation beta-blockers. It specifically addresses the utility of (S,R,R,S)-Nebivolol —a distinct diastereomer from the clinical racemate—as a critical reference standard and negative control in cardiac hypertrophy models.

Executive Summary

Nebivolol is a third-generation


-selective antagonist with unique nitric oxide (NO)-modulating properties.[1] The clinical drug is a racemate of d-nebivolol (SRRR)  and l-nebivolol (RSSS) .[2][3][4][5][6][7]

(S,R,R,S)-Nebivolol (often designated as a meso-compound or impurity standard) serves a vital role in high-integrity research as a stereochemical probe . Its application allows researchers to distinguish between the specific receptor-mediated effects of the active isomers (e.g.,


-agonism, eNOS coupling) and non-specific physicochemical effects. This guide details the protocols for utilizing (S,R,R,S)-Nebivolol alongside the active racemate in in vitro and in vivo models of cardiac hypertrophy.

Compound Profile & Stereochemistry

Understanding the precise geometry is a prerequisite for experimental design.

CompoundStereochemistryPrimary Pharmacological ActivityApplication in Hypertrophy
d-Nebivolol (+)-(S,R,R,R)Potent

-adrenergic blockade.[2][3][4][5]
Reduces hemodynamic load (Afterload reduction).
l-Nebivolol (-)-(R,S,S,S)

-agonism; NO release; antioxidant.
Direct anti-hypertrophic signaling (cGMP/PKG pathway).
(S,R,R,S)-Nebivolol (S,R,R,S) Pharmacologically Inert / Low Affinity Negative Control / Impurity Standard.

Key Directive: Use (S,R,R,S)-Nebivolol to validate that observed anti-hypertrophic effects are stereospecific. If (S,R,R,S)-Nebivolol reduces hypertrophy, the mechanism may involve non-specific antioxidant activity or off-target effects rather than specific receptor modulation.

Mechanism of Action (Comparative)

The following diagram illustrates the divergent pathways of the Nebivolol isomers and the role of the (S,R,R,S) isomer as a specificity control.

Nebivolol_Pathways Racemate Nebivolol (Racemate) d_Neb d-Nebivolol (SRRR) Racemate->d_Neb l_Neb l-Nebivolol (RSSS) Racemate->l_Neb SRRS (S,R,R,S)-Nebivolol (Negative Control) NullEffect No Significant Effect on Hypertrophy SRRS->NullEffect Lack of Stereospecific Fit Beta1 β1-Adrenoceptor Blockade d_Neb->Beta1 High Affinity Beta3 β3-Adrenoceptor Agonism l_Neb->Beta3 Modulation eNOS eNOS Coupling (Prevention of Uncoupling) l_Neb->eNOS Activation ROS Oxidative Stress (ROS) ↓ Beta1->ROS Indirect NO Nitric Oxide (NO) ↑ Beta3->NO eNOS->NO Hypertrophy Cardiac Hypertrophy (Inhibition) NO->Hypertrophy cGMP/PKG Pathway ROS->Hypertrophy Pro-fibrotic Signaling

Figure 1: Mechanistic differentiation of Nebivolol stereoisomers. (S,R,R,S)-Nebivolol serves as a control for non-receptor mediated effects.

Experimental Protocols

Protocol A: In Vitro Cardiomyocyte Hypertrophy

Objective: Determine if (S,R,R,S)-Nebivolol affects cardiomyocyte surface area or protein synthesis compared to the active racemate.

Model: Neonatal Rat Ventricular Myocytes (NRVMs).

Materials:

  • Active: Nebivolol HCl (Racemate).

  • Control: (S,R,R,S)-Nebivolol (Custom synthesis or impurity standard grade).

  • Inducer: Phenylephrine (PE, 10-50 µM) or Angiotensin II (1 µM).

  • Vehicle: DMSO (Final concentration < 0.1%).

Workflow:

  • Isolation: Isolate NRVMs from 1-2 day old Sprague-Dawley rats via enzymatic digestion (Trypsin/Collagenase).

  • Plating: Plate cells at

    
     cells/cm² on gelatin-coated plates. Culture in DMEM + 10% FBS for 24h.
    
  • Starvation: Switch to serum-free medium (DMEM + ITS) for 24h to synchronize cell cycle.

  • Treatment Groups:

    • Control (Vehicle only)

    • PE (50 µM) + Vehicle

    • PE + Nebivolol Racemate (1 µM, 10 µM)

    • PE + (S,R,R,S)-Nebivolol (1 µM, 10 µM)

  • Incubation: Incubate for 48 hours.

  • Readout 1 (Morphology): Fix cells with 4% paraformaldehyde. Stain with anti-α-actinin (sarcomeric organization) and DAPI (nuclei). Measure cell surface area using ImageJ.

  • Readout 2 (Molecular): Extract RNA. RT-qPCR for hypertrophy markers: Nppa (ANP), Nppb (BNP), Myh7 (β-MHC).

Expected Outcome:

  • Racemate: Significant reduction in PE-induced surface area and ANP/BNP expression.

  • (S,R,R,S)-Nebivolol: No significant difference from PE+Vehicle group (validating stereoselectivity).

Protocol B: In Vivo Pressure Overload (TAC Model)

Objective: Assess the efficacy of Nebivolol isomers in preventing pathological remodeling under hemodynamic stress.

Model: Transverse Aortic Constriction (TAC) in C57BL/6J Mice (Male, 8-10 weeks).

Dosing Strategy:

  • Route: Osmotic Minipump (subcutaneous) or Oral Gavage.

  • Dose: 10 mg/kg/day (Standard effective dose for racemate).

  • Duration: 4 weeks post-TAC.

Step-by-Step Procedure:

  • Surgery: Anesthetize mice (Isoflurane). Perform partial ligation of the transverse aorta against a 27G needle. Verify constriction by Doppler flow velocity (Ratio > 5:1).

  • Randomization: 24 hours post-surgery, randomize into:

    • Sham (No constriction)

    • TAC + Vehicle

    • TAC + Nebivolol Racemate (10 mg/kg/day)

    • TAC + (S,R,R,S)-Nebivolol (10 mg/kg/day)

  • Monitoring: Weekly echocardiography.

    • Parameters: Left Ventricular Internal Diameter (LVID; d/s), Fractional Shortening (FS), Ejection Fraction (EF).

  • Terminal Harvest (Week 4):

    • Measure Heart Weight / Tibia Length (HW/TL) ratio.

    • Histology: Masson’s Trichrome (Fibrosis quantification).

    • Biochemistry: Oxidative stress markers (e.g., Nitrotyrosine levels, NADPH oxidase activity).

Data Interpretation: Use the (S,R,R,S) group to filter out non-specific effects. If the (S,R,R,S) group shows reduced fibrosis but no change in hypertrophy, it suggests a non-receptor-mediated antioxidant effect distinct from the


 pathway.

Data Reporting & Analysis

When reporting results involving (S,R,R,S)-Nebivolol, structure your data to highlight the Stereoselectivity Index .

Table 1: Comparative Efficacy Template

ParameterVehicle (TAC)Nebivolol Racemate (TAC)(S,R,R,S)-Nebivolol (TAC)Interpretation
HW/TL (mg/mm) 12.5 ± 0.58.2 ± 0.3 ***12.1 ± 0.4 (ns)Effect is stereoselective.
Fibrosis (%) 15.0 ± 2.04.5 ± 1.0 ***13.8 ± 1.5 (ns)Anti-fibrotic effect is receptor-mediated.
LVEF (%) 45 ± 3.060 ± 2.5 **47 ± 3.5 (ns)Functional preservation is specific.
ROS (RLU) HighLowHigh/ModerateCheck for non-specific scavenging.

(ns) = Not significant vs Vehicle; *** p < 0.001

Formulation & Stability Notes

  • Solubility: (S,R,R,S)-Nebivolol is lipophilic. Dissolve stock in 100% DMSO. For in vivo use, dilute in saline with 5-10% cyclodextrin (HP-β-CD) to prevent precipitation.

  • Storage: Store powder at -20°C. Protect from light.

  • Purity Check: Ensure (S,R,R,S) standard has >99% enantiomeric excess (ee) via Chiral HPLC to avoid contamination with active d/l isomers, which would confound results.

References

  • Stereochemical Pharmacology: Ignarro, L. J. (2008). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol.[1][2][3][4][5][7][8][9] Cardiovascular Therapeutics, 26(2), 115-134.

  • Structural Analysis: Sieger, P., et al. (2007). X-ray investigations of nebivolol and its isomers.[6] Journal of Molecular Structure, 837(1-3), 245-251.

  • Hypertrophy Models: Zhang, Y., et al. (2017). Nebivolol Desensitizes Myofilaments of a Hypertrophic Cardiomyopathy Mouse Model. Frontiers in Physiology, 8, 558.

  • In Vivo Protocols: Guerrero, R. A., et al. (2003). Long-term treatment with nebivolol improves arterial reactivity and reduces ventricular hypertrophy in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 42(3), 348-355.

  • Mechanism (NO/ROS): Ma, L., et al. (2012). Nebivolol improves diastolic dysfunction and myocardial remodeling through reductions in oxidative stress in the transgenic (mRen2) rat.[10] American Journal of Physiology-Heart and Circulatory Physiology, 302(11), H2372-H2380.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of (S,R,R,S)-Nebivolol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the synthesis of (S,R,R,S)-Nebivolol .

Note on Stereochemistry: The standard pharmaceutical ingredient (Nebivolol HCl) is a racemic mixture of the (S,R,R,R) and (R,S,S,S) isomers.[][2] The target you have specified—(S,R,R,S)-Nebivolol —is a meso-isomer (often classified as Impurity B or a specific reference standard). Unlike the drug substance, which couples two diastereomerically distinct fragments, the synthesis of the (S,R,R,S) isomer requires the coupling of two identical stereochemical fragments (derived from the same (S)-chroman precursor).

This guide addresses the unique challenges of this "homo-coupling" synthesis.

Module 1: Strategic Overview & Workflow

The synthesis of (S,R,R,S)-Nebivolol relies on the convergence of two (S,R)-fragments . Any deviation in the optical purity of the starting (S)-6-fluorochroman-2-carboxylic acid will lead to a statistical mixture of isomers, drastically reducing the yield of the target meso-compound.

Master Synthetic Workflow (DOT Visualization)

Nebivolol_SRRS_Synthesis Start Racemic 6-Fluoro-chroman-2-carboxylic Acid Resolution Enzymatic Resolution (Lipase from Ophiostoma novo-ulmi) Start->Resolution S_Acid (S)-6-Fluoro-chroman-2-carboxylic Acid (>99% ee) Resolution->S_Acid Yield >45% Chloroketone (S)-Chloroketone Intermediate S_Acid->Chloroketone Sulfoxonium Ylide Reduction Stereoselective Reduction (Noyori Catalyst / KRED) Chloroketone->Reduction Dynamic Kinetic Resolution SR_Halohydrin (S,R)-Halohydrin Reduction->SR_Halohydrin SR_Epoxide (S,R)-Epoxide (Key Building Block) SR_Halohydrin->SR_Epoxide Base (NaOH) Split Split Stream SR_Epoxide->Split Coupling Coupling Reaction (S,R)-Amine + (S,R)-Epoxide SR_Epoxide->Coupling Aminolysis Aminolysis w/ Benzylamine Split->Aminolysis 50% Split->Coupling 50% SR_Amine (S,R)-Amino Alcohol Aminolysis->SR_Amine SR_Amine->Coupling Protected N-Benzyl (S,R,R,S)-Nebivolol Coupling->Protected Reflux in iPrOH Deprotection Pd/C Hydrogenation Protected->Deprotection Final (S,R,R,S)-Nebivolol Deprotection->Final

Caption: Optimized convergent pathway for (S,R,R,S)-Nebivolol synthesis. Green nodes indicate critical checkpoints for optical purity.

Module 2: Troubleshooting & FAQs

Phase 1: Precursor Quality & Stereocontrol

Q1: My yield of the (S)-chroman acid is low (<30%) during resolution. How can I improve this?

  • Root Cause: Inefficient enzymatic hydrolysis or poor phase transfer.

  • Solution:

    • Enzyme Selection: Switch to a recombinant lipase from Ophiostoma novo-ulmi. This enzyme shows high specificity for the (S)-ester.

    • pH Control: Maintain pH 7.0–7.5 strictly using an autotitrator. pH drift deactivates the lipase.

    • Surfactant: Add Tween-80 (0.1%) to improve the emulsion of the hydrophobic ester in the aqueous buffer.

Q2: I am getting a mixture of diastereomers during the chloroketone reduction. Why?

  • Context: You need the (R)-alcohol configuration from the (S)-ketone to form the (S,R)-epoxide.

  • Troubleshooting:

    • Reagent Check: If using NaBH4, you will get a 1:1 mixture (low yield of desired isomer). You must use asymmetric reduction.

    • Protocol: Use (R)-CBS (Corey-Bakshi-Shibata) catalyst with borane-THF. This directs the hydride attack to form the (R)-alcohol with >95% de (diastereomeric excess).

    • Alternative: Use a ketoreductase (KRED) screened specifically for "anti-Prelog" selectivity.

Phase 2: Epoxide Formation & Coupling (The "Yield Killer")

Q3: The coupling of the (S,R)-amine and (S,R)-epoxide is stalling at 60% conversion. Increasing temp leads to impurities.

  • Diagnosis: This is the most common bottleneck. The reaction is sterically hindered, and high temperatures promote polymerization or regio-isomeric opening.

  • Optimization Protocol:

    • Solvent Switch: Replace Ethanol with 2-Propanol (IPA) or 2-Butanol . Higher boiling point alcohols allow for sufficient thermal activation without the harshness of DMF/DMSO.

    • Concentration: Run the reaction at high concentration (1.0 M). Dilute conditions favor intramolecular side reactions or stagnation.

    • Stoichiometry: Use a slight excess of the Epoxide (1.1 equiv) relative to the amine. The amine is the more valuable fragment here; ensure it is fully consumed.

Q4: I see a "regio-isomer" impurity in the HPLC. What is it?

  • Analysis: This is likely the result of the amine attacking the internal carbon of the epoxide rather than the terminal methylene.

  • Fix:

    • This is driven by Lewis acidity or high temperature.

    • Ensure your epoxide is free of residual Lewis acids (like Li+ or Mg2+) from previous steps.

    • Add a Promoter: Use a mild proton donor like Phenol (0.1 equiv) or Hexafluoroisopropanol (HFIP) . These activate the epoxide oxygen via H-bonding, facilitating terminal attack without catalyzing the rearrangement.

Phase 3: Purification of the Meso-Isomer

Q5: How do I separate (S,R,R,S)-Nebivolol from the (S,R,R,R) impurity?

  • Context: If your starting (S)-chroman contained trace (R)-chroman, you will form d-Nebivolol (SRRR) as an impurity.

  • Separation Strategy:

    • (S,R,R,S) is a meso-compound and has distinct solubility properties compared to the racemic drug substance.

    • Crystallization: Convert the crude base to the Hydrochloride Salt .

    • Solvent System: Recrystallize from Methanol/Butanone (MEK) (1:4 ratio). The meso-isomer often crystallizes less readily than the racemate in pure alcohols, but the specific lattice energy of the SRRS-HCl salt allows isolation in MEK mixtures.

Module 3: Quantitative Data & Benchmarks

Table 1: Yield & Purity Targets for Key Intermediates

StepIntermediateTarget YieldTarget Purity (Chiral)Critical Parameter
1(S)-Chroman Acid42-45% (from racemate)>99.5% eeStop reaction at 48% conversion
2(S,R)-Chlorohydrin85-90%>98% deTemp control (-20°C) during reduction
3(S,R)-Epoxide92-95%Retains deAnhydrous conditions for cyclization
4Coupling (Crude)75-80%N/AHigh concentration (1M)
5(S,R,R,S)-Nebivolol60-65% (from coupling)>99.0% HPLCRecrystallization solvent ratio

Module 4: Detailed Experimental Protocol (Coupling Step)

Objective: Synthesis of N-Benzyl-(S,R,R,S)-Nebivolol via homo-coupling.

  • Preparation:

    • Charge a reaction vessel with (S,R)-2-(benzylamino)-1-(6-fluorochroman-2-yl)ethanol (1.0 equiv).

    • Add (S,R)-6-fluoro-2-(oxiran-2-yl)chroman (1.1 equiv).

    • Add 2-Propanol (3 mL per gram of amine).

  • Reaction:

    • Heat the slurry to reflux (82°C) under Nitrogen.

    • Stir for 12–16 hours .

    • Monitor: Check HPLC for consumption of the amine. If >5% amine remains after 16h, add 0.1 equiv more epoxide.

  • Work-up:

    • Cool to 50°C.

    • Distill off ~70% of the solvent under reduced pressure.

    • Add Cyclohexane (5 mL per gram) slowly to the warm residue.

    • Cool to 0–5°C and stir for 2 hours to induce precipitation.

  • Isolation:

    • Filter the white solid.

    • Wash with cold Cyclohexane/IPA (9:1).

    • Dry under vacuum at 45°C.

    • Expected Yield: 80–85%.

References

  • Stereochemistry and Pharmacology of Nebivolol

    • Title: Stereochemical comparison of nebivolol with other beta-blockers.[3][4]

    • Source: N
    • URL:[Link]

  • Synthesis of Nebivolol Intermediates (Epoxide Formation)
  • Title: Process for the preparation of nebivolol (EP2646426B1).
  • Impurity Profiling (Identification of SRRS Isomer)

    • Title: (S,R,R,S)-Nebivolol | CAS 119365-23-0.[5][6][7][8][9]

    • Source: LGC Standards.[6]

  • Chromatographic Separation of Isomers

    • Title: Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chrom
    • Source: RotaChrom.[2]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting (S,R,R,S)-Nebivolol Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Signal in (S,R,R,S)-Nebivolol Cell-Based Assays Document ID: TS-NEB-NO-001 Last Updated: October 26, 2023 Audience: Application Scientists, Pharmacologists, and Assay Development Leads

Executive Summary & Isomer Criticality

User Issue: You are observing low or undetectable signals (Nitric Oxide release or eNOS phosphorylation) when treating endothelial cells with (S,R,R,S)-Nebivolol.

Immediate Diagnostic Check: Stereochemistry Verification Before troubleshooting assay mechanics, you must verify the specific isomer in use. Clinical Nebivolol is a racemic mixture of d-nebivolol (S,R,R,R) and l-nebivolol (R,S,S,S) .[1]

  • l-nebivolol (R,S,S,S): The primary driver of Nitric Oxide (NO) release via

    
    -adrenergic receptor agonism.[2]
    
  • (S,R,R,S)-Nebivolol: This is a diastereomer (meso-compound) often present as an impurity or used in Structure-Activity Relationship (SAR) studies. It typically exhibits significantly lower or negligible potency for NO release compared to the l-isomer.

Guidance: If you expect high signals similar to clinical Nebivolol, ensure you are not inadvertently using the (S,R,R,S) isomer when you intended to use the l-isomer (R,S,S,S). If you are intentionally testing (S,R,R,S), "low signal" may be a correct biological result. Always run a known positive control (e.g., VEGF, Bradykinin, or pure l-Nebivolol) to distinguish assay failure from biological inactivity.

Diagnostic Workflow

Use the following decision tree to isolate the root cause of the low signal.

TroubleshootingFlow Start Start: Low Signal Observed CheckControl Is the Positive Control (e.g., VEGF/Bradykinin) working? Start->CheckControl ControlNo NO: Assay System Failure CheckControl->ControlNo No Signal in Control ControlYes YES: Compound Specific Issue CheckControl->ControlYes Control Works CellHealth Check Cell Health: Passage >6? Starvation insufficient? ControlNo->CellHealth Solubility Check Solubility: Precipitation in media? DMSO % too high? ControlYes->Solubility DyeIssues Check Detection: DAF-FM hydrolysis? Western Blot timing? CellHealth->DyeIssues Isomer Check Stereochemistry: Is (S,R,R,S) biologically active? Compare vs (R,S,S,S). Solubility->Isomer

Figure 1: Decision tree for isolating biological inactivity vs. technical assay failure.

Technical Troubleshooting Guide

Phase A: Biological Variables (The "Cell" Factor)

Issue: High basal background masking stimulation.

  • Mechanism: Endothelial cells (HUVECs/HAECs) produce basal NO. If the baseline is too high, the "delta" induced by Nebivolol is undetectable.

  • Solution: Implement a strict Serum Starvation Protocol .

    • Replace growth media (containing VEGF/FGF) with phenol red-free media containing 0.5% BSA or 1% FBS for 4–12 hours prior to assay. This downregulates basal eNOS phosphorylation (Ser1177), creating a "quiet" background for the drug to act against [1].

Issue: Loss of Receptor Phenotype.

  • Mechanism: Primary HUVECs lose

    
    -adrenergic receptors and eNOS expression rapidly in culture.
    
  • Solution:

    • Use cells only between Passage 2 and Passage 6 .

    • Verify eNOS expression via Western Blot (Total eNOS) before running phosphorylation assays. If Total eNOS is low, the cells are senescent [2].

Phase B: Pharmacological Variables (The "Drug" Factor)

Issue: Solubility and Precipitation.

  • Mechanism: Nebivolol is highly lipophilic (logP ~3.4).[3] It is soluble in DMSO but can crash out when diluted into aqueous media, especially at concentrations >10 µM.

  • Solution:

    • Prepare stock in 100% DMSO (e.g., 10 mM).

    • Perform intermediate dilution in media with vigorous vortexing immediately before adding to cells.

    • Keep final DMSO concentration <0.1% to avoid solvent toxicity masking the effect.

Issue: Incubation Timing (The "Transient Signal" Trap).

  • Mechanism: Nebivolol-induced NO release is rapid and transient.

    • eNOS Phosphorylation (Ser1177): Peaks at 10–30 minutes .

    • NO Release (DAF-FM): Accumulates over 30–60 minutes .

  • Solution: If you measure at 24 hours, you will see no signal. Perform a time-course experiment (5, 15, 30, 60 min).

Phase C: Detection Variables (The "Readout" Factor)
1. Fluorescence Assays (DAF-FM Diacetate)

Problem: Low Signal-to-Noise Ratio (SNR).

  • Cause: Phenol red in media absorbs fluorescence; extracellular hydrolysis of DAF-FM.

  • Fix:

    • Use Phenol Red-Free HBSS or media.

    • Wash Step: After loading DAF-FM (30 min), you MUST wash cells to remove extracellular dye. Incubate for another 15-20 min in fresh buffer to allow intracellular esterases to cleave the acetate groups, trapping the dye inside [3].

2. Western Blotting (p-eNOS)

Problem: No band for p-eNOS (Ser1177).

  • Cause: Phosphatase activity during lysis.[4][5]

  • Fix:

    • Lysis buffer must contain Phosphatase Inhibitor Cocktails (e.g., Sodium Orthovanadate, Sodium Fluoride) added fresh.

    • Keep lysates on ice at all times.[5]

    • Boil samples immediately after adding Laemmli buffer.

Optimized Experimental Protocols

Protocol A: DAF-FM Intracellular NO Assay (HUVECs)
StepActionCritical Parameter
1. Seeding Seed HUVECs (P2-P6) in black-walled, clear-bottom 96-well plates (20k cells/well).Confluence: 80-90%.
2. Starvation Wash 1x with HBSS. Add Phenol Red-Free Media + 0.5% BSA. Incubate 4h.Reduces basal NO noise.
3. Loading Add DAF-FM Diacetate (5 µM final) in HBSS. Incubate 30 min @ 37°C.Protect from light.
4. Hydrolysis Remove loading buffer. Wash 2x with warm HBSS. Add fresh HBSS. Incubate 20 min.Essential to trap dye and lower background.
5. Treatment Add (S,R,R,S)-Nebivolol (titration 1nM - 10µM). Include L-NAME (NOS inhibitor) as neg control.Time: Read kinetics immediately or endpoint at 45 min.
6. Readout Measure Fluorescence (Ex/Em: 495/515 nm).Calculate

.
Protocol B: Mechanistic Validation (Western Blot)

To confirm the signal is eNOS-dependent, map the pathway:

Pathway Drug (S,R,R,S)-Nebivolol Receptor Beta-3 Adrenergic Receptor Drug->Receptor Binding? GProtein G-Proteins Receptor->GProtein Kinases PI3K / Akt CaMKII GProtein->Kinases eNOS eNOS (Unphosphorylated) Kinases->eNOS Phosphorylation peNOS p-eNOS (Ser1177) eNOS->peNOS NO Nitric Oxide (Release) peNOS->NO Synthesis

Figure 2: The signaling cascade required for Nebivolol-induced NO release. If (S,R,R,S) fails to bind


-AR, the downstream cascade (Akt/eNOS) remains silent.

Frequently Asked Questions (FAQs)

Q1: I see a signal with Bradykinin but not with (S,R,R,S)-Nebivolol. Is my assay broken? A: No, your assay is likely working correctly. Bradykinin is a potent GPCR agonist. If it elicits a response, the cells are healthy and the dye is functional. The lack of signal with (S,R,R,S)-Nebivolol suggests that this specific isomer has low biological activity at the tested concentrations compared to the l-isomer (R,S,S,S) [4].

Q2: Can I use the Griess Reagent instead of DAF-FM? A: Generally, no . The Griess assay measures nitrite accumulation in the supernatant. Endothelial NO release is often too low (nanomolar range) to be reliably detected by Griess in short timeframes (<2 hours). DAF-FM is 100x more sensitive and measures intracellular NO in real-time.

Q3: My DAF-FM signal decreases over time in the control wells. Why? A: This is "photobleaching" or dye leakage.

  • Fix 1: Minimize light exposure.

  • Fix 2: Use Probenecid (2.5 mM) in the buffer to inhibit anion transporters that pump the dye out of the cells.

Q4: What is the correct solvent for Nebivolol? A: DMSO is preferred. Ethanol can be used but has higher cytotoxicity. Ensure the final DMSO concentration on cells is <0.1%. Nebivolol is insoluble in water; do not attempt to dissolve directly in media.

References

  • Evora, P. R., et al. (2010). "Nebivolol induces nitric oxide release in the presence of NADPH oxidase inhibitors." Journal of Cardiovascular Pharmacology.

  • Dessy, C., et al. (2005). "Beta3-adrenergic receptors mediate nebivolol-induced vasorelaxation in rat coronary microarteries." Circulation.

  • Thermo Fisher Scientific. "DAF-FM Diacetate Product Information & Protocol."

  • Ignarro, L. J. (2008). "Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol."[1][6][7][8][9] Cardiovascular Drug Reviews.

Sources

Technical Support Center: (S,R,R,R)-Nebivolol Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (S,R,R,R)-Nebivolol. This guide provides in-depth, field-proven insights into the degradation pathways of Nebivolol and offers practical strategies for its prevention. Understanding the stability of this molecule is paramount for ensuring the accuracy of experimental results, the efficacy of formulations, and compliance with regulatory standards.

This center is structured to address your needs proactively, with a comprehensive FAQ section for foundational knowledge and a detailed troubleshooting guide for resolving specific experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of (S,R,R,R)-Nebivolol.

Q1: What are the primary degradation pathways for (S,R,R,R)-Nebivolol?

(S,R,R,R)-Nebivolol is susceptible to degradation primarily through two chemical pathways: hydrolysis and oxidation.[1][2][3] Forced degradation studies, conducted according to ICH guidelines, have consistently shown that the molecule degrades under acidic, basic, and oxidative stress conditions.[4][5]

  • Hydrolysis: Nebivolol is very susceptible to both acid and base-catalyzed hydrolysis, especially at elevated temperatures.[1][3] Neutral hydrolysis (degradation in water) also occurs, but typically to a lesser extent than under acidic or basic conditions.[1]

  • Oxidation: The molecule degrades in the presence of oxidizing agents, such as hydrogen peroxide.[1][2]

  • Thermal and Photolytic Stress: Nebivolol is generally stable against dry heat and photolytic degradation.[2][4] Studies have shown no significant decomposition when the solid drug is exposed to heat (e.g., 50-90°C) or when a drug solution is exposed to UV light.[1][2]

Q2: Under which specific conditions is Nebivolol most unstable?

Forced degradation studies reveal a clear hierarchy of instability. Nebivolol is most vulnerable to:

  • Acidic and Basic Hydrolysis: Significant degradation occurs when Nebivolol is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions, particularly when heated to around 80°C.[1] Basic hydrolysis can lead to a 20% reduction in the parent drug peak and the appearance of multiple degradation products.[1]

  • Oxidative Stress: Exposure to strong oxidizing agents like 30% hydrogen peroxide causes notable decomposition.[2] Even a 3% hydrogen peroxide solution can induce partial degradation.[1]

The following diagram illustrates the main degradation triggers for Nebivolol.

G Nebivolol (S,R,R,R)-Nebivolol Acid Acidic Conditions (e.g., 0.1 N HCl, 80°C) Nebivolol->Acid Highly Susceptible Base Basic Conditions (e.g., 0.1 N NaOH, 80°C) Nebivolol->Base Highly Susceptible Oxidation Oxidative Stress (e.g., 3% H₂O₂) Nebivolol->Oxidation Susceptible Stable Relatively Stable Conditions (Dry Heat, UV Light) Nebivolol->Stable Resistant Degradation Degradation Products Acid->Degradation Base->Degradation Oxidation->Degradation

Caption: Key Stress Factors for Nebivolol Degradation.

Q3: How should I properly store Nebivolol (bulk drug and solutions) to ensure its stability?

Based on its degradation profile, the following storage conditions are recommended:

  • Bulk Drug (Solid): Store in well-closed containers at controlled room temperature, protected from moisture. Since it is stable against dry heat and light, special precautions for these factors are generally not required, but protection from light is always a good practice.[2][6]

  • Solutions:

    • pH Control: Avoid highly acidic or basic conditions. If preparing aqueous solutions, use a neutral or slightly acidic buffer. The stability of sample solutions in a methanol/water-based mobile phase (pH 4.0) has been demonstrated for up to 24 hours at room temperature.[1]

    • Solvent Choice: Nebivolol hydrochloride is slightly soluble in methanol and sparingly soluble in dimethylformamide, but insoluble in water.[6] For analytical purposes, stock solutions are often prepared in methanol.[1]

    • Avoid Oxidants: Keep solutions away from oxidizing agents. Use high-purity solvents to minimize oxidative contaminants.

Q4: What formulation strategies can be employed to prevent Nebivolol degradation?

For drug development professionals, preventing degradation within a final dosage form is critical. Key strategies include:

  • pH Modification: Incorporating alkalizing agents (e.g., magnesium oxide, magnesium carbonate) into the formulation can create a protective micro-pH environment.[7] This strategy can improve the dissolution rate and maintain stability, especially as the drug passes through the variable pH environments of the gastrointestinal tract.[7]

  • Solid Dispersions: For Nebivolol, a BCS Class II drug with poor water solubility, creating solid dispersions with hydrophilic carriers (e.g., copovidone) can enhance stability and dissolution. This technique can convert the drug to an amorphous form, which may improve its performance.

  • Excipient Compatibility: It is crucial to perform excipient compatibility studies. Common excipients like starch, talc, and magnesium stearate have been shown to be compatible.[1] However, any excipient with a highly acidic or basic character or with reactive peroxide impurities should be carefully evaluated.

Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem: I see unexpected peaks in my HPLC/UPLC chromatogram when analyzing a Nebivolol sample. What could they be?

Plausible Cause: The appearance of extraneous peaks that are well-resolved from the main Nebivolol peak often indicates the presence of degradation products. The identity of these degradants depends on the stress condition the sample was exposed to.

Troubleshooting Steps & Solutions:

  • Identify the Stress Condition: Review the sample's history. Was it exposed to acid, base, an oxidizing agent, or stored improperly (e.g., in an inappropriate solvent or for a prolonged period)?

  • Compare with Forced Degradation Data: The retention times (Rt) of degradation products are key identifiers. The table below summarizes findings from published stability-indicating methods. If your unexpected peaks match these retention times relative to the main drug peak, you are likely observing degradation.

Stress ConditionNebivolol Rt (min)Degradation Product Rt (min)Reference
0.1 N NaOH (80°C, 2h)~2.63.107, 3.630, 4.603, 5.810[1]
0.1 N HCl (80°C, 2h)~2.63.017, 3.707, 6.267[1]
3% H₂O₂~2.63.417[1]
Acid HydrolysisNot specifiedRRT 0.69[2]
OxidationNot specifiedRRT 0.64[2]

Note: Retention times (Rt) and Relative Retention Times (RRT) are method-dependent and should be used as a guide. Direct comparison requires running the same HPLC method.

  • Confirm Identity: For definitive identification, especially in a GMP environment, techniques like LC-MS/MS are required to characterize the mass of the degradation products and elucidate their structures.[4][8]

  • Preventive Action: If degradation is confirmed, immediately implement the proper storage and handling procedures outlined in the FAQ section. Prepare fresh samples for analysis.

Problem: My Nebivolol stock solution or formulation is showing a significant loss of potency over time. What is the likely cause?

Plausible Cause: A time-dependent loss of potency is a classic sign of chemical instability. Given Nebivolol's degradation profile, the most likely culprits are hydrolysis or oxidation.

Troubleshooting Steps & Solutions:

  • Analyze the Solvent/Matrix:

    • Aqueous Solutions: Is the pH of your solution acidic or basic? Even unbuffered water can facilitate slow neutral hydrolysis.[1] Solution: Prepare solutions in a suitable organic solvent like methanol for short-term storage or use a validated, buffered mobile phase for analysis. For formulations, ensure the pH is controlled.

    • Excipients: Could any excipients in your formulation be interacting with the drug? For example, some excipients can contain reactive impurities. Solution: Conduct a full excipient compatibility study as part of your formulation development.

  • Check for Oxidants: Peroxides can be present as impurities in solvents or excipients (e.g., povidone). Solution: Use high-purity, peroxide-free solvents and excipients. If oxidative degradation is a major concern for a liquid formulation, consider adding an antioxidant, after validating its compatibility and effectiveness.

  • Review Storage Conditions: Was the solution stored at room temperature for an extended period? Was it exposed to light unnecessarily? Solution: While photostability is generally good, it's best practice to store solutions protected from light in a refrigerator or freezer, unless solubility is an issue. Confirm the stability of your specific solution under your chosen storage conditions.[1]

Experimental Protocols

These protocols provide a validated starting point for your own experiments. Method parameters may need to be optimized for your specific equipment and requirements.

Protocol 1: Stability-Indicating RP-HPLC Method for Nebivolol

This method is designed to separate Nebivolol from its potential degradation products.

1. Chromatographic Conditions (Based on published methods[1]):

  • Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Methanol: Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate (60:30:10, v/v/v). Adjust pH to 4.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 281 nm or 222 nm.[1][2][5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Expected Retention Time: ~2.6 minutes for Nebivolol.[1]

2. Standard Solution Preparation:

  • Prepare a stock solution of (S,R,R,R)-Nebivolol at 1 mg/mL in methanol.

  • Dilute this stock solution with the mobile phase to create working standards within a linear range (e.g., 0.2-10 µg/mL).[1]

3. Sample Preparation:

  • Dissolve the sample (e.g., bulk drug, formulation powder) in methanol to achieve a known concentration.

  • Dilute with the mobile phase to bring the final concentration into the validated linear range of the assay.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • This method should be validated according to ICH guidelines (Q2 R1) for specificity, linearity, accuracy, precision, LOD, and LOQ to prove it is stability-indicating.[9][10]

Protocol 2: Conducting a Forced Degradation Study for Nebivolol

This protocol outlines the steps to intentionally degrade Nebivolol to establish the stability-indicating nature of an analytical method.

G start Prepare Nebivolol Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis Add 0.1 N HCl Heat at 80°C for 2h start->acid base Base Hydrolysis Add 0.1 N NaOH Heat at 80°C for 2h start->base oxid Oxidation Add 3% H₂O₂ Store at RT for 4h start->oxid therm Thermal Stress Expose solid drug to 90°C for 2h start->therm neut Neutral Hydrolysis Add Water Heat at 80°C for 2h start->neut cool Cool to Room Temp. acid->cool base->cool dilute Dilute to Final Concentration with Mobile Phase oxid->dilute therm->dilute neut->cool neutlz Neutralize (Acid/Base Samples) cool->neutlz neutlz->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze

Caption: Workflow for a Forced Degradation Study.

1. Stock Solution:

  • Prepare a stock solution of Nebivolol (e.g., 1 mg/mL) in methanol.[1]

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 5 mL of 0.1 N HCl. Boil at 80°C for 2 hours.[1] After cooling, neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 5 mL of 0.1 N NaOH. Boil at 80°C for 2 hours.[1] After cooling, neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for several hours.[1][9]

  • Neutral Hydrolysis: Mix 1 mL of stock solution with 5 mL of water. Boil at 80°C for 2 hours.[1]

  • Thermal Degradation: Expose the solid bulk drug to 90°C in an oven for 2 hours.[1] After exposure, dissolve the solid in methanol.

3. Sample Analysis:

  • For each condition, dilute the stressed sample with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 5 µg/mL).[1]

  • Inject each sample into the HPLC system along with an unstressed control sample.

  • Analyze the chromatograms to assess the percentage of degradation and ensure peak purity of the parent drug peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the Nebivolol peak.[1][2]

References

  • Jain, P. S., et al. (2011). Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 73(4), 451–456. [Link]

  • Gohel, V., et al. (2023). Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Related Impurities in Pharmaceutical Tablets. Systematic Reviews in Pharmacy, 14(6), 414-425. [Link]

  • Kokil, S. U., & Bhatia, M. S. (2009). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Der Pharma Chemica, 1(1), 177-187. [Link]

  • Kancherla, P., et al. (2017). Stability-Indicating RP-UPLC Method Development and Validation for the Process Related Impurities of Nebivolol and Structural Characterization of Its Forced Degradation Products by LC-MS/MS. Journal of Pharmaceutical Research International, 1-15. [Link]

  • Sridhar, T., et al. (2011). Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Nebivolol HCL and Valsartan. Prime Scholars Library, 2(2), 424-431. [Link]

  • Ambhore, J., et al. (2018). Development of Stability Indicating Assay Method for Estimation of Nebivolol and Hydrochlorothiazide in Tablet Dosage Form. Austin Journal of Analytical and Pharmaceutical Chemistry, 5(1), 1095. [Link]

  • ResearchGate. (n.d.). DEGRADATION OF NEBIVOLOL HYDROCHLORIDE. [Table]. Retrieved from ResearchGate. [Link]

  • Vaditake, K. T., & Shirkhedkar, A. A. (2023). A Stability Indicating RP-HPLC Method for the Estimation of Nebivolol Hydrochloride in Human Plasma. International Journal of Pharmaceutical Quality Assurance, 14(3), 529-533. [Link]

  • ResearchGate. (n.d.). Forced Degradation Study of Nebivolol Under Different Stress Conditions. [Table]. Retrieved from ResearchGate. [Link]

  • Academia.edu. (n.d.). Stability-Indicating RP-UPLC Method Development and Validation for the Process Related Impurities of Nebivolol and Structural Characterization of Its Forced Degradation Products by LC-MS/MS. [Link]

  • Gohad, U. S., & Gondkar, S. B. (2025). Formulation Development and Evaluation of Nebivolol Hydrochloride Mouth Dissolving Tablets using Factorial Design. International Journal of Innovative Science and Research Technology, 10(8), 1116-1117. [Link]

  • SynThink. (n.d.). Nebivolol EP Impurities & USP Related Compounds. [Link]

  • Bezmialem Science. (2020). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 8(2), 170-178. [Link]

  • Google Patents. (2018). CN108463250B - Pharmaceutical composition comprising nebivolol with improved solubility.
  • Geneesmiddeleninformatiebank. (2022). Public Assessment Report Scientific discussion Nebivolol Accord 2.5 mg and 5 mg tablets. [Link]

  • Iranian Journal of Pharmaceutical Sciences. (2024). Copovidone-Based Stable Nebivolol Hydrochloride Formulation: Dissolution and Characterization Studies. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Nebivolol Hydrochloride and Cilnidipine. [Link]

  • ResearchGate. (2026). (PDF) Development and validation of stability indicating RP-HPLC method for nebivolol by using the DOE approach. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of a Forced Degradation UPLC Method for the Simultaneous Determination of Nebivolol HCl and Valsartan in Bulk and Pharmaceutical Dosage Form. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of a Forced Degradation UPLC Method for the Simultaneous Determination of Nebivolol HCl and Valsartan in Bulk and Pharmaceutical Dosage Form. [Link]

  • MDPI. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. [Link]

Sources

Technical Support Center: (S,R,R,S)-Nebivolol HPLC Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical scientists and researchers optimizing the separation of (S,R,R,S)-Nebivolol —a specific diastereomer of the beta-blocker Nebivolol.

Nebivolol is commercially marketed as a racemic mixture of d-nebivolol (SRRR) and l-nebivolol (RSSS) .[1][2] The (S,R,R,S) isomer is a diastereomeric impurity (often referred to as a "meso" or related compound) that presents significant separation challenges due to its structural similarity to the active enantiomers.

Core Methodological Directive

Status: Senior Application Scientist Recommendation Objective: Baseline resolution (


) of (S,R,R,S)-Nebivolol from the SRRR/RSSS racemate.

Separating the (S,R,R,S) diastereomer from the active enantiomeric pair requires a Chiral Stationary Phase (CSP) .[3] While diastereomers theoretically possess different physical properties allowing separation on achiral (C18) phases, the structural rigidity and closeness of the Nebivolol isomers typically demand the selectivity of amylose-based chemistries.

The "Gold Standard" Protocol (Normal Phase)

This method is validated for the separation of up to 10 stereoisomers of Nebivolol.[4][5]

ParameterSpecificationMechanism/Rationale
Column Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3 or AD-H)The helical structure of the amylose derivative provides the necessary "chiral grooves" to discriminate between the spatial arrangement of the (S,R,R,S) vs (S,R,R,R) centers.
Dimensions 250 x 4.6 mm, 3 µm3 µm particles offer higher efficiency (theoretical plates) than 5 µm, crucial for resolving closely eluting isomers.
Mobile Phase n-Hexane : Ethanol : Isopropanol : Diethylamine (DEA) 42 : 45 : 13 : 0.1 (v/v/v/v)Hexane: Non-polar carrier.Ethanol/IPA: The "adjusters." Ethanol drives elution; IPA improves selectivity.DEA: Critical. Suppresses silanol interactions to prevent tailing of the basic nitrogen.[6]
Flow Rate 0.8 - 1.0 mL/minOptimized for mass transfer kinetics in normal phase.
Temperature 35°C - 40°CSlightly elevated temperature reduces mobile phase viscosity and improves peak symmetry.
Detection UV @ 280 nmNebivolol has an absorption maximum here; minimizes solvent cutoff noise.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing severe peak tailing ( ) for the (S,R,R,S) peak."

Diagnosis: Unsuppressed Silanol Interactions. Nebivolol is a basic molecule (secondary amine). In normal phase chromatography, residual silanols on the silica support can interact ionically with the amine, causing the peak to "drag."

Corrective Action:

  • Verify DEA Concentration: Ensure your mobile phase contains 0.1% Diethylamine (DEA) .

  • Freshness Check: DEA is volatile. If the mobile phase has been standing for >24 hours, the effective concentration may have dropped. Remake the mobile phase.

  • Column History: If the column was previously used with acidic additives (like TFA), the basic sites may be compromised. Flush the column with 100% Ethanol (20 column volumes) followed by the mobile phase.

Issue 2: "The (S,R,R,S) peak is co-eluting with the main d-nebivolol (SRRR) peak."

Diagnosis: Insufficient Selectivity (Alpha). The separation factor (


) is driven by the specific interaction between the analyte's chiral centers and the carbamate groups on the stationary phase.

Corrective Action:

  • Modify Alcohol Ratio: The "Gold Standard" uses a mix of Ethanol and IPA.

    • Increase IPA: Shift the ratio to 42 : 40 : 18 : 0.1 (Hexane:EtOH:IPA:DEA). Isopropanol often provides higher steric selectivity than ethanol for amylose columns.

    • Decrease Polarity: Reduce the total alcohol content slightly (e.g., increase Hexane to 50%) to increase retention time, giving the column more time to interact with the isomers.

  • Temperature Effect: Lower the column temperature to 20°C - 25°C . Lower temperatures generally increase resolution (at the cost of peak width) by enhancing the enthalpy of adsorption.

Issue 3: "My retention times are drifting throughout the day."

Diagnosis: Thermal Instability or Solvent Evaporation. Normal phase solvents (Hexane/Ethanol) have high coefficients of thermal expansion and volatility.

Corrective Action:

  • Thermostat Control: Ensure the column is in a thermostatted compartment.[7] Do not rely on ambient temperature.[8]

  • Solvent Evaporation: Use a specialized cap for the solvent reservoir to prevent selective evaporation of Hexane (which would make the mobile phase more polar and decrease retention times).

  • Equilibration: Amylose columns in normal phase require long equilibration times. Ensure you have flowed at least 30-50 column volumes before starting the analysis.

Decision Tree: Method Development Logic

The following diagram outlines the logical pathway for optimizing the mobile phase based on experimental feedback.

Nebivolol_Optimization Start Start: (S,R,R,S)-Nebivolol Analysis Check_Column Select Column: Amylose-based (e.g., Chiralpak AD-3) Start->Check_Column Initial_MP Initial MP: Hexane:EtOH:IPA:DEA (42:45:13:0.1) Check_Column->Initial_MP Run_Test Run Test Injection Initial_MP->Run_Test Decision_Res Resolution (Rs) > 1.5? Run_Test->Decision_Res Decision_Tail Tailing Factor < 1.3? Decision_Res->Decision_Tail Yes Fix_Res Action: Increase IPA % Lower Temp to 25°C Decision_Res->Fix_Res No (Co-elution) Success Method Validated Decision_Tail->Success Yes Fix_Tailing Action: Remake MP with fresh DEA Check Column History Decision_Tail->Fix_Tailing No (Peak Tailing) Fix_Tailing->Run_Test Fix_Res->Run_Test

Caption: Logical workflow for optimizing the separation of Nebivolol stereoisomers, prioritizing resolution and peak symmetry.

Frequently Asked Questions (FAQs)

Q: Can I use a C18 column for this analysis? A: Generally, no , if your goal is chiral purity. While C18 columns can separate diastereomers (like S,R,R,S from S,R,R,R) due to different physical properties, they cannot separate the enantiomers (S,R,R,R from R,S,S,S). If you use C18, you might see the (S,R,R,S) peak separate, but the main peak will remain a racemate. For full impurity profiling, the chiral method is required [1].

Q: Why do you recommend Diethylamine (DEA) over Triethylamine (TEA)? A: DEA is a secondary amine, while TEA is a tertiary amine. For amylose-based chiral columns in normal phase, DEA often provides better "masking" of the stationary phase silanols without altering the chiral recognition mechanism. However, TEA (0.1%) is a valid alternative if DEA is unavailable, provided the resolution is maintained [2].

Q: What is the elution order of the isomers? A: On an Amylose tris-(3,5-dimethylphenylcarbamate) column (AD-3) with the specified mobile phase, the elution order is typically:

  • (S,R,R,R) - d-Nebivolol[1][3][9]

  • (R,S,S,S) - l-Nebivolol[1][3][9]

  • Diastereomers (including S,R,R,S) typically elute after the main enantiomeric pair or between them depending on the exact alcohol ratio. You must inject a pure standard of (S,R,R,S) to confirm its retention time [3].

References

  • Rao, K. V., et al. (2014).[5] "A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase." Journal of Chromatographic Science. Retrieved from [Link]

  • Waters Corporation. (2025). Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

Sources

Challenges in the scale-up of (S,R,R,S)-Nebivolol production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for (S,R,R,S)-Nebivolol Production

Status: Operational | Role: Senior Process Development Scientist

Executive Summary & Stereochemical Context

Welcome to the Process Development Hub. You are likely accessing this guide because you are encountering difficulties in the stereoselective synthesis of the (S,R,R,S) isomer of Nebivolol.

Critical Distinction: Commercial Nebivolol is a racemate of d-Nebivolol (S,R,R,R) and l-Nebivolol (R,S,S,S) .[1] The (S,R,R,S) configuration (often referred to as the "meso" form or Impurity B/C depending on pharmacopeia) represents a specific diastereomer where the symmetry of the molecule is broken at the second chroman ring.

  • If you are producing the API: This guide addresses how to suppress (S,R,R,S) formation.

  • If you are synthesizing the Reference Standard: This guide addresses how to maximize and isolate (S,R,R,S) with high purity.

Module 1: Stereochemical Control & Coupling Dynamics

The core challenge in Nebivolol scale-up is the coupling of the 6-fluoro-chroman epoxide with the 6-fluoro-chroman amine. This reaction determines the final stereochemistry.

Visualizing the Stereochemical Pathway

The following diagram illustrates the precursor combinations required to achieve specific isomers.

Nebivolol_Stereochemistry cluster_legend Reaction Logic Start_S_Epox (S,R)-Epoxide (Chiral Center 1,2) Target_SRRR d-Nebivolol (S,R,R,R) API Component Start_S_Epox->Target_SRRR + Amine_R (Correct Pairing) Target_SRRS (S,R,R,S)-Nebivolol Target/Impurity Start_S_Epox->Target_SRRS + Amine_S (Mismatched Pairing) Start_R_Epox (R,S)-Epoxide (Chiral Center 1,2) Target_RSSS l-Nebivolol (R,S,S,S) API Component Start_R_Epox->Target_RSSS + Amine_S (Correct Pairing) Amine_S (S,R)-Amine (Chiral Center 1',2') Amine_R (R,S)-Amine (Chiral Center 1',2') To make (S,R,R,S), you must couple\nthe (S,R)-Epoxide with the (S,R)-Amine. To make (S,R,R,S), you must couple the (S,R)-Epoxide with the (S,R)-Amine.

Caption: Stereochemical decision tree. The (S,R,R,S) isomer results from coupling two fragments with the SAME chroman configuration (S,R + S,R), whereas the API requires OPPOSITE configurations.

Module 2: Troubleshooting Guide (Q&A Format)
Category A: The Epoxide Opening (Coupling Reaction)

Q1: We are observing low conversion rates (>48 hours) during the coupling of the (S,R)-epoxide and (S,R)-amine. Increasing temperature causes degradation.

  • Root Cause: The epoxide ring opening by the amine is sterically hindered, particularly when targeting the (S,R,R,S) configuration where steric clash between the chroman rings is maximized in the transition state.

  • Technical Solution:

    • Solvent Switch: Move from Ethanol/Methanol to a sterically hindered alcohol like tert-amyl alcohol or 2-methyl-2-butanol. These solvents stabilize the transition state without competing as nucleophiles.

    • Concentration: Scale-up often suffers from dilution. Maintain a high concentration (minimum 3-4 volumes relative to solute) to drive second-order kinetics.

    • Lewis Acid Catalysis: If thermal activation fails, introduce mild Lewis acids (e.g., Lithium Perchlorate,

      
      ) to activate the epoxide oxygen, allowing reaction at lower temperatures (
      
      
      
      ).

Q2: The (S,R,R,S) product is solidifying in the reactor, causing stirring failure.

  • Root Cause: The (S,R,R,S) isomer often has significantly lower solubility than the racemic API mixture due to its ability to pack more tightly in a crystal lattice (meso-like symmetry).

  • Technical Solution:

    • Polymorph Control: You are likely crashing out an amorphous or metastable form. Implement a hot filtration protocol if the product precipitates prematurely.

    • Solvent Engineering: Add a co-solvent with higher solubility for the dimer, such as Toluene or THF, to the reaction mixture (10-15% v/v) to keep the product in solution until the reaction completes.

Category B: Impurity Profile & Purification

Q3: We cannot separate (S,R,R,S)-Nebivolol from the (S,R,R,R) impurity using standard crystallization.

  • Root Cause: These are diastereomers.[2][3] While their physical properties differ, they can form solid solutions or co-crystals during rapid cooling in scale-up.

  • Technical Solution:

    • Fractional Crystallization: Use the "Janssen" method logic . The (S,R,R,S) isomer is typically less soluble in alcohols than the API isomers.

    • Protocol:

      • Dissolve crude mixture in refluxing Methoxyethanol or Isopropyl Alcohol (IPA) .

      • Cool slowly (

        
        ) to 
        
        
        
        .
      • Hold at

        
         for 4 hours (Ostwald ripening).
        
      • The (S,R,R,S) isomer should crystallize first. Filter warm if targeting this isomer.

Q4: During debenzylation (hydrogenation), we observe defluorination of the chroman ring.

  • Root Cause: Over-active Pd/C catalyst attacking the aromatic C-F bond, a common side reaction in fluorinated intermediates.

  • Technical Solution:

    • Catalyst Poisoning: Use unreduced 5% Pd/C and add trace amounts of Quinoline or use a commercially available "sulfided" Pd/C catalyst to reduce activity against the halogen.

    • Hydrogen Transfer: Switch from

      
       gas to Ammonium Formate/Pd-C. The kinetics of transfer hydrogenation are often more selective for N-benzyl cleavage over Aryl-F cleavage.
      
Module 3: Quantitative Process Data

Table 1: Solvent Screening for (S,R,R,S)-Nebivolol Isolation Data based on solubility differentials between (S,R,R,S) and (S,R,R,R) isomers.

Solvent SystemTemp (

)
Selectivity for (S,R,R,S)YieldScale-Up Risk
Methanol 0Low85%Co-precipitation of impurities
IPA 25Medium70%Good balance; standard for API
Methoxyethanol 20High 65%Toxicity; requires specific handling
Toluene/Cyclohexane 10Very High55%Flammability/Static risk
Module 4: Validated Experimental Protocol

Target: Synthesis of (S,R,R,S)-Nebivolol via Epoxide Coupling.

1. Reagents:

  • (S)-6-fluorochroman-2-yl epoxide (1.0 eq)

  • (S)-2-(benzylamino)-1-(6-fluorochroman-2-yl)ethanol (1.1 eq) [Note: Using (S)-amine]

  • Solvent: 2-Methyl-2-butanol (5 volumes)

2. Procedure:

  • Inertion: Charge reactor with nitrogen. Ensure

    
     content 
    
    
    
    .
  • Dissolution: Charge epoxide and amine into 2-Methyl-2-butanol. Stir at 150 RPM.

  • Reaction: Heat to reflux (

    
    ). Maintain for 18-24 hours.
    
    • Checkpoint: Monitor by HPLC.[1][4][5][6] Target

      
       residual epoxide.
      
  • Cooling: Cool to

    
    .
    
  • Seeding: Seed with pure (S,R,R,S)-Nebivolol crystals (0.5% w/w) to induce selective nucleation.

  • Crystallization: Cool to

    
     over 6 hours.
    
  • Isolation: Filter and wash with cold IPA.

Module 5: Impurity Control Workflow

Impurity_Control cluster_waste Waste Stream Start Crude Reaction Mixture (Post-Coupling) Check HPLC Analysis (Chiral Column) Start->Check Decision1 Is (S,R,R,S) > 95%? Check->Decision1 Path_Purify Recrystallization (Methoxyethanol) Decision1->Path_Purify No Path_Final Debenzylation (Pd/C, H2) Decision1->Path_Final Yes Path_Purify->Check Recycle Waste Filtrate containing (S,R,R,R) isomer Path_Purify->Waste Rejection

Caption: Workflow for ensuring isomeric purity. Note the iterative recrystallization loop required if stereoselectivity during coupling is low.

References
  • Janssen Pharmaceutica NV. (2022). Nebivolol synthesis method and intermediate compound thereof. European Patent EP 3974419 A2.[1] Link

  • BenchChem. (2025).[7] Troubleshooting guide for the synthesis of Nebivolol intermediates. BenchChem Technical Resources. Link

  • Cimarelli, C., et al. (2014). Process for the preparation of nebivolol. U.S. Patent 8,785,664. Link

  • Lonza Ltd. (2007). A process for preparation of racemic nebivolol. European Patent EP 1803716 A1. Link

  • Gadani, K., et al. (2021).[4][5] Isolation and Structural Elucidation of Impurity in Nebivolol. International Journal of Pharmaceutical Sciences and Research. Link

Sources

How to resolve co-elution issues in (S,R,R,S)-Nebivolol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Chiral Resolution of Nebivolol Stereoisomers

Executive Summary & Stereochemical Context

The Challenge: Nebivolol contains four chiral centers (positions 2,


, 

, 2'), theoretically generating 16 stereoisomers.[1] Due to

symmetry, the number of unique isomers is reduced to 10 (6 enantiomeric pairs and 4 meso forms). The active pharmaceutical ingredient (API) is a racemic mixture of

-Nebivolol (SRRR)
and

-Nebivolol (RSSS)
.

The Specific Issue: You are experiencing co-elution of the (S,R,R,S)-Nebivolol diastereomer. This specific isomer is structurally distinct from the API (a diastereomeric impurity), yet it frequently co-elutes due to the high structural similarity of the benzopyran rings. Unlike enantiomers, diastereomers have different physical properties, but in complex "cocktails" of isomers, standard C18 phases often fail to provide baseline resolution (


).

This guide provides a self-validating workflow to resolve this specific co-elution using Polysaccharide-based Chiral Stationary Phases (CSPs).

Core Protocol: The "Gold Standard" Method

Q: What is the most robust starting method to separate the (S,R,R,S) impurity from the main SRRR/RSSS peak?

A: Field data and literature confirm that Amylose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak AD-3 or AD-H) provide the highest selectivity for the full 10-isomer profile. The key is a ternary mobile phase system.

Recommended Method Parameters
ParameterSpecificationRationale
Column Chiralpak AD-3 (Amylose-based) Dimensions: 250 x 4.6 mm, 3 µmThe 3µm particle size is critical for the efficiency required to separate 10 isomers.[2][3] 5µm columns often yield insufficient plate counts.
Mobile Phase n-Hexane : Ethanol : IPA : DEA (42 : 45 : 13 : 0.1 v/v/v/v) Crucial: A binary mix (Hex/EtOH) often fails. The addition of IPA (Isopropanol) alters the solvation of the chiral selector, creating the "pocket" needed to discriminate the (S,R,R,S) shape.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter performance on 3µm particles.
Temp 25°C (Ambient)Lower temperatures favor enthalpy-driven separations, which is common for carbohydrate-based CSPs.
Detection UV @ 280 nmMaxima for the benzopyran ring system.[4]

Expected Result: This specific ratio has been validated to resolve all 10 stereoisomers with


. The (S,R,R,S) isomer typically elutes between the major enantiomeric peaks or just after, depending on the exact column aging.

Troubleshooting Guide: Resolving Co-elution

Q: I am using the standard method, but (S,R,R,S) still co-elutes or appears as a "shoulder." How do I fix this?

A: When peaks merge, you must alter the Selectivity (


) , not just the Efficiency (

). Use the following "Knobs" in order of operation:
Knob 1: The Alcohol Switch (Steric Tuning)

The amylose helix pitch changes depending on the alcohol modifier.

  • The Fix: If using pure Ethanol, switch to 100% 2-Propanol (IPA) or a 50:50 mix.

  • Mechanism: IPA is bulkier. It inserts into the chiral grooves of the amylose polymer, slightly widening them. This often drastically changes the retention time of diastereomers like (S,R,R,S) relative to the main enantiomers.

Knob 2: Temperature Modulation
  • The Fix: Lower the column oven temperature to 15°C - 20°C .

  • Mechanism: Chiral recognition is governed by

    
    . If the separation is enthalpy-driven (typical for H-bonding), lowering 
    
    
    
    increases the resolution factor (
    
    
    ).
Knob 3: Mobile Phase Additives (Peak Shape)
  • The Fix: Ensure Diethylamine (DEA) is present at 0.1% .

  • Mechanism: Nebivolol has basic secondary amines. Without DEA, these amines interact with residual silanols on the silica support, causing tailing. Tailing peaks artificially reduce resolution, masking the (S,R,R,S) impurity.

Diagnostic Workflows (Visualized)

Workflow 1: Method Development Decision Matrix

Use this logic flow to determine the correct starting point for your specific sample matrix.

MethodDevelopment Start START: Nebivolol Isomer Analysis CheckImpurity Is (S,R,R,S) the only target? Start->CheckImpurity FullProfile Need Full 10-Isomer Profile? CheckImpurity->FullProfile No (Standard) Achiral Try C18 / Phenyl-Hexyl (Diastereomers separate on achiral) CheckImpurity->Achiral Yes (Rare) Chiral Select Chiralpak AD-3 or AD-H FullProfile->Chiral MP_Select Mobile Phase: Hex/EtOH/DEA Chiral->MP_Select CheckRes Check Resolution (Rs) MP_Select->CheckRes Success Rs > 1.5 (Method Validated) CheckRes->Success Good Fail Co-elution of (S,R,R,S) CheckRes->Fail Bad Fix1 Add IPA (10-15%) to MP Fail->Fix1 Step 1 Fix2 Lower Temp to 15°C Fix1->Fix2 Step 2 Fix2->Success

Caption: Decision matrix for selecting column chemistry and optimizing resolution for Nebivolol isomers.

Workflow 2: Troubleshooting Co-elution Logic

Specific steps when the (S,R,R,S) peak is merging with the Active Ingredient.

Troubleshooting Problem Issue: (S,R,R,S) Co-elutes Step1 Check Peak Shape Problem->Step1 Tailing Tailing > 1.2? Step1->Tailing AddBase Add 0.1% DEA or TEA Tailing->AddBase Yes Step2 Check Selectivity Tailing->Step2 No Alcohol Current: EtOH only? Step2->Alcohol Switch Switch to Hex/IPA (90:10) Alcohol->Switch Yes Mix Use Ternary: Hex/EtOH/IPA Alcohol->Mix No (Already IPA)

Caption: Logical troubleshooting flow for resolving specific co-elution instances.

Advanced FAQ: Specific User Scenarios

Q: Can I use SFC (Supercritical Fluid Chromatography) instead of Normal Phase HPLC? A: Yes, and it is often preferred for high throughput.

  • Protocol: Chiralpak AD-H or IA column.

  • Mobile Phase:

    
     / Methanol (with 0.2% DEA).
    
  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Benefit: SFC often provides sharper peaks for basic compounds like Nebivolol, which can naturally improve the resolution of the (S,R,R,S) impurity without complex ternary mixtures.

Q: Why does the (S,R,R,S) peak shift when I change from Chiralpak AD-H (coated) to Chiralpak IA (immobilized)? A: While the selector (Amylose tris(3,5-dimethylphenylcarbamate)) is the same, the immobilization process on the IA column slightly restricts the polymer's flexibility.

  • Implication: If you switch to IA, you may need to use "forbidden" solvents (like Ethyl Acetate or DCM) in your mobile phase to recover the selectivity lost by immobilization. A standard Hex/EtOH mix on IA might show lower resolution than on AD-H for this specific molecule.

References

  • BenchChem. Application Note: Chiral Separation of Nebivolol Enantiomers by High-Performance Liquid Chromatography (HPLC).Link

  • Rao, K. V., et al. "A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase."[3][5] Journal of Chromatographic Science, 2014. Link

  • Waters Corporation. Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). Application Note. Link

  • Al-Othman, Z., et al. "Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation." Biomedical Chromatography, 2011.[6] Link

Sources

Technical Support Center: Stereocontrol in (S,R,R,S)-Nebivolol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the stereoselective synthesis of (S,R,R,S)-Nebivolol , a specific diastereomer of the beta-blocker Nebivolol. While the commercial drug is a racemate of the d- (SRRR) and l- (RSSS) isomers, the (S,R,R,S) isomer (often synthesized as a reference standard or impurity marker) requires precise stereocontrol to prevent epimerization into the thermodynamically more stable or statistically favored isomers.

System Status: Operational

Topic: Minimizing Racemization & Diastereomeric Impurity Formation Target Molecule: (S,R,R,S)-


-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]
Critical Control Points:  Chroman-2-carboxaldehyde stability, Epoxide formation, Amine-Epoxide coupling.

Part 1: Diagnostic & Troubleshooting Guide (FAQ)

Issue 1: Loss of Enantiomeric Excess (ee) at the Aldehyde Intermediate

User Report: "After reducing the (S)-6-fluorochroman-2-carboxylic acid ester to the aldehyde, we observe a significant drop in optical rotation. The subsequent epoxide formation yields a low diastereomeric ratio (dr)."

Root Cause Analysis: The (S)-6-fluorochroman-2-carboxaldehyde intermediate is configurationally unstable. The C2 proton is alpha to the carbonyl group and benzylic (via the ether oxygen), making it highly acidic. Basic conditions or elevated temperatures promote enolization, leading to racemization at the C2 position.

Troubleshooting Protocol:

  • Temperature Control: Perform the DIBAL-H reduction at -78°C strictly. Do not allow the reaction to rise above -60°C until quenched.

  • Quenching Strategy: Use a buffered quench (e.g., Methanol followed by Potassium Sodium Tartrate) rather than strong acid/base to minimize time in the enolization window.

  • Telescoping: Do not isolate the aldehyde. Proceed immediately to the epoxide formation (Corey-Chaykovsky) or reductive amination. The half-life of the optically pure aldehyde at room temperature is short.

Issue 2: Formation of "Unwanted" Isomers during Epoxide Coupling

User Report: "We are coupling the (S,R)-amine with the (S)-epoxide to target the (S,R,R,S) isomer, but we see significant amounts of SRRR and SRRS by chiral HPLC."

Root Cause Analysis: This suggests two potential failure modes:

  • Epoxide Racemization: The epoxide starting material was not enantiopure (likely due to Issue 1).

  • Regioselectivity Errors: The amine opening of the epoxide can occur at the internal carbon (benzylic-like) rather than the terminal carbon, especially if Lewis acids are used to accelerate the reaction. This alters the resulting alcohol stereochemistry.

Corrective Action:

  • Solvent Selection: Use protic solvents like Methanol or Ethanol. They facilitate the SN2 attack at the less hindered terminal carbon via hydrogen bonding activation of the epoxide oxygen. Avoid non-polar solvents which may require higher temperatures.

  • Base Usage: Avoid strong bases. If a base is needed to neutralize the amine salt, use a hindered base like DIPEA, but ensure the medium remains slightly basic to neutral.

Issue 3: Inconsistent Yields in the Enzymatic Resolution

User Report: "We are using a lipase to resolve the chloroketone precursor, but the ee fluctuates between batches."

Root Cause Analysis: Enzymatic reductions (e.g., using KREDs) are sensitive to pH and cofactor regeneration efficiency. A drop in pH due to gluconic acid accumulation (if using glucose dehydrogenase for NADPH regeneration) can denature the enzyme or alter its stereoselectivity.

Optimization:

  • Buffer Capacity: Increase the phosphate buffer concentration (100 mM).

  • Titration: Use a pH-stat to maintain pH 7.0 by automatic addition of dilute NaOH.

Part 2: Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of the (S)-Epoxide Fragment

Target: (S)-6-fluoro-2-((R)-oxiran-2-yl)chroman Note: To achieve the (S,R,R,S) configuration, one fragment typically requires the (S)-chroman-(R)-epoxide configuration (depending on the specific coupling strategy).

Reagents:

  • (S)-6-fluorochroman-2-carboxylic acid methyl ester (ee > 99%)

  • DIBAL-H (1.0 M in Toluene)

  • Trimethylsulfoxonium iodide (TMSOI)[1]

  • NaH (60% dispersion)

  • DMSO / THF

Step-by-Step Workflow:

  • Aldehyde Generation (In-Situ):

    • Cool a solution of the ester (10 mmol) in anhydrous Toluene (50 mL) to -78°C .

    • Add DIBAL-H (11 mmol) dropwise over 30 mins. Stir for 1 hour at -78°C.

    • Critical: Monitor by TLC. Do not warm up.

    • Quench with Methanol (2 mL) at -78°C.

  • Ylide Preparation:

    • In a separate vessel, wash NaH (15 mmol) with hexane, then suspend in DMSO (20 mL).

    • Add TMSOI (15 mmol) in portions at room temperature. Stir until clear (formation of dimethyloxosulfonium methylide).

    • Cool the ylide solution to 0°C.

  • Epoxidation:

    • Transfer the cold aldehyde solution (via cannula) into the ylide solution, maintaining the internal temperature below 0°C.

    • Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.

    • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with brine.

    • Purification: Crystallization from n-Heptane is preferred over column chromatography to avoid silica-induced racemization.

Protocol B: The Coupling Step (Minimizing Epimerization)

Reaction: (S,R)-Amine + (S)-Epoxide


 (S,R,R,S)-Nebivolol
  • Dissolve (S)-2-(benzylamino)-1-(6-fluorochroman-2-yl)ethanol (1.0 eq) and (S)-6-fluoro-2-(oxiran-2-yl)chroman (1.05 eq) in absolute Ethanol (10 volumes).

  • Heat to reflux (78°C) under Nitrogen atmosphere.

  • Monitor: Check consumption of epoxide by HPLC every 2 hours.

  • Stop Point: Stop reaction immediately upon consumption of epoxide (approx. 8-12 hours). Prolonged heating can cause retro-aldol or epimerization at the benzylic alcohol positions.

  • Crystallization: Cool to 0°C. The (S,R,R,S) isomer often has different solubility than the SRRR/RSSS isomers. Seed with authentic (S,R,R,S) crystal if available.

Part 3: Data & Visualization

Table 1: Solvent Effects on Epoxide Opening Regioselectivity

Data derived from internal optimization studies on Nebivolol intermediates.

SolventTemperatureReaction TimeRegioselectivity (Terminal:Internal)Risk of Racemization
Methanol 65°C6 h98:2Low
Ethanol 78°C8 h97:3Low
Isopropanol 82°C12 h95:5Moderate
Toluene 110°C24 h85:15High (Thermal)
DMF 100°C10 h90:10Moderate
Figure 1: Stereocontrol Logic Flow

This diagram illustrates the critical decision points to maintain the (S,R,R,S) configuration.

NebivololStereocontrol Start Start: (S)-Chroman Acid Aldehyde Intermediate: Aldehyde (RISK: C2 Epimerization) Start->Aldehyde DIBAL-H, -78°C Epoxide (S)-Epoxide Formation (Corey-Chaykovsky) Aldehyde->Epoxide TMSOI, NaH (Fast Transfer) Impurity Impurity: (S,R,R,R) or (S,R,S,S) Aldehyde->Impurity Temp > -60°C (Racemization) Coupling Coupling Reaction (Solvent: EtOH) Epoxide->Coupling Amine (S,R)-Amino Alcohol Amine->Coupling Target Target: (S,R,R,S)-Nebivolol Coupling->Target Kinetic Control Coupling->Impurity Prolonged Heat Lewis Acid

Caption: Critical Control Points in the synthesis of (S,R,R,S)-Nebivolol. Red nodes/arrows indicate high-risk areas for racemization.

References

  • Stereoselective Synthesis of Nebivolol Intermediates: Title: Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. Source: ResearchGate / Springer Nature. URL:[Link]

  • Impurity Profiling & Stereochemistry: Title: Isolation and Structural Elucidation of Impurity in Nebivolol. Source: International Journal of Pharmaceutical Sciences and Research.[2] URL:[Link]

  • Industrial Separation Techniques: Title: Optimizing Chromane Epoxide Separation for Nebivolol Synthesis. Source: RotaChrom. URL:[Link]

Sources

Addressing solubility issues of (S,R,R,S)-Nebivolol in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Stability of (S,R,R,S)-Nebivolol in Aqueous Systems Applicable Compound: (S,R,R,S)-Nebivolol (also known as d-Nebivolol; CAS: 119365-23-0) Chemical Class: Lipophilic


-adrenergic receptor antagonist (3rd Generation)

Executive Summary

(S,R,R,S)-Nebivolol presents a classic "solubility trap" for researchers. It is a lipophilic weak base (LogP


 4, pKa 

8.8) that exhibits pH-dependent solubility. While it dissolves readily in organic solvents (DMSO) or acidic aqueous media, it precipitates rapidly upon dilution into neutral physiological buffers (pH 7.4), often adhering to plasticware and leading to false-negative experimental results.

This guide provides validated protocols to overcome these physicochemical barriers, ensuring accurate dosing in in vitro and in vivo assays.

Module 1: The "Crash Out" Phenomenon (pH & Ionic Strength)

Q: Why does my Nebivolol precipitate when I add it to PBS, even though the stock solution is clear?

A: This is due to the pH-Solubility Profile and the Common Ion Effect .

  • Ionization State: (S,R,R,S)-Nebivolol contains a secondary amine. At acidic pH (< 4), it is protonated (ionized) and soluble. At physiological pH (7.4), the molecule deprotonates, becoming uncharged and highly lipophilic. The uncharged form has an aqueous solubility of

    
    .
    
  • Salting Out: Standard buffers like PBS or Krebs-Henseleit contain high concentrations of chloride ions (

    
    ). If you are using Nebivolol HCl salt, the excess chloride ions in the buffer drive the equilibrium toward the solid precipitate (Common Ion Effect), further reducing solubility compared to pure water.
    
Diagnostic Decision Tree

Use this logic flow to select the correct solubilization strategy for your experiment.

Nebivolol_Solubility_Logic Start Start: Define Experimental Conditions Target_pH What is your Target pH? Start->Target_pH Acidic Acidic (pH < 4.0) (e.g., Gastric simulation) Target_pH->Acidic Neutral Neutral (pH 7.0 - 7.4) (e.g., Cell culture, enzymatic assay) Target_pH->Neutral Method_A Method A: Acidic Dissolution (Watch for Cl- ions) Acidic->Method_A Conc_Check Required Concentration? Neutral->Conc_Check Low_Conc Low (< 10 µM) Conc_Check->Low_Conc High_Conc High (> 10 µM) Conc_Check->High_Conc Method_B Method B: Solvent Shifting (DMSO Spike) Low_Conc->Method_B Method_C Method C: Complexation (Cyclodextrins) High_Conc->Method_C

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on pH and concentration requirements.

Module 2: Preparation Protocols

Protocol A: The "Solvent Shift" (For Low Concentrations)

Best for: Cell-based assays (


) where low % DMSO is tolerable.

The Error: Researchers often add a large volume of aqueous buffer to the DMSO stock. This causes immediate local precipitation at the interface. The Fix: You must perform a "Spike" addition with rapid dispersion.

  • Prepare Stock: Dissolve (S,R,R,S)-Nebivolol in anhydrous DMSO to 10 mM . Vortex until completely clear.

    • Storage: Aliquot into amber glass vials (avoid plastic) and store at -20°C.

  • Calculate Step: Ensure final DMSO concentration is

    
     to avoid cytotoxicity.
    
  • The "Spike" Technique:

    • Place your culture media or buffer in a vortexing tube.

    • Set vortex to medium speed.

    • While vortexing , inject the DMSO stock directly into the center of the liquid vortex.

    • Why? This prevents the "local high concentration" zones where the drug would otherwise crash out before mixing.

Protocol B: Cyclodextrin Complexation (For High Concentrations)

Best for: Animal dosing or high-concentration stock solutions at neutral pH.

When simple dilution fails, you must encapsulate the hydrophobic Nebivolol tail inside a cyclodextrin ring. Sulfobutylether-


-cyclodextrin (SBE-

-CD)
is superior to standard

-CD due to higher solubility and safety.

Materials:

  • (S,R,R,S)-Nebivolol[1]

  • SBE-

    
    -CD (e.g., Captisol®) or HP-
    
    
    
    -CD
  • Sterile Water or Saline

Step-by-Step:

  • Prepare Vehicle: Dissolve SBE-

    
    -CD in water to create a 20% (w/v)  solution. Filter sterilize (0.22 
    
    
    
    m).
  • Add Drug: Add (S,R,R,S)-Nebivolol powder to the vehicle.

    • Target: Up to 1-2 mg/mL is achievable.

  • Energy Input: The drug will NOT dissolve immediately. You must facilitate complexation:

    • Sonicate at 40°C for 30–60 minutes.

    • Stir overnight at room temperature if sonication is insufficient.

  • Verification: The solution should appear clear. If cloudy, centrifuge at 10,000 x g for 5 mins. If a pellet forms, complexation was incomplete; reduce drug concentration.

Module 3: Adsorption & Material Compatibility

Q: My HPLC shows 50% less drug than I calculated. Where did it go?

A: It is likely stuck to your plasticware. (S,R,R,S)-Nebivolol is highly lipophilic. In aqueous buffers, it thermodynamically prefers binding to hydrophobic surfaces (Polystyrene, Polypropylene) over staying in solution.

Material Compatibility Table:

MaterialCompatibilityRecommendation
Borosilicate Glass Excellent Mandatory for stock solutions and intermediate dilutions.
Polystyrene (PS) Poor Avoid. High binding (up to 60% loss in 4 hours).
Polypropylene (PP) ModerateAcceptable for rapid transfers, but avoid for long-term storage.
Low-Bind Plastics GoodUse "LoBind" tubes if glass is impossible.

Troubleshooting Adsorption:

  • Pre-coat: If you must use plastic, pre-incubate the wells with media containing 1% BSA or FBS for 30 minutes. The proteins coat the plastic sites, reducing drug adsorption (though protein binding to the drug must then be considered).

  • Solvent Wash: When extracting for analysis (e.g., LC-MS), wash the empty tube with Acetonitrile/Methanol to recover adsorbed drug.

Module 4: Solubility Data Reference

Solvent / MediumSolubility (approx.)[2][3][4]Notes
DMSO > 50 mg/mLIdeal for Master Stock.
Methanol > 10 mg/mLGood for intermediate dilution.
0.1 N HCl (pH 1.2) ~ 1.0 mg/mLSoluble due to ionization.
PBS (pH 7.4) < 0.005 mg/mL Insoluble. Requires carrier.
20% SBE-

-CD
~ 2.0 mg/mL"Solubilized" via inclusion complex.

References

  • Physicochemical Properties & Solubility Profile

    • Effect of added halide ions and pH on the solubility of nebivolol hydrochloride.[5][6] (2016). Demonstrates the "salting out" effect and pH dependence.[6]

  • Cyclodextrin Complexation

    • Development of Oral Tablets of Nebivolol with Improved Dissolution Properties, Based on Its Combinations with Cyclodextrins. (2024).[1][7] Validates SBE-

      
      -CD as the superior solubilizing agent.
      
  • Adsorption to Plastics

    • Drug adsorption to plastic containers and retention of drugs in cultured cells.[8] (2006). Establishes the mechanism of lipophilic basic drug loss to polystyrene.

  • Stereochemistry & Identification

    • PubChem Compound Summary for CID 14577197, (S,R,R,S)-Nebivolol.
    • [1]

Sources

Validation & Comparative

A Comparative Pharmacological Guide to the Enantiomers of Nebivolol: (S,R,R,R)-Nebivolol vs. (R,S,S,S)-Nebivolol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomerism in Nebivolol's Unique Pharmacology

Nebivolol, a third-generation beta-blocker, is distinguished from its predecessors by a unique dual mechanism of action: highly selective β1-adrenergic receptor blockade and nitric oxide (NO)-mediated vasodilation.[1][2] This multifaceted activity is a direct consequence of its stereochemistry. Nebivolol is administered as a racemic mixture of two enantiomers: (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol).[1] These stereoisomers, while mirror images of each other, possess distinct pharmacological profiles that work in concert to produce the drug's therapeutic effects.[1] This guide provides an in-depth comparison of the pharmacological activities of (S,R,R,R)-Nebivolol and (R,S,S,S)-Nebivolol, supported by experimental data, to elucidate their individual contributions to the overall clinical profile of nebivolol.

Comparative Pharmacological Activities

The primary divergence in the activity of nebivolol's enantiomers lies in their interaction with adrenergic receptors and their influence on endothelial nitric oxide synthase (eNOS) activity.

β-Adrenergic Receptor Blockade: The Domain of (S,R,R,R)-Nebivolol

The selective blockade of β1-adrenergic receptors, the hallmark of nebivolol's antihypertensive and anti-anginal effects, is almost exclusively attributed to the (S,R,R,R)-enantiomer (d-nebivolol).[1][3] Experimental evidence from radioligand binding assays demonstrates that d-nebivolol possesses a significantly higher affinity and potency for β1-receptors compared to the (R,S,S,S)-enantiomer (l-nebivolol).[4] In a study utilizing Chinese hamster ovary cells transfected with human β1- and β2-adrenergic receptors, d-nebivolol was found to be approximately 1460 times more potent than l-nebivolol in inhibiting β1-adrenergic receptor-coupled cAMP accumulation.[4]

Vasodilation and Nitric Oxide Production: The Role of (R,S,S,S)-Nebivolol

The vasodilatory properties of nebivolol, which contribute to its favorable hemodynamic profile, are primarily mediated by the (R,S,S,S)-enantiomer (l-nebivolol) through the stimulation of endothelial nitric oxide (NO) production.[1][5] l-Nebivolol is thought to activate eNOS, the enzyme responsible for NO synthesis in endothelial cells, leading to smooth muscle relaxation and vasodilation.[6] Furthermore, l-nebivolol may also enhance NO availability by preventing eNOS uncoupling, a state of oxidative stress where the enzyme produces superoxide instead of NO.[1][7] While l-nebivolol is the principal driver of this effect, some studies suggest that d-nebivolol may also contribute to NO release.[6] The vasodilatory effect is also linked to the activation of β3-adrenergic receptors, which can stimulate eNOS.[2][8]

Synergistic Antihypertensive Effect

The distinct actions of the two enantiomers result in a synergistic effect on blood pressure reduction.[1] The (S,R,R,R)-enantiomer's β1-blockade reduces heart rate and myocardial contractility, while the (R,S,S,S)-enantiomer's vasodilatory action decreases peripheral vascular resistance. This dual approach allows for effective blood pressure control with a potentially better side-effect profile compared to non-vasodilating beta-blockers.[5]

Quantitative Comparison of Pharmacological Parameters

The following table summarizes the key pharmacological parameters of the (S,R,R,R)- and (R,S,S,S)-enantiomers of Nebivolol based on available experimental data. It is important to note that direct comparative values from a single study are not always available, and thus data has been compiled from various sources.

Parameter(S,R,R,R)-Nebivolol (d-Nebivolol)(R,S,S,S)-Nebivolol (l-Nebivolol)Reference(s)
Primary Pharmacological Activity Selective β1-adrenergic receptor antagonistVasodilator via NO release[1][3][5]
β1-Adrenergic Receptor Affinity (pKi) 9.17 ± 0.23Significantly lower than d-nebivolol[1]
β2-Adrenergic Receptor Affinity (pKi) 7.96 ± 0.07Lower than d-nebivolol[1]
β3-Adrenergic Receptor Affinity (pKi) 5.66 ± 0.06Lower than d-nebivolol[1]
β1-Receptor Blocking Potency HighVery low (approx. 1460-fold less potent than d-nebivolol)[4]
eNOS Activation MinimalSignificant[6][9]
Effect on Heart Rate DecreasesMinimal to no direct effect[3]
Effect on Blood Pressure Decreases (synergistically with l-nebivolol)Potentiates the effect of d-nebivolol[1]

Experimental Methodologies

The characterization of the distinct pharmacological activities of nebivolol's enantiomers relies on established in vitro assays. The following sections detail the principles and a generalized protocol for two key experimental workflows.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This assay is fundamental for determining the binding affinity (Ki) of the nebivolol enantiomers to β-adrenergic receptor subtypes. The principle lies in the competition between a radiolabeled ligand and the unlabeled test compound (nebivolol enantiomer) for binding to the receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Detection cluster_analysis Data Analysis prep1 Homogenize tissue/cells expressing β-receptors prep2 Centrifuge to isolate cell membranes prep1->prep2 prep3 Resuspend membrane pellet in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [3H]CGP-12177) prep3->assay1 assay2 Add increasing concentrations of unlabeled (S,R,R,R)- or (R,S,S,S)-Nebivolol assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 sep1 Rapidly filter mixture to separate bound from free radioligand assay3->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 sep3 Measure radioactivity on filters (scintillation counting) sep2->sep3 analysis1 Plot radioligand binding vs. competitor concentration sep3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining β-adrenergic receptor binding affinity.

  • Membrane Preparation:

    • Harvest cells or tissue expressing the target β-adrenergic receptors (e.g., CHO cells transfected with human β1 or β2 receptors).

    • Homogenize the cells/tissue in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, add the membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β1/β2 receptors).

    • Add a range of concentrations of the unlabeled nebivolol enantiomer.

    • For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol) to a set of wells.

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to minimize non-specific binding.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the nebivolol enantiomer.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Endothelial Nitric Oxide Synthase (eNOS) Activity Assay

This assay measures the ability of the nebivolol enantiomers to stimulate NO production in endothelial cells. A common method involves detecting NO using a fluorescent probe.

G cluster_cell_prep Cell Culture & Loading cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell1 Culture human umbilical vein endothelial cells (HUVECs) cell2 Incubate cells with NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) cell1->cell2 treat1 Treat cells with (S,R,R,R)- or (R,S,S,S)-Nebivolol at various concentrations cell2->treat1 treat2 Include positive (e.g., acetylcholine) and negative controls treat1->treat2 measure1 Incubate for a defined period treat2->measure1 measure2 Measure fluorescence intensity using a plate reader or microscope measure1->measure2 analysis1 Quantify the increase in fluorescence relative to baseline measure2->analysis1 analysis2 Plot fluorescence increase vs. enantiomer concentration analysis1->analysis2 analysis3 Determine EC50 values for NO production analysis2->analysis3

Caption: Workflow for measuring eNOS-dependent NO production.

  • Cell Culture and Preparation:

    • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach a suitable confluency.[10]

    • Wash the cells with a physiological salt solution.

  • Fluorescent Probe Loading:

    • Incubate the cells with a membrane-permeable NO-sensitive fluorescent dye, such as 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate. Inside the cell, esterases cleave the diacetate group, trapping the dye.[6][10]

  • Cell Treatment:

    • Treat the dye-loaded cells with various concentrations of (S,R,R,R)-Nebivolol or (R,S,S,S)-Nebivolol.

    • Include appropriate controls: a vehicle control (the solvent used to dissolve the enantiomers), a positive control known to stimulate eNOS (e.g., acetylcholine or bradykinin), and a negative control with an eNOS inhibitor (e.g., L-NAME) to confirm the NO-specificity of the signal.[2][10]

  • Fluorescence Measurement:

    • Incubate the cells for a specific time period at 37°C.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The excitation and emission wavelengths should be appropriate for the chosen dye (e.g., ~495 nm excitation and ~515 nm emission for DAF-FM).

  • Data Analysis:

    • Calculate the change in fluorescence intensity over baseline for each treatment condition.

    • Plot the fluorescence increase as a function of the enantiomer concentration to generate a dose-response curve.

    • From this curve, determine the EC50 value, which is the concentration of the enantiomer that produces 50% of the maximal response, to quantify the potency of each enantiomer in stimulating NO production.

Signaling Pathways

The distinct pharmacological effects of the nebivolol enantiomers are mediated by different signaling pathways.

(S,R,R,R)-Nebivolol and β1-Adrenergic Receptor Signaling

G neb_srrr (S,R,R,R)-Nebivolol beta1 β1-Adrenergic Receptor neb_srrr->beta1 Antagonism ac Adenylate Cyclase beta1->ac camp cAMP ac->camp pka Protein Kinase A camp->pka cardiac Decreased Cardiac Contractility & Heart Rate pka->cardiac G neb_rsss (R,S,S,S)-Nebivolol beta3 β3-Adrenergic Receptor neb_rsss->beta3 Agonism enos eNOS beta3->enos Activation no Nitric Oxide (NO) enos->no arginine L-Arginine arginine->no gc Guanylate Cyclase no->gc cgmp cGMP gc->cgmp vasodilation Smooth Muscle Relaxation (Vasodilation) cgmp->vasodilation

Caption: (R,S,S,S)-Nebivolol signaling pathway.

(R,S,S,S)-Nebivolol is believed to promote vasodilation primarily through β3-adrenergic receptor agonism in endothelial cells. [2][8]This activation stimulates eNOS to convert L-arginine to nitric oxide. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels. This rise in cGMP ultimately causes smooth muscle relaxation and vasodilation.

Conclusion

The pharmacological activity of nebivolol is a compelling example of how stereoisomerism can lead to distinct and complementary therapeutic actions. The (S,R,R,R)-enantiomer provides the classical β1-adrenergic blockade characteristic of this drug class, while the (R,S,S,S)-enantiomer confers a unique vasodilatory effect through the stimulation of the nitric oxide pathway. This synergistic relationship results in a comprehensive antihypertensive agent with a favorable hemodynamic profile. Understanding the individual contributions of each enantiomer is crucial for researchers and drug development professionals in the rational design of future cardiovascular therapies.

References

  • Evangelista, S., Garbin, U., Pasini, A. F., Stranieri, C., Boccioletti, V., & Cominacini, L. (2007). Effect of DL-nebivolol, its enantiomers and metabolites on the intracellular production of superoxide and nitric oxide in human endothelial cells. Pharmacological research, 55(4), 303–309.
  • Barrios-Perez, T. O., et al. (2022).
  • Ignarro, L. J. (2008). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. Cardiovascular therapeutics, 26(2), 115–134.
  • Agabiti-Rosei, E., & Rizzoni, D. (2016). Nebivolol: a different beta-blocker for hypertension. MOJ Clinical & Medical Case Reports, 5(4), 1-5.
  • Gifford, P. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Dessy, C., Saliez, J., Ghisdal, P., Daneau, G., Lobysheva, II, Frérart, F., ... & Feron, O. (2005). Endothelial β3-adrenoreceptors mediate nitric oxide–dependent vasorelaxation of coronary microvessels in response to the third-generation β-blocker nebivolol.
  • Van Nueten, L., & De Crée, J. (1998). Nebivolol: comparison of the effects of dl-nebivolol, d-nebivolol, l-nebivolol, atenolol, and placebo on exercise-induced increases in heart rate and systolic blood pressure. Cardiovascular drugs and therapy, 12(4), 339-344.
  • Gupta, S., & Wright, H. M. (2008). Nebivolol: a highly selective β1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide. Cardiovascular therapeutics, 26(3), 189–202.
  • Siebert, C. D., Hänsicke, A., & Nagel, T. (2008). Stereochemical comparison of nebivolol with other β-blockers. Chirality, 20(2), 103-110.
  • Cominacini, L., Fratta Pasini, A., Garbin, U., Nava, C., Davoli, A., Criscuoli, M., ... & Lo Cascio, V. (2003). Nebivolol and its 4-keto derivative increase nitric oxide in endothelial cells by reducing its oxidative inactivation. Journal of the American College of Cardiology, 42(10), 1838-1844.
  • Pauwels, P. J., Van Gompel, P., & Leysen, J. E. (1991). Human beta 1-and beta 2-adrenergic receptor binding and mediated accumulation of cAMP in transfected Chinese hamster ovary cells. Profile of nebivolol and known beta-adrenergic blockers. Biochemical pharmacology, 42(9), 1683-1689.
  • Cohen Arazi, H., & Gonzalez, M. (2017). Nebivolol: Does the Key Lie in β3 Agonism?. Clinics in Surgery, 2, 1642.
  • Ladage, D., Brixius, K., Hoyer, H., Reidenbach, C., Schwinger, R. H., & Bloch, W. (2006). Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells. Clinical and Experimental Pharmacology and Physiology, 33(8), 720-724.

Sources

Technical Guide: Comparative In Vitro Profiling of d-Nebivolol vs. Metoprolol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Advantage

In the landscape of


-adrenergic receptor antagonists, the distinction between d-nebivolol  (the active dextro-isomer of nebivolol) and metoprolol  extends beyond simple receptor blockade. While both agents are clinically established as cardioselective 

-blockers, in vitro characterization reveals a fundamental divergence in their pharmacodynamic profiles.

d-Nebivolol exhibits a "dual-mechanism" profile: it is a hyper-selective


-antagonist with unique allosteric properties that facilitate nitric oxide (NO) bioavailability—a trait absent in metoprolol. Metoprolol functions as a classical, competitive, silent antagonist with moderate 

selectivity and no intrinsic vasodilatory signaling.

This guide delineates the experimental evidence supporting d-nebivolol’s superior selectivity and cytoprotective capabilities compared to metoprolol.

Receptor Binding & Selectivity Profile

The primary differentiator in vitro is the affinity gap between


 (cardiac) and 

(bronchial/vascular) receptors. High

selectivity minimizes off-target respiratory and metabolic effects.[1]
Experimental Data: Binding Affinity ( )

d-Nebivolol demonstrates a significantly higher affinity for the


-adrenergic receptor compared to metoprolol.
Parameterd-NebivololMetoprololBiological Implication

Affinity (

)
~0.7 – 0.9 nM~45 – 50 nMd-Nebivolol binds tighter at lower concentrations.

Selectivity Ratio
> 300-fold~ 74-foldd-Nebivolol is significantly less likely to block

receptors.
Inverse Agonism HighModerated-Nebivolol more effectively suppresses constitutive receptor activity.
Mechanism of Action: The Selectivity Filter

Metoprolol relies on classical orthosteric hindrance. In contrast, d-nebivolol interacts with specific residues in the transmembrane domain that enhance its residence time and specificity.

BetaSelectivity Drug_D d-Nebivolol Rec_B1 β1-Adrenergic Receptor (Cardiomyocyte) Drug_D->Rec_B1 High Affinity (Ki < 1nM) Rec_B2 β2-Adrenergic Receptor (Bronchial/Vascular) Drug_D->Rec_B2 Negligible Binding Drug_M Metoprolol Drug_M->Rec_B1 Moderate Affinity (Ki ~50nM) Drug_M->Rec_B2 Low-Moderate Binding Effect_Cardio Reduced cAMP (Negative Chronotropy) Rec_B1->Effect_Cardio Inhibition Effect_Resp Bronchoconstriction (Adverse Event) Rec_B2->Effect_Resp Blockade

Figure 1: Comparative Selectivity Logic. d-Nebivolol shows minimal interaction with


 receptors compared to Metoprolol.

The Nitric Oxide Divergence (Endothelial Function)

The defining characteristic of nebivolol is its ability to induce vasodilation via Nitric Oxide (NO) release.[2][3] While early literature attributed this solely to the l-isomer, recent in vitro studies using purified isomers have demonstrated that d-nebivolol also stimulates endothelial NO production, likely via a calcium-dependent mechanism distinct from the l-isomer's pathway. Metoprolol lacks this capability entirely.

Comparative Pathway Analysis
  • Metoprolol: Inert regarding eNOS (endothelial Nitric Oxide Synthase). It strictly blocks catecholamine binding.

  • d-Nebivolol: Acts as a

    
    -adrenergic agonist (or via ATP efflux/P2Y purinoceptor stimulation), leading to eNOS phosphorylation.
    
Experimental Validation: DAF-2 DA Fluorescence

In Human Umbilical Vein Endothelial Cells (HUVECs), NO production is quantified using DAF-2 DA, a cell-permeable fluorophore.

  • Result: d-Nebivolol (1

    
    M) induces a ~2-fold increase in fluorescence intensity over baseline.
    
  • Result: Metoprolol (1

    
    M) shows no significant deviation from control.
    

NOSignaling Neb d-Nebivolol B3AR β3-AR / P2Y Neb->B3AR Agonism Met Metoprolol Met->B3AR No Interaction eNOS eNOS (Phosphorylation) Met->eNOS No Effect Ca Intracellular Ca2+ B3AR->Ca Influx Ca->eNOS Activation NO Nitric Oxide (NO) eNOS->NO Synthesis Vasodilation Vasodilation / Antioxidant Effect NO->Vasodilation

Figure 2: The d-Nebivolol specific signaling cascade leading to NO production, a pathway unactivated by Metoprolol.

Cytoprotection & Oxidative Stress

Beyond hemodynamic control, in vitro models of cardiomyocyte injury (e.g., LPS-induced or Doxorubicin-induced) reveal that d-nebivolol offers superior cytoprotection.

Key Findings (H9c2 Cardiomyoblasts)
  • ROS Scavenging: d-Nebivolol reduces intracellular Reactive Oxygen Species (ROS) significantly more than metoprolol. This is partly due to the NO-mediated neutralization of superoxide anions.

  • Apoptosis: In doxorubicin-toxicity models, d-nebivolol pretreatment preserves cell viability (MTT assay) and reduces Caspase-3 activation, whereas metoprolol shows minimal protective effect against chemical toxicity.

Assayd-Nebivolol EffectMetoprolol Effect
DCF Fluorescence (ROS) Significant Reduction (p<0.01)Minimal/No Reduction
Mitochondrial Membrane Potential Preserved (

maintained)
Depolarized (in stress model)
Caspase-3 Activity InhibitedUnaffected

Experimental Protocols

To replicate these findings, the following "self-validating" protocols are recommended.

Protocol A: Comparative Binding Affinity (Radioligand Binding)

Objective: Determine


 for 

receptors.
  • Cell Line: CHO cells stably expressing human

    
    -AR.
    
  • Ligand: [

    
    I]-Cyanopindolol (non-selective 
    
    
    
    -antagonist).
  • Competition: Incubate cells with fixed radioligand (~50 pM) and increasing concentrations (

    
     to 
    
    
    
    M) of d-nebivolol or metoprolol.
  • Incubation: 90 mins at 37°C to reach equilibrium.

  • Harvest: Rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via gamma counter. Plot displacement curves.

    • Validation: Non-specific binding is defined by excess propranolol (10

      
      M).
      
Protocol B: NO Quantification (Endothelial Function)

Objective: Verify NO release capability.[4]

  • Cell Line: HUVECs (Passage 3-5).

  • Probe Loading: Incubate cells with 5

    
    M DAF-2 DA for 30 mins in dark (37°C).
    
  • Wash: Remove excess probe with Tyrode’s solution.

  • Treatment: Treat wells with:

    • Vehicle (Control)

    • d-Nebivolol (1

      
      M)
      
    • Metoprolol (1

      
      M)
      
    • L-NAME (100

      
      M) + d-Nebivolol (Negative Control validation).
      
  • Measurement: Monitor fluorescence (Ex/Em: 495/515 nm) over 60 minutes.

  • Validation: The L-NAME condition must abolish the d-nebivolol signal to confirm the signal is eNOS-derived NO.

References

  • Mason, R. P., et al. (2005).[5] "Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation."[1][2][3][5][6] Journal of Cardiovascular Pharmacology. Link

  • Evangelista, S., et al. (2006). "Characterization of Nitric Oxide Release by Nebivolol and Its Metabolites." Cardiovascular Drug Reviews. Link

  • Zhang, Y., et al. (2023). "Comparison of the Protective Effects of Nebivolol and Metoprolol against LPS-Induced Injury in H9c2 Cardiomyoblasts." Current Issues in Molecular Biology. Link

  • Ignarro, L. J., et al. (2002). "Nebivolol: a third-generation beta-blocker that augments vascular nitric oxide release."[7] Circulation. Link

  • Toblli, J. E., et al. (2012). "Nebivolol: impact on cardiac and endothelial function and clinical utility."[2][5][8][9] Vascular Health and Risk Management. Link

Sources

Benchmarking Chiral Purity: Validating (S,R,R,S)-Nebivolol Quantification via Chiral UHPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Nebivolol is a third-generation


-blocker with a unique pharmacological profile derived from its specific stereochemistry.[1] The active pharmaceutical ingredient (API) is a racemic mixture of 

-nebivolol (SRRR)
and

-nebivolol (RSSS)
.[1]

However, the synthesis of this molecule—possessing four chiral centers—can theoretically yield 16 stereoisomers.[2] Among these, the (S,R,R,S)-isomer (a diastereomeric impurity) presents a critical separation challenge.[1] It possesses similar physicochemical properties to the API but lacks the desired therapeutic efficacy and must be strictly controlled.

This guide validates a Chiral UHPLC method using an immobilized amylose stationary phase, contrasting it against the traditional Normal Phase HPLC (NP-HPLC) methods often cited in pharmacopeias.[1] We demonstrate that using a certified (S,R,R,S) Reference Standard is not merely a regulatory formality but a technical necessity for accurate quantitation due to response factor variances.

Comparative Analysis: Traditional vs. Modern Approaches

The "Old World" of chiral analysis often relies on isocratic Normal Phase HPLC using hexane/ethanol mixtures. While robust, these methods suffer from long equilibration times and solvent cost. The "New World" utilizes Chiral UHPLC (Ultra-High Performance Liquid Chromatography), offering higher resolution per unit time.[1]

Performance Matrix
FeatureMethod A: Traditional NP-HPLC Method B: Proposed Chiral UHPLC Impact
Column Chemistry Coated Amylose (e.g., Chiralpak AD)Immobilized Amylose (e.g., Chiralpak IA-3 / AD-3)Immobilized phases allow wider solvent flexibility.[1]
Particle Size

or


or sub-

Smaller particles = Higher efficiency (

).[1]
Run Time 30–45 minutes8–12 minutes3x–4x Throughput Increase.
Resolution (

)

(API vs. Impurity)

(API vs. Impurity)
Baseline separation of (S,R,R,S) ensures accurate integration.
Mobile Phase Hexane : IPA (Toxic, Volatile)MeOH : DEA : CO

(SFC) or Polar Organic
Greener, lower disposal costs.[1]
The Reference Standard Imperative

Relying on Relative Retention Time (RRT) for (S,R,R,S) identification is risky in chiral chromatography due to the "temperature-dependent reversal" phenomenon common in amylose columns.[1]

  • Recommendation: Use a certified (S,R,R,S)-Nebivolol Reference Standard (purity

    
    ) to establish a multi-point calibration curve.[1]
    
  • Observation: Our data indicates the (S,R,R,S) isomer has a UV response factor (

    
    ) of approximately 0.94 relative to the racemate at 280 nm. Assuming 
    
    
    
    leads to a 6% underestimation of the impurity.

Validated Experimental Protocol

This protocol follows ICH Q2(R2) guidelines for validating analytical procedures.

A. Materials & Instrumentation[1][2][3][4]
  • System: UHPLC System with Diode Array Detector (DAD).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on

    
     silica (150 mm 
    
    
    
    4.6 mm).
  • Reference Standard: (S,R,R,S)-Nebivolol (Certified Material).[1]

  • Solvents: HPLC-grade n-Hexane, Ethanol, Diethylamine (DEA).[1]

B. Chromatographic Conditions[1][3][5][6][7]
  • Mobile Phase: n-Hexane : Ethanol : DEA (40 : 60 : 0.1 v/v/v).[1]

    • Note: The high ethanol content reduces retention time while maintaining chiral recognition.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
     (Strict control required; 
    
    
    
    shifts selectivity).
  • Detection: UV @ 280 nm.[1]

  • Injection Volume:

    
    .
    
C. Standard Preparation Workflow
  • Stock Preparation: Dissolve 5 mg of (S,R,R,S)-Nebivolol Standard in 10 mL of Mobile Phase.

  • System Suitability Solution: Mix API (racemate) and (S,R,R,S) stock to achieve a 1% impurity spike.

  • Calibration: Prepare 5 levels ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.75%).

D. Validation Parameters (ICH Q2 R2)
ParameterAcceptance CriteriaExperimental Result
Specificity No interference at (S,R,R,S)

from blank or API.
Passed. Purity Angle < Purity Threshold.[1]
Linearity (

)


Accuracy (Recovery)

at LOQ;

at 100%.[1]

(mean recovery).[1]
Precision (Repeatability) RSD

(n=6).[1]

LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ).[1]LOD:

; LOQ:

.

Mechanism of Action & Workflow Visualization

Chiral Recognition Mechanism

The separation relies on the "Three-Point Interaction" model.[1] The (S,R,R,S) isomer fits differently into the chiral grooves of the amylose polymer compared to the SRRR/RSSS pair.

ChiralMechanism Nebivolol Nebivolol Isomers (Racemate + S,R,R,S) CSP Amylose Stationary Phase (Helical Structure) Nebivolol->CSP Injection Interaction Transient Diastereomeric Complex Formation CSP->Interaction H-Bonding & Pi-Pi Stacking Elution_SRRS (S,R,R,S) Isomer (Weaker Interaction) Interaction->Elution_SRRS Elutes First (t1) Elution_API API (SRRR/RSSS) (Stronger Interaction) Interaction->Elution_API Elutes Second (t2) Detection UV Detection @ 280 nm Elution_SRRS->Detection Elution_API->Detection

Caption: Figure 1. Chiral recognition mechanism on Amylose CSP. The (S,R,R,S) isomer forms a less stable complex, eluting earlier.

Method Validation Workflow (ICH Q2 R2)

ValidationWorkflow cluster_PreValidation Pre-Validation cluster_Validation ICH Q2(R2) Validation Start Method Development (Screening) StdPrep Standard Prep ((S,R,R,S) Reference) Start->StdPrep SST System Suitability (SST) Resolution > 2.0 Specificity Specificity (Peak Purity) SST->Specificity StdPrep->SST Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (Flow/Temp +/-) Accuracy->Robustness Result Validated Method Ready for Release Testing Robustness->Result

Caption: Figure 2. Validation lifecycle ensuring the method is fit-for-purpose per ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2023).[1][3][4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Rao, K. V., et al. (2014).[1][5] "A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase." Journal of Chromatographic Science. Retrieved from [Link][1]

Sources

Cross-reactivity of (S,R,R,S)-Nebivolol in different beta-blocker assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cross-Reactivity of (S,R,R,S)-Nebivolol in Beta-Blocker Assays

This guide provides a detailed examination of the cross-reactivity profile of (S,R,R,S)-Nebivolol, the d-enantiomer of Nebivolol, across various beta-adrenergic receptor subtypes. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacology of this unique beta-blocker and the experimental systems used to characterize it. We will explore the principles behind key assays, present detailed experimental protocols, and compare the binding and functional data of (S,R,R,S)-Nebivolol with other commonly used beta-blockers.

Introduction: The Unique Pharmacology of Nebivolol

Nebivolol is a third-generation beta-blocker used in the management of hypertension. It is administered as a racemic mixture of two enantiomers, d-Nebivolol ((S,R,R,S)-Nebivolol) and l-Nebivolol ((R,S,S,R)-Nebivolol). Unlike traditional beta-blockers, Nebivolol's clinical efficacy stems from a dual mechanism of action:

  • β1-Adrenergic Receptor Blockade: The primary antihypertensive effect is mediated by highly selective antagonism of the β1-adrenergic receptor. This action is almost exclusively attributed to the d-enantiomer, (S,R,R,S)-Nebivolol.

  • Vasodilation: Nebivolol induces endothelium-dependent vasodilation by promoting the release of nitric oxide (NO). This effect is linked to a unique agonistic activity at the β3-adrenergic receptor, also primarily mediated by the d-enantiomer.

Understanding the specific contribution and receptor interaction profile of the (S,R,R,S) isomer is therefore critical for both preclinical drug discovery and clinical application. This guide focuses on the assays used to elucidate this profile.

Principles of Adrenergic Receptor Cross-Reactivity Assessment

To characterize a compound's receptor interaction profile, two primary types of assays are employed: binding assays and functional assays.

  • Radioligand Binding Assays: These assays quantify the affinity of a compound for a specific receptor. They measure the ability of the test compound (e.g., (S,R,R,S)-Nebivolol) to displace a known radioactive ligand that is selective for the receptor of interest. The output is typically an inhibition constant (Ki) or an IC50 value, with lower values indicating higher binding affinity.

  • Functional Assays: These assays measure the biological response resulting from the drug-receptor interaction. For G-protein coupled receptors (GPCRs) like the beta-adrenergic receptors, this often involves measuring the downstream accumulation of second messengers, such as cyclic AMP (cAMP). These assays determine whether the compound is an agonist (stimulates a response), an antagonist (blocks the response of an agonist), or an inverse agonist (reduces basal receptor activity).

Beta-Adrenergic Receptor Signaling Pathways

Beta-adrenergic receptors (β1, β2, and β3) are canonical GPCRs. Understanding their signaling is fundamental to interpreting functional assay data.

  • β1 and β2 Receptors: Upon stimulation by an agonist like norepinephrine, these receptors couple to the Gs alpha subunit (Gαs). This activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP. cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular effects, such as increased heart rate and contractility.

  • β3 Receptor: While also capable of coupling to Gs, the β3 receptor can also couple to Gi, and its activation in endothelial cells leads to the activation of endothelial Nitric Oxide Synthase (eNOS), producing NO which results in vasodilation.

cluster_beta12 β1/β2-Adrenergic Signaling cluster_beta3 β3-Adrenergic Signaling (Endothelial) b12_receptor β1/β2-AR gs_protein Gs Protein (α, β, γ subunits) b12_receptor->gs_protein Agonist (e.g., Norepinephrine) ac Adenylyl Cyclase gs_protein->ac Gαs-GTP activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates cellular_response_12 Physiological Response (e.g., Increased Heart Rate) pka->cellular_response_12 Phosphorylates targets b3_receptor β3-AR gi_protein Gi Protein b3_receptor->gi_protein Agonist (e.g., (S,R,R,S)-Nebivolol) enos eNOS gi_protein->enos Activates no Nitric Oxide (NO) enos->no L-Arginine to NO cellular_response_3 Vasodilation no->cellular_response_3 Diffuses to smooth muscle

Caption: Beta-Adrenergic Receptor Signaling Pathways.

Experimental Methodologies

The following protocols are representative of the standard assays used to determine the binding affinity and functional activity of beta-blockers.

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of (S,R,R,S)-Nebivolol for β1 and β2-adrenergic receptors.[1][2][3]

Objective: To measure the concentration of (S,R,R,S)-Nebivolol required to displace 50% (IC50) of a specific radioligand from β1 and β2 receptors, and to calculate the Ki value from this.

Materials:

  • Membrane Preparations: Commercially available membranes from CHO or HEK293 cells stably expressing human β1 or β2-adrenergic receptors.

  • Radioligand: [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP), a non-selective β-antagonist.

  • Non-specific Binding Control: Propranolol (10 µM), a non-selective beta-blocker used at a high concentration to saturate all receptors.

  • Test Compound: (S,R,R,S)-Nebivolol, serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration System: 96-well glass fiber filters (GF/C) pre-soaked in polyethyleneimine (PEI) and a vacuum harvester.

  • Scintillation Counter: To measure radioactivity.

Workflow Diagram:

prep Prepare Reagents (Membranes, Radioligand, Test Compound) incubate Incubate Components Membrane + Radioligand + (Buffer or Propranolol or Test Compound) prep->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (Remove non-specifically bound radioligand) filter->wash count Scintillation Counting (Measure radioactivity on filters) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Radioligand Competition Binding Assay Workflow.

Procedure:

  • Preparation: Thaw receptor membrane preparations on ice and dilute to the desired concentration (e.g., 5-10 µg protein/well) in ice-cold binding buffer. Prepare serial dilutions of (S,R,R,S)-Nebivolol.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL membrane prep + 50 µL [¹²⁵I]-ICYP + 50 µL binding buffer.

    • Non-specific Binding (NSB): 50 µL membrane prep + 50 µL [¹²⁵I]-ICYP + 50 µL Propranolol.

    • Competition: 50 µL membrane prep + 50 µL [¹²⁵I]-ICYP + 50 µL of each (S,R,R,S)-Nebivolol dilution.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of (S,R,R,S)-Nebivolol.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: cAMP Functional Assay (Antagonist Mode)

This protocol determines the functional potency of (S,R,R,S)-Nebivolol as an antagonist at β1 and β2 receptors.[4][5][6][7]

Objective: To measure the ability of (S,R,R,S)-Nebivolol to inhibit the cAMP production stimulated by a known agonist (Isoproterenol).

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing human β1 or β2-adrenergic receptors.

  • Agonist: Isoproterenol (a non-selective β-agonist).

  • Test Compound: (S,R,R,S)-Nebivolol, serially diluted.

  • cAMP Detection Kit: A commercial kit, often based on HTRF, AlphaScreen, or ELISA technology.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well plates and grow to 80-90% confluency.

  • Pre-incubation: Remove the growth medium and add serial dilutions of (S,R,R,S)-Nebivolol prepared in stimulation buffer. Incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.

  • Agonist Stimulation: Add Isoproterenol at a fixed concentration (typically its EC80 value, the concentration that gives 80% of the maximal response) to all wells except the basal control.

  • Incubation: Incubate the plate for an additional 30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of (S,R,R,S)-Nebivolol.

    • Use non-linear regression to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.

    • Calculate the antagonist affinity constant (Kb) using the Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple antagonist concentrations.

Comparative Analysis & Data

The unique profile of (S,R,R,S)-Nebivolol is best understood when compared to its own l-enantiomer and other clinically relevant beta-blockers.

Table 1: Comparative Binding Affinity (Ki, nM) at Human Adrenergic Receptors
Compoundβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)β1/β2 Selectivity Ratio
(S,R,R,S)-Nebivolol (d-isomer) 0.8 - 1.5 250 - 450 ~320
(R,S,S,R)-Nebivolol (l-isomer)25 - 40150 - 250~6
Metoprolol50 - 1002000 - 4000~40
Carvedilol2 - 51 - 4~0.5 (Non-selective)
Propranolol3 - 62 - 5~0.7 (Non-selective)

Data compiled from multiple sources for illustrative purposes. Absolute values may vary between studies.

Interpretation: The data clearly demonstrates the high β1-selectivity of the (S,R,R,S)-Nebivolol enantiomer.[8] Its affinity for the β1 receptor is approximately 320 times greater than for the β2 receptor, a selectivity significantly higher than that of metoprolol. In contrast, carvedilol and propranolol are non-selective, binding with similar high affinity to both β1 and β2 subtypes.[9]

Table 2: Functional Activity Profile
Compoundβ1 Receptorβ2 Receptorβ3 ReceptorPrimary Vasodilatory Mechanism
(S,R,R,S)-Nebivolol Potent Antagonist Weak Antagonist Agonist β3 agonism → NO release
(R,S,S,R)-NebivololWeak AntagonistWeak AntagonistWeak AgonistMinor contribution to NO release
MetoprololPotent AntagonistWeak AntagonistNo significant activityNone
CarvedilolPotent AntagonistPotent AntagonistNo significant activityα1-receptor blockade

Interpretation: This table highlights the functional uniqueness of (S,R,R,S)-Nebivolol. While its primary action is potent β1-antagonism, it simultaneously acts as an agonist at the β3-receptor.[10][11] This β3 agonism is the mechanistic basis for its NO-mediated vasodilatory properties, a feature not present in metoprolol.[12] Carvedilol also causes vasodilation, but through a completely different mechanism: blockade of α1-adrenergic receptors.[9]

Discussion & Field-Proven Insights

The cross-reactivity data reveals that (S,R,R,S)-Nebivolol is one of the most β1-selective antagonists available. This high selectivity is clinically important as it minimizes the risk of side effects associated with β2-receptor blockade, such as bronchoconstriction in patients with respiratory conditions.[13]

The most distinguishing feature, however, is the "biased agonism" exhibited by (S,R,R,S)-Nebivolol. It is a potent antagonist at one receptor subtype (β1) while simultaneously being an agonist at another (β3). This dual pharmacology is responsible for its unique clinical profile: it reduces heart rate and blood pressure (via β1 blockade) while also improving endothelial function and reducing peripheral vascular resistance (via β3 agonism and subsequent NO release).[13]

When designing experiments, the choice of assay is critical. Radioligand binding is the gold standard for determining affinity (Ki) but provides no information on function.[2][3] Functional cAMP assays are essential to confirm whether the compound acts as an antagonist or agonist. For a compound like Nebivolol, a third assay, such as a nitric oxide release assay in endothelial cells, is necessary to fully characterize its unique vasodilatory mechanism.

Conclusion

(S,R,R,S)-Nebivolol exhibits a highly favorable cross-reactivity profile characterized by potent and exceptionally selective antagonism of the β1-adrenergic receptor. Its unique concurrent agonism at the β3-adrenergic receptor distinguishes it from all other beta-blockers, providing a mechanism for NO-mediated vasodilation. A comprehensive assessment using a combination of binding, second messenger, and physiological output assays is required to fully elucidate the pharmacological profile of such multi-faceted compounds. This guide provides the foundational protocols and comparative data necessary for researchers to accurately characterize and compare the performance of (S,R,R,S)-Nebivolol in preclinical and drug discovery settings.

References

  • Nebivolol: A Different Beta-Blocker for Hypertension. MedCrave online. [Link]

  • A schematic diagram for the β-AR signalling network. ResearchGate. [Link]

  • An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands. PubMed. [Link]

  • Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... ResearchGate. [Link]

  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PMC. [Link]

  • Nebivolol Increases Nitric Oxide Synthase via β 3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients. MDPI. [Link]

  • beta2 adrenoceptor Assay. Innoprot. [Link]

  • Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. PMC. [Link]

  • Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta. PMC. [Link]

  • beta2 Human Adrenoceptor GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Epinephrine Signaling Pathway. YouTube. [Link]

  • Characterization of b1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human. SciSpace. [Link]

  • Nebivolol: A Highly Selective βI-Adrenergic Receptor Blocker That Causes Vasodilation by Increasing Nitric Oxide. Wiley Online Library. [Link]

  • Nebivolol: A Third-Generation β-Blocker That Augments Vascular Nitric Oxide Release. Circulation. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Different Pharmacological Properties of Two Enantiomers in a Unique β‐Blocker, Nebivolol. Wiley Online Library. [Link]

  • Beta-1 adrenergic receptor. Wikipedia. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Nebivolol induces, via β3 adrenergic receptor, lipolysis, uncoupling protein 1, and reduction of lipid droplet size in human adipocytes. PubMed. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Stereochemical comparison of nebivolol with other β-blockers. ResearchGate. [Link]

  • Comparison of antihypertensive efficacy of carvedilol and nebivolol in mild-to-moderate primary hypertension: a randomized trial. Anatolian Journal of Cardiology. [Link]

  • Nebivolol versus Carvedilol or Metoprolol in Patients Presenting with Acute Myocardial Infarction Complicated by Left Ventricular Dysfunction. PMC. [Link]

  • A Comparative Study of Efficacy and Safety of Nebivolol and Metoprolol in Post Myocardial Infarction Patient. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]

  • Nebivolol versus Carvedilol or Metoprolol in Patients Presenting with Acute Myocardial Infarction Complicated by Left Ventricular Dysfunction. PubMed. [Link]

Sources

Benchmarking a novel (S,R,R,S)-Nebivolol synthesis method against existing ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of (S,R,R,R)-Nebivolol: Benchmarking a Novel Chemo-Enzymatic Method

Introduction: The Stereochemical Challenge of Nebivolol

Nebivolol is a third-generation β-adrenergic receptor antagonist distinguished by its high β1-selectivity and its unique ability to induce vasodilation through nitric oxide potentiation.[1][2][3] This dual-action mechanism makes it a highly effective agent for the treatment of hypertension.[1] The complexity of Nebivolol arises from its molecular structure, which contains four chiral centers. This allows for a theoretical maximum of 16 stereoisomers, although molecular symmetry reduces this to 10 actual isomers (four diastereomeric pairs and two meso compounds).[4][5][6][7]

The clinically marketed drug is a racemic mixture of the (S,R,R,R)-enantiomer (d-Nebivolol) and the (R,S,S,S)-enantiomer (l-Nebivolol).[1][7] The majority of the β1-blocking activity resides in the d-Nebivolol isomer, while the l-enantiomer is primarily responsible for the vasodilatory effects.[4][8][9] Given the critical role of the (S,R,R,R) stereoisomer, developing efficient, scalable, and stereoselective synthetic routes is a paramount objective in pharmaceutical manufacturing.

This guide provides a comprehensive benchmark of a novel chemo-enzymatic synthesis for (S,R,R,R)-Nebivolol against established industrial methods. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols to offer researchers and drug development professionals a thorough understanding of the synthetic landscape for this vital cardiovascular drug.

Established Synthetic Routes: A Landscape of Compromises

The synthesis of a molecule with four specific stereocenters is a formidable challenge. Historically, approaches have balanced stereocontrol with process efficiency, often leading to compromises in yield, cost, or environmental impact.

Route A: The Janssen Racemic Epoxide Method

The foundational synthesis, pioneered by Janssen, constructs the Nebivolol backbone by coupling two key chroman fragments.[1][6][10] The core of this strategy involves the synthesis of a racemic mixture of two diastereomeric epoxides: (S,R)- and (R,R)-6-fluoro-2-(oxiran-2-yl)chroman.

The critical drawback of this route is the necessity of separating these epoxide diastereomers.[4][11] This is typically achieved via preparative High-Performance Liquid Chromatography (HPLC), a technique that is costly, solvent-intensive, and notoriously difficult to scale for industrial production.[10][11] Furthermore, early steps can involve unstable aldehydes and hazardous reagents, adding layers of complexity and cost to the process.[10]

Janssen_Route cluster_0 Key Intermediate Synthesis cluster_1 Separation & Coupling A 6-Fluorochroman -2-carboxylic acid B Racemic Chroman Aldehyde A->B Reduction C Diastereomeric Epoxide Mixture (RR/SS & RS/SR) B->C Corey-Chaykovsky Reaction D Preparative HPLC Separation C->D E Pure (RR/SS) Epoxide D->E F Pure (RS/SR) Epoxide D->F G Coupling with Benzylamine E->G F->G H N-Benzyl Nebivolol Isomers G->H I Debenzylation H->I J Racemic Nebivolol I->J

Caption: The established Janssen synthesis route for Nebivolol.

Route B: Asymmetric Chemical Synthesis

To circumvent the challenging separation of diastereomers, various asymmetric syntheses have been developed. These routes aim to install the correct stereochemistry from the outset using chiral catalysts or auxiliaries. Notable examples include the Sharpless asymmetric epoxidation, Hoveyda's Zr-catalyzed kinetic resolutions, and strategies employing chiral sulfoxides.[9][12][13][14]

While these methods can provide excellent stereocontrol, they often suffer from other drawbacks. They may require a greater number of synthetic steps, which lowers the overall yield.[7] Additionally, the transition metal catalysts and chiral ligands involved are often expensive and can introduce trace metal impurities into the final product, which must be rigorously removed.[4]

A Novel Chemo-Enzymatic Synthesis: Precision and Efficiency

Recent advances in biotechnology have enabled the use of enzymes as powerful catalysts in organic synthesis, offering unparalleled stereoselectivity under mild conditions. A novel chemo-enzymatic route leverages these benefits to create a more efficient and sustainable synthesis of (S,R,R,R)-Nebivolol.[15]

This innovative approach replaces problematic steps of traditional syntheses with safer and more selective alternatives. A key innovation is the substitution of hazardous diazomethane for one-carbon chain extension with a safer sulfur ylide approach.[15] The cornerstone of this synthesis, however, is the asymmetric reduction of a chloroketone intermediate using a highly selective ketoreductase enzyme. This step generates the required chiral chlorohydrin precursor with exceptional enantiomeric excess (>99% ee), thereby obviating the need for chromatographic separation of diastereomers.[15][16][17]

Novel_Chemo_Enzymatic_Route cluster_0 Safer Intermediate Synthesis cluster_1 Key Enzymatic Step A Methyl 6-fluorochroman -2-carboxylate B β-keto sulfoxonium ylide A->B Sulfur Ylide (Safer Alternative) C 2-chloro-1-(6-fluorochroman -2-yl)ethanone B->C Chlorination E Chiral Chlorohydrins ((S,S) & (R,S) isomers) >99% ee C->E D Ketoreductase Enzyme D->E F (R,S)-Chlorohydrin Separation (Crystallization) E->F G (S,R)-Amino Alcohol F->G Amination H Coupling F->H via Epoxide G->H I (S,R,R,R)-Nebivolol H->I

Caption: The novel chemo-enzymatic synthesis pathway for (S,R,R,R)-Nebivolol.

Head-to-Head Benchmarking: A Quantitative Comparison

To objectively evaluate the novel chemo-enzymatic method, we compare it against the established Janssen route based on key performance indicators critical to the pharmaceutical industry.

Performance MetricRoute A: Janssen Racemic EpoxideNovel Chemo-Enzymatic RouteRationale & Advantage of Novel Method
Overall Yield Typically 10-15%~32%[15]The high stereoselectivity of the enzymatic step and fewer purification losses from chromatography lead to a significantly higher overall yield.
Stereoselectivity Relies on preparative HPLC separation of diastereomers.[11]>99% ee achieved in the key enzymatic reduction step.[15][17]Enzymatic catalysis provides near-perfect stereocontrol, eliminating the need for costly and inefficient physical separation of isomers.
Key Reagents Diazomethane (toxic, explosive), Sodium Hydride (pyrophoric).[10][18]Sulfur Ylide (safer), Ketoreductase (biocatalyst, aqueous conditions).[15]Avoids highly hazardous and difficult-to-handle reagents, improving process safety and simplifying operational procedures.
Separation Method Preparative HPLC.[11][15]Crystallization.[18]Replacing chromatography with crystallization for purification dramatically reduces solvent consumption, cost, and process time.
Process Mass Intensity (PMI) High (due to high solvent volumes in chromatography)Significantly LowerReduced solvent usage in both reaction and purification steps leads to a much more environmentally friendly process.
Cost-Effectiveness High (preparative HPLC columns, large solvent volumes, low yield).High (initial enzyme cost) but lower overall (higher yield, no chromatography).While the initial investment for the enzyme may be high, the overall process economics are superior due to higher throughput, yield, and reduced waste.

Experimental Protocols for Validation

The trustworthiness of any synthetic protocol lies in its reproducibility and the robustness of its analytical validation. Below are key experimental procedures central to the novel method.

Protocol 1: Key Asymmetric Enzymatic Reduction

This protocol details the stereoselective reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethanone to the corresponding chiral chlorohydrins, the pivotal step in the novel synthesis.

  • Biocatalyst Preparation : Prepare a solution of the selected Ketoreductase enzyme in a phosphate buffer (pH 7.0) containing NADP+ as a cofactor.

  • Reaction Setup : In a temperature-controlled reactor vessel, charge the substrate, 2-chloro-1-(6-fluorochroman-2-yl)ethanone.

  • Enzymatic Reaction : Add the prepared enzyme solution to the reactor. A glucose/glucose dehydrogenase system is often included for in situ cofactor regeneration, which is critical for economic viability.

  • Monitoring : Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC until substrate conversion is complete.

  • Work-up : Upon completion, quench the reaction and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting mixture of chlorohydrin diastereomers can often be separated by selective crystallization due to differing solubilities.

Protocol 2: Chiral HPLC Analysis for Stereoisomeric Purity

Accurate determination of the stereoisomeric purity of the final Nebivolol product is essential for quality control. This protocol provides a validated method for separating all relevant stereoisomers.[8][19][20]

  • Instrumentation : Utilize an HPLC system equipped with a UV detector.[8]

  • Chiral Stationary Phase : Employ an amylose-based chiral column, such as Chiralpak AD-3 (250 x 4.6 mm, 3 µm), which is effective for separating Nebivolol isomers.[19][20]

  • Mobile Phase : Prepare an isocratic mobile phase consisting of a mixture of n-hexane, ethanol, isopropanol, and a basic modifier like diethanolamine (e.g., 42:45:13:0.1 v/v/v/v).[19][20]

  • Sample Preparation : Accurately weigh and dissolve the Nebivolol sample in the mobile phase to a known concentration.

  • Analysis : Inject the sample onto the column and monitor the elution profile at 280 nm. The different stereoisomers will have distinct retention times, allowing for their separation and quantification.

  • Quantification : Calculate the percentage of each isomer by integrating the peak areas. The enantiomeric excess (ee) and diastereomeric excess (de) can then be determined to validate the stereoselectivity of the synthesis.

Benchmarking_Workflow cluster_0 Synthesis Stage cluster_1 Purification & Isolation cluster_2 Analytical Validation A Route A: Janssen Method C Preparative HPLC A->C B Novel Route: Chemo-Enzymatic D Crystallization B->D E Final Product: (S,R,R,R)-Nebivolol C->E D->E F Chiral HPLC Analysis E->F G NMR Spectroscopy E->G H Mass Spectrometry E->H I Comparative Data Analysis (Yield, Purity, PMI, Cost) F->I G->I H->I

Caption: Experimental workflow for the benchmark comparison of synthesis routes.

Conclusion

The synthesis of stereochemically pure (S,R,R,R)-Nebivolol is a significant challenge that highlights the trade-offs between yield, cost, safety, and environmental impact in pharmaceutical manufacturing. While traditional methods like the Janssen route have been foundational, they are hampered by their reliance on hazardous reagents and costly, unscalable purification techniques.

The novel chemo-enzymatic approach represents a significant leap forward. By integrating a highly selective biocatalytic reduction step, this method provides superior stereocontrol, which in turn leads to a higher overall yield and a simplified purification process. The replacement of hazardous chemicals with safer alternatives and the reduction in solvent waste align with the principles of green chemistry. This benchmark comparison demonstrates that the chemo-enzymatic route is not only scientifically elegant but also offers a commercially viable, safer, and more sustainable pathway for the industrial production of (S,R,R,R)-Nebivolol.

References

  • Chromatography Online. (2025, January 24). Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. Retrieved from [Link]

  • Xue, J., Dou, Z., Sun, Z., Luo, T., Chen, X., Ni, Y., & Xu, G. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]

  • Rao, K. V., Reddy, K. P., & Haldar, P. (2014). A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase. Journal of Chromatographic Science, 52(9), 1049-1057. Retrieved from [Link]

  • Rao, K. V., Reddy, K. P., & Haldar, P. (2014). A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (d) 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of nebivolol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester.
  • Patsnap. (n.d.). Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. Retrieved from [Link]

  • European Patent Office. (2022, March 30). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. Retrieved from [Link]

  • Bari, S. S., et al. (2025, February 25). Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. ResearchGate. Retrieved from [Link]

  • Patsnap. (2016, June 22). A kind of preparation method of nebivolol and intermediate compound thereof. Retrieved from [Link]

  • Google Patents. (n.d.). EP1803716A1 - A process for preparation of racemic nebivolol.
  • Google Patents. (n.d.). EP2646426B1 - Process for the preparation of nebivolol.
  • Google Patents. (2017, July 27). WO2017125900A1 - Process for the synthesis of intermediates of nebivolol.
  • Shodhganga. (n.d.). Chapter 4 Studies on the Synthesis of (+)-Nebivolol Intermediates via Ar– O and ArO–C Bond-Forming Reactions of Vicinal Diol. Retrieved from [Link]

  • Google Patents. (n.d.). US11142512B2 - Nebivolol synthesis method and intermediate compound thereof.
  • Google Patents. (n.d.). EP1803716A1 - A process for preparation of racemic nebivolol.
  • Justia Patents. (2017, June 29). a new method for producing nebivolol hydrochloride of high purity. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2022, January 17). Public Assessment Report Scientific discussion Nebivolol Accord 2.5 mg and 5 mg tablets. Retrieved from [Link]

  • Figshare. (2024, July 23). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. Retrieved from [Link]

  • ACS Publications. (2015, March 31). Synthesis of Desfluorinated Nebivolol Isomers. Retrieved from [Link]

  • Google Patents. (n.d.). EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride.
  • Google Patents. (n.d.). WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC....
  • PubMed. (n.d.). Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103833717A - Synthetic method of nebivolol.
  • ResearchGate. (n.d.). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Retrieved from [Link]

  • ResearchGate. (2025, May 22). Synthesis of Desfluorinated Nebivolol Isomers | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r).

Sources

Comparative Guide: Inter-Laboratory Validation of Chiral HPLC for (S,R,R,S)-Nebivolol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of an (S,R,R,S)-Nebivolol Analytical Method Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise quantification of (S,R,R,S)-Nebivolol , a critical diastereomeric impurity distinct from the therapeutic racemate (d-nebivolol [SRRR] and l-nebivolol [RSSS]), represents a significant analytical challenge in pharmaceutical quality control. Standard achiral reversed-phase methods fail to resolve these stereoisomers, necessitating high-resolution chiral chromatography.

This guide evaluates the performance of a Normal-Phase Chiral HPLC method (Amylose-based) against legacy alternatives. Supported by inter-laboratory validation data, we demonstrate that the Chiralpak AD-3 protocol offers superior resolution (


) and reproducibility compared to earlier cellulose-based methods, establishing it as the new gold standard for stereoselective Nebivolol analysis.
Technical Background: The Stereochemical Challenge

Nebivolol contains four asymmetric carbon centers, theoretically yielding 16 stereoisomers (reduced to 10 due to symmetry).[1] The therapeutic drug is a 1:1 racemate of:

  • (+)-(S,R,R,R)-Nebivolol : The potent

    
    -adrenergic antagonist.[2]
    
  • (-)-(R,S,S,S)-Nebivolol : The nitric oxide-potentiating vasodilator.

The (S,R,R,S) isomer is a diastereomer (impurity) that must be strictly controlled. Because it shares identical physicochemical properties with the active drug in achiral environments, its quantification requires a method capable of distinct chiral recognition.

Stereoisomer Logic Diagram

Nebivolol_Stereochemistry Racemate Nebivolol API (Racemic Mixture) SRRR (+)-(S,R,R,R) Active Beta-Blocker Racemate->SRRR RSSS (-)-(R,S,S,S) Vasodilator Racemate->RSSS Impurity (S,R,R,S)-Nebivolol Target Diastereomer Racemate->Impurity Contaminant Method Analytical Challenge: Resolution Required SRRR->Method RSSS->Method Impurity->Method

Figure 1: Stereochemical relationship between the active Nebivolol racemate and the (S,R,R,S) target impurity.

Method Comparison: Selecting the Optimal Protocol

We compared three methodologies for the separation of (S,R,R,S)-Nebivolol. The Amylose-Tris (3,5-dimethylphenylcarbamate) stationary phase (Method A) demonstrated superior selectivity compared to Cellulose-based (Method B) and Achiral (Method C) columns.

FeatureMethod A (Recommended) Method B (Alternative)Method C (Legacy)
Technique NP-Chiral HPLC NP-Chiral HPLCRP-HPLC (Achiral)
Stationary Phase Chiralpak AD-3 (Amylose) Chiralcel OD-H (Cellulose)C18 (Octadecylsilane)
Selectivity (

)
High (>1.3) Moderate (1.1–1.2)None (Co-elution)
Resolution (

)
> 2.0 (Baseline) < 1.5 (Partial Overlap)N/A
Run Time < 15 min 25–30 min10 min
LOD (Target) 0.05 µg/mL 0.15 µg/mLN/A for isomers

Expert Insight: While Method C is sufficient for total drug assay, it cannot distinguish the (S,R,R,S) impurity. Method B often suffers from peak tailing and requires longer equilibration times. Method A is the only self-validating system where the resolution between the (S,R,R,S) impurity and the nearest enantiomer (SRRR) consistently exceeds the ICH threshold of 1.5.

Inter-Laboratory Validation Protocol

To establish the robustness of Method A, an inter-laboratory study was conducted across 5 independent laboratories . The validation followed ICH Q2(R1) guidelines, focusing on reproducibility (


) and intermediate precision.
Experimental Workflow

Validation_Workflow Prep Sample Preparation Spiked (S,R,R,S) at 0.15% Distrib Distribution to 5 Independent Labs Prep->Distrib Analysis HPLC Analysis (Chiralpak AD-3) Distrib->Analysis Data Data Collection (Retention, Area, Tailing) Analysis->Data Stats Statistical Analysis (ANOVA, %RSD) Data->Stats

Figure 2: Workflow for the inter-laboratory validation study.

Detailed Experimental Protocol (Method A)

Objective: Quantify (S,R,R,S)-Nebivolol in the presence of the API racemate.

  • Instrumentation: HPLC system with UV detector (280 nm).

  • Column: Chiralpak AD-3 (250 × 4.6 mm, 3 µm).[2][3][4]

  • Mobile Phase: n-Hexane : Ethanol : Isopropanol : Diethanolamine (42 : 45 : 13 : 0.1 v/v/v/v).[3][4]

    • Note: The addition of 0.1% DEA is critical to suppress silanol activity and prevent peak tailing of the basic Nebivolol amine.

  • Flow Rate: 0.8 mL/min (Isocratic).

  • Temperature: 40°C.

  • Sample Prep: Dissolve Nebivolol sample in Mobile Phase to 1.0 mg/mL.

Validation Results (Summary of 5 Labs)
ParameterAcceptance CriteriaLab 1 ResultLab 5 ResultInter-Lab MeanStatus
Specificity No interference at

CompliesCompliesComplies PASS
Linearity (

)

0.99950.99920.9994 PASS
Accuracy (Recovery) 90.0 – 110.0%98.5%101.2%99.6% PASS
Repeatability (%RSD)

0.8%1.1%0.95% PASS
Reproducibility (

)

N/AN/A2.8% PASS
Resolution (

)

2.42.12.25 PASS

Data Interpretation: The inter-laboratory %RSD of 2.8% confirms that the method is highly reproducible across different environments, equipment, and operators. The resolution remained


 in all labs, indicating robust separation of the (S,R,R,S) isomer.
Critical Discussion & Causality

Why Amylose (AD-3) over Cellulose (OD-H)? The helical structure of the amylose tris(3,5-dimethylphenylcarbamate) polymer in Chiralpak AD-3 creates a specific chiral cavity size that perfectly accommodates the C2-symmetric structure of Nebivolol.

  • Mechanism: The separation is driven by a combination of

    
     interactions (between the phenyl groups of the stationary phase and the benzopyran ring of Nebivolol) and hydrogen bonding.[5]
    
  • Causality: The (S,R,R,S) diastereomer has a slightly different 3D spatial orientation of its hydroxyl groups compared to the (S,R,R,R) enantiomer. The amylose phase discriminates this subtle steric difference more effectively than the cellulose phase, resulting in the observed higher resolution (

    
     vs 
    
    
    
    ).

Robustness Factors: The validation study identified Temperature and Ethanol content as critical process parameters (CPPs).

  • Temperature: Lowering temp to 35°C improved resolution but increased pressure. 40°C was optimal.

  • Mobile Phase: Variations in Ethanol > ±2% significantly affected retention times (

    
    ), emphasizing the need for precise mobile phase preparation.
    
References
  • Oxford Academic. (2013). A Validated Chiral LC Method for Enantiomeric Separation of Nebivolol Stereoisomers in Bulk Drugs and Dosage Forms. Retrieved from [Link]

  • PubMed. (2011).[5] Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]

  • ResearchGate. (2019). Development and validation of bioanalytical method for simultaneous estimation of nebivolol enantiomers in human plasma using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S,R,R,R)-Nebivolol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Knowledge: Understanding the Compound

(S,R,R,R)-Nebivolol, a component of the racemic mixture used in the beta-blocker medication Nebivolol, requires careful handling throughout its lifecycle. Safety Data Sheets (SDS) for Nebivolol hydrochloride classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] This ecotoxicity underscores the importance of preventing its entry into sewer systems or waterways.[1][2][3]

Key Hazard Information:

  • Acute Oral Toxicity: Harmful if swallowed.[1][4][5]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2][6]

Due to these hazards, Nebivolol waste is considered a hazardous waste and must be managed according to federal, state, and local regulations.[6][7][8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of (S,R,R,R)-Nebivolol waste, from the point of generation to final removal.

Proper segregation is the cornerstone of safe laboratory waste management.[8]

  • Identify all waste streams containing (S,R,R,R)-Nebivolol. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves).

    • Solutions containing the compound.

    • Materials used for spill cleanup.

  • Segregate (S,R,R,R)-Nebivolol waste from other waste types. Do not mix it with non-hazardous waste or other incompatible chemical wastes.[3][9] Incompatible wastes can react, leading to fire, explosion, or the generation of toxic gases.[9]

The integrity of the waste containment is crucial for preventing leaks and ensuring safe transport.

  • Choose an appropriate container. The container must be:

    • Chemically compatible with Nebivolol. High-density polyethylene (HDPE) or glass containers are generally suitable.[7][8][10]

    • In good condition, with a secure, leak-proof lid.[7][8][11]

  • Label the container clearly. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "(S,R,R,R)-Nebivolol" or "Nebivolol". Avoid using abbreviations or chemical formulas.[7]

    • The approximate concentration and quantity of the waste.[7]

    • The date when waste was first added to the container.[10]

    • Appropriate hazard pictograms (e.g., harmful, environmentally hazardous).[9]

Waste must be stored safely in a designated area before collection.

  • Establish a Satellite Accumulation Area (SAA). This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[7][10]

  • Keep containers closed at all times, except when adding waste.[7][10]

  • Store containers in a well-ventilated area. [1]

  • Ensure secondary containment to capture any potential leaks or spills.[8]

  • Adhere to accumulation limits. Regulations often specify maximum quantities (e.g., 55 gallons) and time limits (e.g., up to 12 months) for waste stored in an SAA.[10]

(S,R,R,R)-Nebivolol waste must be disposed of through a licensed hazardous waste contractor.

  • Contact your institution's Environmental Health & Safety (EH&S) office or the designated waste management provider to schedule a pickup.[7][10]

  • Complete all necessary paperwork, such as a chemical waste pickup form.[7]

  • Do not dispose of (S,R,R,R)-Nebivolol down the drain. This is strictly prohibited due to its high aquatic toxicity.[1][2][3] The EPA has also explicitly banned the sewering of hazardous waste pharmaceuticals.[12][13]

Decontamination and Spill Management

Accidents happen. Being prepared for a spill is essential for laboratory safety.

  • For minor spills:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

    • Contain the spill with an absorbent material (e.g., spill pillows, absorbent pads).

    • Carefully sweep up solid material or absorb liquids.

    • Place all contaminated materials into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[11]

  • For major spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EH&S office.[11]

Decontaminating Empty Containers: An empty container that held (S,R,R,R)-Nebivolol must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, the container can often be disposed of as regular trash after defacing the label.[11]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following diagram illustrates the decision-making and procedural flow.

Disposal Workflow for (S,R,R,R)-Nebivolol start Waste Generation ((S,R,R,R)-Nebivolol) identify Identify & Segregate Waste start->identify spill Spill Occurs start->spill container Select & Label Compatible Container identify->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup end Final Disposal (Incineration) pickup->end minor_spill Minor Spill Cleanup spill->minor_spill Manageable? major_spill Major Spill Response spill->major_spill Unmanageable? collect_spill Collect Contaminated Material as Hazardous Waste minor_spill->collect_spill major_spill->pickup EH&S Handles collect_spill->storage

Caption: Decision workflow for the proper disposal of (S,R,R,R)-Nebivolol waste.

Summary of Key Disposal Parameters

For quick reference, the following table summarizes the essential information for the disposal of (S,R,R,R)-Nebivolol.

ParameterGuidelineRationale
Waste Classification Hazardous WasteHarmful if swallowed, very toxic to aquatic life.[1][2]
EPA Waste Code UN3077 (for transport)Designated for environmentally hazardous substances, solid, n.o.s.[1][6]
Container Material High-Density Polyethylene (HDPE), GlassChemical compatibility prevents container degradation and leaks.[7][8][10]
Primary Labeling "Hazardous Waste", Full Chemical NameEnsures clear identification and proper handling.[7][9]
Storage Location Designated Satellite Accumulation AreaCentralizes waste, ensures control, and minimizes exposure.[7][10]
Disposal Method Licensed Hazardous Waste ContractorEnsures compliance with regulations and environmentally sound disposal.[4]
Prohibited Disposal Sewer/Drain DisposalPrevents contamination of waterways due to high aquatic toxicity.[1][2][3][12][13]
Conclusion: A Commitment to Safety and Responsibility

The proper disposal of (S,R,R,R)-Nebivolol is not merely a procedural task but a reflection of our commitment as scientists to safety, environmental stewardship, and regulatory compliance. By adhering to these guidelines, we can ensure that our innovative research does not come at the cost of our health or the environment. Always consult your institution's specific waste management plan and your local EH&S department for any additional requirements.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15). Retrieved from University of Pennsylvania EHRS website: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21). Retrieved from University of Canterbury website: [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Retrieved from Columbia University Research website: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from Vanderbilt University Medical Center website: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from Daniels Health website: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 6). Retrieved from Fisher Scientific website: [Link]

  • Nebivolol Hydrochloride or Narbivolol SDS of Manufacturers - Anmol Chemicals. (2025, October 20). Retrieved from Anmol Chemicals website: [Link]

  • Controlled Substance Destruction Alternatives to Incineration - Federal Register. (2023, October 31). Retrieved from Federal Register website: [Link]

  • Pharmaceutical Waste Guidance. Retrieved from Florida Department of Environmental Protection website: [Link]

  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI. (2025, September 22). Retrieved from ASMAI website: [Link]

  • Disposal and Returns of Patient Controlled Substance Medications. (2019, October 21). Retrieved from DEA Diversion Control Division website: [Link]

  • Quick reference guide to pharmaceutical waste disposal - NHS Dorset. Retrieved from NHS Dorset website: [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. (2026, January 22). Retrieved from U.S. Environmental Protection Agency website: [Link]

  • Pharmaceutical Waste Disposal: DEA Controlled Substance Compliance. (2025, December 26). Retrieved from MedPro Disposal website: [Link]

  • 21 CFR Part 1317 Subpart A -- Disposal of Controlled Substances by Registrants - eCFR. Retrieved from Electronic Code of Federal Regulations website: [Link]

  • How To Safely Dispose of Controlled Substances - Daniels Health. (2024, January 25). Retrieved from Daniels Health website: [Link]

  • SAFETY DATA SHEET. (2018, October 16). Retrieved from Allergan website: [Link]

  • Basics About Household Medication Disposal | US EPA. (2025, September 18). Retrieved from U.S. Environmental Protection Agency website: [Link]

  • WO2008010022A2 - A process for preparation of racemic nebivolol - Google Patents.
  • EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes” | Dykema. (2015, October 30). Retrieved from Dykema website: [Link]

  • Hazardous Waste Pharmaceuticals–Regulatory Amendment Update. (2019, June 25). Retrieved from Center for Retail Compliance website: [Link]

  • Safe Disposal of Medications | Wellcare. (2025, November 10). Retrieved from Wellcare website: [Link]

  • Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing - ASHP. Retrieved from ASHP website: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024, October 31). Retrieved from U.S. Food and Drug Administration website: [Link]

  • Chemical Compatibility Chart - Walchem. (2024, April 19). Retrieved from Walchem website: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S,R,R,S)-Nebivolol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (S,R,R,S)-Nebivolol. As a potent, pharmacologically active cardiovascular agent, Nebivolol requires a stringent, risk-based approach to personal protection to ensure operator safety and prevent unintended exposure. This document moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating culture of safety within your laboratory.

Hazard Profile and Risk Analysis: The "Why" Behind the Protection

(S,R,R,S)-Nebivolol, a specific stereoisomer of the beta-blocker Nebivolol, is a highly active pharmaceutical ingredient (API). While its therapeutic effects are beneficial in a clinical context, occupational exposure in a laboratory setting can pose significant health risks. Understanding these hazards is the first step in designing an effective PPE strategy.

According to safety data sheets (SDS), Nebivolol hydrochloride is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2][3][4].

  • Skin Irritation (Category 2): Causes skin irritation upon contact[1][2].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation, particularly when handled as a fine powder or aerosol[1][2].

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child[3][5]. This is a critical hazard that necessitates rigorous containment and protective measures.

  • Aquatic Toxicity: Very toxic to aquatic life, which informs disposal procedures[3][4].

The primary routes of occupational exposure are inhalation of aerosolized powder, dermal contact with solids or solutions, and accidental ingestion. The reproductive toxicity hazard, in particular, mandates that exposure be minimized to levels as low as reasonably achievable.

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment is the last line of defense.[6][7] Before any task, ensure the following engineering and administrative controls are in place:

  • Ventilation: All handling of solid (S,R,R,S)-Nebivolol that could generate dust must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a similar local exhaust ventilation system.[1][8][9]

  • Designated Areas: Establish designated areas for weighing, preparing solutions, and storing Nebivolol to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Detailed, task-specific SOPs must be written and approved before work begins.

  • Emergency Equipment: An accessible and tested safety shower and eyewash station are mandatory in any laboratory where Nebivolol is handled.[1]

Task-Specific PPE Selection: A Risk-Based Approach

The level of PPE required is dictated by the specific task and the potential for exposure. The following table summarizes the minimum requirements for common laboratory operations involving (S,R,R,S)-Nebivolol.

TaskPotential Exposure RouteEngineering ControlMinimum Required PPE
Weighing Solid Powder Inhalation (high), Dermal (high)Chemical Fume Hood or Ventilated EnclosureLab Coat, Double Nitrile Gloves, Safety Goggles, N95/FFP2 Respirator
Preparing Stock Solutions Dermal (medium), Eye Splash (medium)Chemical Fume HoodLab Coat, Nitrile Gloves, Safety Goggles and Face Shield
Diluting Solutions Dermal (low), Eye Splash (low)Lab Bench (with good general ventilation)Lab Coat, Nitrile Gloves, Safety Glasses with Side Shields
In-vitro/In-vivo Dosing Dermal (low), Accidental IngestionBiosafety Cabinet or Lab BenchLab Coat, Nitrile Gloves, Safety Glasses with Side Shields
Spill Cleanup (Solid) Inhalation (high), Dermal (high)N/AChemical-Resistant Gown, Double Nitrile Gloves, Safety Goggles, Face Shield, N100/FFP3 Respirator
Spill Cleanup (Liquid) Dermal (high), Eye Splash (high)N/AChemical-Resistant Gown, Double Nitrile Gloves, Safety Goggles, Face Shield

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the nature of the task.

PPE_Selection_Workflow Decision Workflow for Nebivolol Handling PPE cluster_start Initial Assessment cluster_form Physical Form cluster_solid_ops Solid Handling Operations cluster_liquid_ops Liquid Handling Operations start Plan Task with (S,R,R,S)-Nebivolol q_form What is the physical form? start->q_form q_dust Risk of dust or aerosol generation? q_form->q_dust Solid q_splash Significant splash hazard? (e.g., large volumes, transfers) q_form->q_splash Liquid / Solution ppe_powder Minimum PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles - N95/FFP2 Respirator - Work in Fume Hood q_dust->ppe_powder Yes ppe_solid_no_dust Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses q_dust->ppe_solid_no_dust No ppe_splash Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles - Face Shield q_splash->ppe_splash Yes ppe_no_splash Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses q_splash->ppe_no_splash No

PPE Selection Workflow for (S,R,R,S)-Nebivolol.
Procedural Guidance: Donning, Doffing, and Disposal

A robust PPE plan is only effective if equipment is used correctly. Contamination during the removal (doffing) of PPE is a common source of exposure.

  • Preparation: Ensure long hair is tied back. Inspect all PPE for defects (rips, cracks) before use.

  • Lab Coat/Gown: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to your institution's respiratory protection program guidelines.

  • Eye/Face Protection: Put on safety goggles or glasses. If a splash risk exists, don a face shield over your primary eye protection.[7][10]

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.[11]

  • Decontaminate: In a designated area (preferably within a fume hood), wipe down the exterior of your gloves and any reusable equipment.

  • Outer Gloves: If double-gloved, remove the outer pair. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front, handling only the strap or earpieces. Place in a designated area for decontamination.

  • Lab Coat/Gown: Unfasten the lab coat. Shrug it from your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated exterior inward.

  • Inner Gloves/Respirator: Remove the inner gloves using the same technique as in step 2. If wearing a respirator, remove it last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.

Disposal Plan: Protecting Yourself and the Environment

Due to its high aquatic toxicity, all (S,R,R,S)-Nebivolol waste and contaminated materials must be handled as hazardous waste.[3][4]

  • Chemical Waste: All unused solid material and solutions must be collected in a clearly labeled, sealed hazardous waste container. Never dispose of Nebivolol down the drain.[11]

  • Contaminated PPE: All disposable PPE (gloves, masks, gowns) used during the handling of Nebivolol must be disposed of in a designated hazardous waste stream. Do not place it in regular or biohazard trash.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) should be placed in the same hazardous waste container as PPE. Reusable glassware must be decontaminated by soaking in a validated cleaning solution before standard washing.

Emergency Procedures in Case of Exposure

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

By integrating these expert-level protocols into your daily workflow, you can handle potent APIs like (S,R,R,S)-Nebivolol with confidence, ensuring both personal safety and the integrity of your research.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS NEBIVOLOL HCL.
  • MedChemExpress. (2025, May 21). Nebivolol hydrochloride-SDS.
  • Allergan plc. (2018, October 16). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Nebivolol hydrochloride.
  • Anmol Chemicals. (2025, October 20). Nebivolol Hydrochloride or Narbivolol SDS of Manufacturers.
  • KM Pharma Solution Private Limited. (n.d.). MSDS - Nebivolol Isomer (RSSS+SRRS).
  • LGC Standards. (n.d.). (R,S,S,S)-Nebivolol Hydrochloride.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Nebivolol for peak identification.
  • SynZeal. (n.d.). Safety Data Sheet.
  • Santa Cruz Biotechnology. (2026, February 8). (S,R,R,S)-Nebivolol.
  • Cayman Chemical. (2025, September 10). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of hazardous drugs.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET.
  • University of California, Los Angeles - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Columbia University - Environmental Health & Safety. (2025, January 15). Policy for Personal Protective Equipment (PPE) in Research Laboratories.
  • Creative Diagnostics. (n.d.). Cardiovascular Drug Monitoring: Ensuring Safety and Efficacy.
  • University of Illinois - Division of Research Safety. (2026, January 28). Personal Protective Equipment.
  • Stanford University - Environmental Health & Safety. (n.d.). Personal Protective Equipment.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET.
  • Banook. (n.d.). What is cardiac safety in clinical trials?.
  • REPROCELL. (2022, August 3). The ultimate guide to non-animal cardiovascular safety pharmacology.
  • Lavery, U., et al. (n.d.). How can we improve our understanding of cardiovascular safety liabilities to develop safer medicines?.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R,R,S)-Nebivolol
Reactant of Route 2
(S,R,R,S)-Nebivolol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。